Thiirane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
thiirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S/c1-2-3-1/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVUARRWDCVURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-34-5 | |
| Record name | Thiirane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3049411 | |
| Record name | Ethylene sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Ethylene sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
decomposes at 57 °C | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol and ether; soluble in acetone and chloroform | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0130 g/cu m at 20 °C | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
250.0 [mmHg], 250 mm Hg at 25 °C | |
| Record name | Ethylene sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
420-12-2 | |
| Record name | Thiirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiirane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epithioethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2W5165740 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-109 °C | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Thiirane: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Thiirane, also known as ethylene (B1197577) sulfide, is the simplest sulfur-containing heterocyclic compound. Its strained three-membered ring structure is the source of its high reactivity, making it a valuable intermediate in organic synthesis and a moiety of interest in medicinal chemistry. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Core Properties of this compound
This compound is a colorless, volatile liquid with a characteristically unpleasant odor.[1] Its high ring strain, a consequence of the acute bond angles within the three-membered ring, dictates its physical and chemical properties.[2][3]
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄S | [1][4] |
| Molar Mass | 60.12 g/mol | [4] |
| Boiling Point | 56 °C (133 °F; 329 K) | [1] |
| Melting Point | -109 °C (-164 °F; 164 K) | [1] |
| Density | 1.01 g/cm³ | [1] |
| Refractive Index (n_D²⁰) | 1.4935 | [4] |
| Dipole Moment | 1.84 D | [5] |
| ¹H NMR (CDCl₃) | δ 2.28 (s, 4H) | [4] |
| ¹³C NMR (CDCl₃) | δ 18.2 | [6] |
| IR Absorption (neat) | 3049, 2914, 1432, 1246, 1093, 871, 812, 695 cm⁻¹ | [7][8] |
Structural and Bonding Parameters
Electron diffraction studies have provided precise measurements of the bond lengths and angles within the this compound ring.[1] The significant deviation from ideal bond angles contributes to its high ring strain.[3][9]
| Parameter | Value | Reference |
| C-C Bond Length | 1.473 Å | [1] |
| C-S Bond Length | 1.811 Å | [1] |
| C-C-S Bond Angle | 66.0° | [1] |
| C-S-C Bond Angle | 48.0° | [1] |
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been established. Common methods involve the conversion of epoxides or the reaction of ethylene carbonate with a sulfur source.
Experimental Protocol: Synthesis from Ethylene Carbonate
A prevalent method for preparing this compound involves the reaction of ethylene carbonate with potassium thiocyanate (B1210189) (KSCN).[1][10]
Procedure:
-
Potassium thiocyanate (KSCN) is first melted under a vacuum to ensure the removal of any residual water.
-
The anhydrous KSCN is then reacted with ethylene carbonate.
-
The reaction proceeds to yield this compound, potassium cyanate (B1221674) (KOCN), and carbon dioxide.
This reaction provides a reliable route to this compound, avoiding the use of more hazardous reagents. Other methods include the reaction of ethylene oxide with thiourea (B124793) or inorganic thiocyanates.[4] A newer, organocatalytic approach involves the epoxidation of an alkene followed by a ring-opening reaction with thiourea.[11]
Reactivity of this compound
The inherent ring strain of this compound makes it susceptible to a variety of ring-opening reactions, which are central to its synthetic utility.[2][12] It can react with both nucleophiles and electrophiles, undergo desulfurization, and participate in polymerization reactions.
Nucleophilic Ring-Opening Reactions
This compound readily undergoes ring-opening reactions upon treatment with a wide range of nucleophiles.[2] These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the carbon atoms of the ring, leading to the cleavage of a carbon-sulfur bond.
Caption: General mechanism for the nucleophilic ring-opening of this compound.
Common nucleophiles that react with this compound include:
-
Amines: Reaction with amines affords 2-mercaptoethylamines, which are useful chelating ligands.[1][10]
-
Thiols: In the presence of a base, thiols react with thiiranes to yield alkylthioethanethiols.[13]
-
Hydrides: Reducing agents like lithium aluminum hydride (LiAlH₄) can open the this compound ring to produce thiols.[2]
Electrophilic Ring-Opening Reactions
The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a nucleophile and react with electrophiles.[2] This leads to the formation of a cyclic sulfonium (B1226848) ion, which is then susceptible to attack by a nucleophile.
Caption: General mechanism for the electrophilic ring-opening of this compound.
For instance, this compound reacts with concentrated hydrochloric acid in an acid-catalyzed ring-opening reaction to form β-halo thiols.[2]
Desulfurization Reactions
A synthetically important reaction of thiiranes is their desulfurization to yield alkenes.[2] This transformation can be achieved using various reagents, such as phosphines or by thermal decomposition.[14][15] The reaction is often stereospecific, with the stereochemistry of the starting this compound being retained in the resulting alkene.
Caption: Desulfurization of a substituted this compound to form an alkene.
Oxidation
This compound can be oxidized to form ethylene episulfoxide.[1] Reagents such as periodate (B1199274) are effective for this transformation.[2]
Polymerization
Thiiranes can undergo polymerization through various mechanisms, including anionic, cationic, and ring-expansion polymerization.[16][17] This reactivity allows for the synthesis of poly(alkylene sulfide)s, which have applications in materials science.[18] The choice of initiator and reaction conditions can be used to control the polymerization process and the properties of the resulting polymer.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable building block in organic synthesis.[12][19] Its ability to introduce sulfur-containing functionalities is of particular interest in the development of new pharmaceuticals, as sulfur is a key element in many biologically active molecules.[20] For example, this compound derivatives have been investigated as inhibitors of gelatinases, a class of enzymes involved in cancer metastasis.[21][22] The this compound moiety can act as a "caged thiol," which is unmasked in the active site of the enzyme.[21]
Conclusion
This compound's fundamental properties are intrinsically linked to its strained three-membered ring structure. This strain governs its reactivity, making it a versatile substrate for a wide array of chemical transformations. From nucleophilic and electrophilic ring-opening reactions to desulfurization and polymerization, this compound provides chemists with a powerful tool for the synthesis of complex sulfur-containing molecules. Its growing importance in medicinal chemistry and materials science underscores the continued relevance of understanding the core principles of this fascinating heterocycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. This compound | C2H4S | CID 9865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. This compound [webbook.nist.gov]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. This compound [chemeurope.com]
- 11. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoregular poly(2-phenylthis compound) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Hybrid copolymerization of acrylate and this compound monomers mediated by trithiocarbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Spectroscopic Scrutiny of the Thiirane C-S Bond: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiirane, the simplest sulfur-containing heterocyclic compound, presents a unique case for spectroscopic investigation due to the strained nature of its three-membered ring. The carbon-sulfur (C-S) bond is a focal point of this strain, influencing the molecule's reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to analyze the C-S bond in this compound, offering detailed experimental insights and a summary of key quantitative data for researchers in academia and the pharmaceutical industry.
Vibrational Spectroscopy: Probing the C-S Stretching and Bending Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for characterizing the C-S bond in this compound. These methods probe the vibrational modes of the molecule, with the C-S stretching and bending frequencies being of particular interest.
Experimental Protocols
Infrared (IR) Spectroscopy:
A typical experimental setup for obtaining the gas-phase IR spectrum of this compound involves a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Gaseous this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or CsI). The pressure is typically maintained at a few Torr to minimize pressure broadening effects.
-
Data Acquisition: The gas cell is placed in the sample compartment of the FTIR spectrometer. A broad-band IR source is passed through the sample, and the transmitted light is directed to an interferometer and then to a detector (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector).
-
Spectral Processing: An interferogram is collected and then Fourier-transformed to obtain the frequency-domain spectrum. A background spectrum (of the evacuated gas cell) is also collected and subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of this compound.
Raman Spectroscopy:
-
Sample Preparation: For liquid-phase Raman spectroscopy, a capillary tube is filled with purified this compound. For solid-phase analysis, this compound is condensed onto a cold finger in a cryostat.
-
Instrumentation: A laser (e.g., an argon-ion laser operating at 514.5 nm or a Nd:YAG laser at 1064 nm) is used as the excitation source. The laser beam is focused onto the sample.
-
Signal Collection: The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering. The collected light is then passed through a series of filters to remove the Rayleigh line and subsequently dispersed by a monochromator.
-
Detection: The dispersed Raman scattering is detected by a sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD).
Key Quantitative Data from Vibrational Spectroscopy
The vibrational frequencies of the C-S bond in this compound have been extensively studied through both experimental spectroscopy and computational methods.[1][2][3] The symmetric and asymmetric C-S stretching modes are of primary importance.
| Vibrational Mode | C₂H₄S Frequency (cm⁻¹) (Experimental) | C₂D₄S Frequency (cm⁻¹) (Experimental) | Computational Method (Basis Set) | Calculated Frequency (cm⁻¹) | Reference |
| C-S Symmetric Stretch (A₁) | ~625 | ~580 | 6-31G | Significantly higher predictions | [1][2] |
| C-S Asymmetric Stretch (B₁) | ~660 | ~610 | 6-31G | Significantly higher predictions | [1][2] |
| Ring Deformation (A₁) | ~625 | - | B3LYP, CCSD(T) | Good agreement with experiment | [3] |
Note: The assignment of the C-S stretching frequencies can be complex due to coupling with other vibrational modes.[1] Computational studies using basis sets like 6-31G* have been instrumental in assigning these frequencies, although they sometimes predict higher values than observed experimentally.[1][2]
Rotational Spectroscopy: Unveiling the Precise Geometry of the C-S Bond
Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its precise geometric structure, including bond lengths and angles, can be determined.
Experimental Protocol: Pulsed-Jet Fourier-Transform Microwave Spectroscopy
-
Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon or neon) is prepared.
-
Supersonic Expansion: This gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the resulting spectrum.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.
-
Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.
-
Spectral Analysis: The FID signal is Fourier-transformed to obtain the frequency-domain rotational spectrum, which consists of a series of sharp transition lines. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) can be determined with high precision. For molecules containing quadrupolar nuclei like ³³S, nuclear quadrupole hyperfine structure can also be resolved and analyzed.[4]
Key Geometric Parameters of the this compound C-S Bond
Microwave spectroscopy has enabled the precise determination of the C-S bond length and the C-S-C bond angle in this compound. These experimental values are often compared with those obtained from computational chemistry to benchmark the accuracy of theoretical models.[1][5]
| Parameter | Experimental Value | Computational Method (Basis Set) | Calculated Value | Reference |
| C-S Bond Length | 1.811 Å (Electron Diffraction)[5] | 6-31G | 1.8114 Å | [1] |
| C-S Bond Length | 1.820 Å (Microwave) | - | - | [1] |
| C-S-C Angle | 48.0° (Electron Diffraction)[5] | 6-31G | - | [1] |
| C-C-S Angle | 66.0° (Electron Diffraction)[5] | - | - | [1] |
Photoelectron Spectroscopy: Elucidating the Electronic Structure of the C-S Bond
Photoelectron spectroscopy (PES) provides direct information about the energies of molecular orbitals. By analyzing the ionization potentials, insights into the nature of the C-S bonding and non-bonding orbitals can be gained.
Experimental Protocol
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).
-
Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.
-
Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy (or binding energy, which is the difference between the photon energy and the electron kinetic energy) constitutes the photoelectron spectrum.
Insights into C-S Bonding from Photoelectron Spectra
The photoelectron spectrum of this compound reveals the ionization energies associated with its molecular orbitals. The order of the second and third ionization potentials in this compound has been a subject of study, with correlations to substituted thiiranes helping to confirm the assignments.[6] The thermal decomposition of this compound can also be monitored by following changes in its photoelectron spectrum at various temperatures, providing information on reaction mechanisms that involve C-S bond breaking.[7]
Computational Spectroscopy: A Powerful Complement to Experiment
Modern computational chemistry plays a crucial role in the analysis of the this compound C-S bond. Quantum chemical calculations can predict a wide range of spectroscopic properties, aiding in the interpretation of experimental data and providing insights into molecular properties that are difficult to measure directly.
Methodologies
Commonly employed computational methods include:
-
Ab initio methods: Such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)).[3]
-
Density Functional Theory (DFT): Using functionals like B3LYP.[3]
These calculations are typically performed with various basis sets (e.g., 6-31G*, cc-pVTZ) to achieve the desired balance between accuracy and computational cost.[1][3]
Predictive Power
Computational methods have been successfully used to calculate:
-
Optimized geometries: Providing C-S bond lengths and angles that are in excellent agreement with experimental data.[1]
-
Vibrational frequencies and IR/Raman intensities: Aiding in the assignment of complex vibrational spectra.[1][2][3]
-
Rotational constants: Which can be compared directly with microwave spectroscopy results.[3]
-
Reaction pathways: For processes involving C-S bond cleavage, such as thermal decomposition.[7]
Visualizing Spectroscopic Analysis Workflows and Relationships
To better illustrate the interconnectedness of these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic parameters and C-S bond properties.
Conclusion
The spectroscopic analysis of the C-S bond in this compound is a multifaceted endeavor that leverages a combination of vibrational, rotational, and photoelectron spectroscopies, strongly supported by computational methods. This integrated approach has provided a detailed understanding of the geometric and electronic structure of this strained heterocyclic system. The data and methodologies presented in this guide serve as a valuable resource for researchers investigating this compound and related sulfur-containing compounds, with applications ranging from fundamental chemical physics to the design of novel pharmaceuticals.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Biological Activity of Thiirane Compounds: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiirane, also known as ethylene (B1197577) sulfide (B99878), is the simplest sulfur-containing three-membered heterocyclic compound.[1] The strained ring structure of thiiranes makes them reactive intermediates in organic synthesis and confers a range of biological activities.[2] This technical guide provides an in-depth exploration of the biological activities of this compound compounds, with a focus on their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Anticancer Activity of this compound Derivatives
This compound-containing molecules have demonstrated significant cytotoxic properties against various cancer cell lines.[3][4] Their mechanism of action is often attributed to their ability to alkylate nucleophilic residues in biomolecules, leading to cellular dysfunction and apoptosis. A notable area of research is the development of this compound-based inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer progression and metastasis.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Thirane Derivatives | |||
| Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | [6] |
| A375 (Melanotic Melanoma) | 25.4 | [6] | |
| ND-322 | Melanoma Cells | - | [7] |
| Hydrogen sulfide releasing oridonin (B1677485) derivative 12b | HepG2 | 2.57 | [8] |
| HCT-116 | 5.81 | [8] | |
| K562 | 0.95 | [8] | |
| (R)-ND-336 | HCT116 xenograft model | 0.016 | |
| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 | 24.4 | [6] |
| A375 | 25.4 | [6] |
Enzyme Inhibition by this compound Compounds
A significant focus of this compound research has been on their role as enzyme inhibitors, particularly targeting matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Gelatinases (MMP-2 and MMP-9) are key targets, and this compound-based inhibitors have shown high potency and selectivity.[5][9]
The mechanism of inhibition involves the this compound ring acting as a "caged" thiol. Within the active site of the gelatinase, a glutamate (B1630785) residue facilitates the deprotonation of the carbon adjacent to the sulfone group, leading to the opening of the this compound ring. The resulting thiolate then coordinates with the active site zinc ion, leading to potent inhibition of the enzyme.[5][9]
Quantitative Data: Enzyme Inhibition
The table below presents the inhibitory constants (Ki) for a series of this compound-based gelatinase inhibitors.
| Compound | MMP-1 (Ki, nM) | MMP-2 (Ki, nM) | MMP-3 (Ki, nM) | MMP-7 (Ki, nM) | MMP-9 (Ki, nM) | MMP-14 (Ki, nM) |
| 2a | >10000 | 1.8 | >10000 | >10000 | 2.6 | >10000 |
| 2b | >10000 | 1.1 | >10000 | >10000 | 2.5 | >10000 |
| 2c | >10000 | 1.6 | >10000 | >10000 | 3.1 | >10000 |
| 2d | >10000 | 1.2 | >10000 | >10000 | 2.9 | >10000 |
| 3a | >10000 | 4.6 | >10000 | 2300 | 1300 | 23 |
| 3b | >10000 | 4.8 | >10000 | >10000 | >10000 | >10000 |
| 3c | >10000 | 6.4 | >10000 | >10000 | >10000 | >10000 |
| 3d | >10000 | 3.4 | >10000 | >10000 | >10000 | >10000 |
Data sourced from reference[5].
Antimicrobial Activity of this compound Derivatives
This compound-containing compounds have also been investigated for their antimicrobial properties. While the data is less extensive compared to their anticancer activity, some derivatives have shown promising results against both bacteria and fungi. The mechanism is thought to involve the alkylation of essential microbial enzymes and proteins.
Quantitative Data: Antimicrobial Activity
The following table lists the Minimum Inhibitory Concentration (MIC) values for selected thiourea (B124793) derivatives (precursors or related to thiiranes) against various microbial strains.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 7a | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 |
| 7b | 6.25 | 6.25 | 12.5 | 12.5 | 12.5 | 12.5 |
| 7i | 12.5 | 6.25 | 12.5 | 25 | 12.5 | 25 |
| 7j | 25 | 50 | 50 | 100 | 25 | 50 |
| 7k | 25 | 50 | 50 | 100 | 50 | 100 |
| Gentamycin | 0.78 | 0.78 | 1.56 | 1.56 | - | - |
| Miconazole | - | - | - | - | 3.12 | 3.12 |
Data sourced from reference[10]. Note: These are fused heterocyclic derivatives containing a thiadiazine ring, which can be conceptually related to thiiranes.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Cancer cell line of interest (e.g., HT-29, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacterial and fungal strains.
1. Materials:
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
2. Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension as per CLSI guidelines (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Visualizations
Synthesis of Thiiranes from Oxiranes
A common and efficient method for synthesizing thiiranes is the conversion of their corresponding oxiranes using a sulfur source like thiourea or potassium thiocyanate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC EUCAST [mic.eucast.org]
- 7. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
Computational Modeling of Thiirane Reaction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiiranes, also known as episulfides, are three-membered sulfur-containing heterocycles. Their strained ring structure makes them susceptible to a variety of ring-opening reactions, rendering them valuable intermediates in organic synthesis and crucial moieties in biologically active molecules. The unique reactivity of the thiirane ring, particularly its role as a latent thiol, has garnered significant interest in drug development, for instance, in the design of enzyme inhibitors.[1] Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of this compound reactions, predict their outcomes, and guide the rational design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the computational modeling of this compound reaction pathways. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of these important sulfur heterocycles. This document summarizes key reaction pathways, presents quantitative data in a structured format, details relevant experimental protocols for model validation, and provides visualizations of reaction networks and workflows.
Core Reaction Pathways of Thiiranes
The reactivity of thiiranes is dominated by nucleophilic ring-opening reactions, though they can also undergo thermal decomposition and desulfurization. Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions is paramount for their synthetic application and for predicting their behavior in biological systems.
Nucleophilic Ring-Opening Reactions
The most common reaction of thiiranes involves the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. The regioselectivity of this attack is a critical aspect that is influenced by both steric and electronic factors of the this compound substituents and the nature of the nucleophile.
Generally, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon atom (an SN2-type mechanism), primarily due to steric hindrance.[2][3] However, in the presence of substituents that can stabilize a partial positive charge, such as an aryl group, attack at the more substituted carbon can be favored due to electronic effects.[2]
A computational study by Banks and White on the gas-phase reaction of substituted thiiranes with ammonia (B1221849) and amines provides valuable insights into these controlling factors.[4][5] Their DFT calculations revealed that both steric hindrance and the polarizability of the substituents play a significant role in determining the reaction rates and regioselectivity.[5] For instance, in the reaction of 2-methylthis compound with ammonia, there is a 12.8-fold regioselectivity for attack at the less substituted C3 carbon.[5] This preference for the less hindered carbon increases to a factor of 124 in the case of 2,2-dimethylthis compound.[5]
Conversely, electronic effects can dominate in certain cases. For 2-fluorothis compound, attack at the C3 carbon (adjacent to the fluorine) is calculated to be 3.42 x 106 times faster than the corresponding reaction with the unsubstituted this compound, highlighting the profound influence of electronic activation.[5]
Thermal Decomposition and Desulfurization
Thiiranes can undergo thermal decomposition to yield alkenes and elemental sulfur. Computational studies have identified two primary pathways for this process: a homolytic ring-opening to a diradical intermediate and a bimolecular sulfur transfer reaction.[6]
The homolytic pathway involves the initial cleavage of a C-S bond to form a diradical, which can then react with another this compound molecule in a chain reaction to produce ethene and disulfur (B1233692) (S2) in its triplet ground state.[6] This pathway is characterized by a high activation enthalpy (ΔH‡(298) = 222 kJ mol-1).[6]
An alternative, lower-energy pathway involves the transfer of a sulfur atom from one this compound molecule to another, forming a this compound 1-sulfide intermediate (C2H4S2).[6] This bimolecular process has a significantly lower activation enthalpy (ΔH‡(298) = 109 kJ mol-1) and is consistent with the retention of stereochemistry observed in the thermal decomposition of some substituted thiiranes.[6]
Desulfurization of thiiranes to the corresponding alkenes can also be achieved using various reagents, including phosphines and arsines, often catalyzed by metal complexes.[6]
Quantitative Data from Computational Studies
Computational chemistry provides a wealth of quantitative data that is essential for understanding and predicting the behavior of thiiranes. The following tables summarize key energetic and kinetic parameters for various this compound reactions, derived from DFT calculations.
| Reactant (this compound) | Nucleophile | Product(s) | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal mol-1 K-1) | Relative Rate (krel) | Regioselectivity (attack at C3/C2) | Reference |
| This compound | NH3 | 2-Aminoethanethiol | - | - | - | 1.0 | - | [4][5] |
| 2-Methylthis compound | NH3 | 1-Amino-2-propanethiol / 2-Amino-1-propanethiol | - | - | - | 0.230 | 12.8 | [4][5] |
| 2,2-Dimethylthis compound | NH3 | 1-Amino-2-methyl-2-propanethiol | - | - | - | - | 124 | [5] |
| cis-2,3-Dimethylthis compound | NH3 | (2R,3S)-3-Amino-2-butanethiol | - | - | - | Accelerated | - | [5] |
| 2-Fluorothis compound | NH3 | 1-Amino-2-fluoroethanethiol / 2-Amino-1-fluoroethanethiol | - | - | - | 3.42 x 106 (at C3) | - | [5] |
| This compound | Carboxylate (AcO-) | Ring-opened adduct | 18.2 | - | - | - | - | [7] |
| Cyclohexene sulfide | AsPh3 (Re-catalyzed) | Cyclohexene + AsPh3S | - | 10.0 ± 0.9 | -21 ± 3 | - | - | [1] |
Table 1: Calculated Activation Energies, Enthalpies, Entropies, Relative Rates, and Regioselectivity for Nucleophilic Ring-Opening of Thiiranes.
| Reaction | ΔH‡(298) (kJ mol-1) | ΔG‡(298) (kJ mol-1) | Reaction Order | Reference |
| Homolytic Ring Opening | 222 | 212 | First | [6] |
| Bimolecular Sulfur Transfer | 109 | 144 | Second | [6] |
Table 2: Calculated Activation Parameters for the Thermal Decomposition of this compound.
Experimental Protocols for Model Validation
The accuracy and predictive power of computational models rely on rigorous validation against experimental data. Detailed experimental protocols are crucial for obtaining reliable data for this purpose.
General Protocol for Kinetic Studies of this compound Ring-Opening with Amines
This protocol outlines a general procedure for studying the kinetics of this compound ring-opening reactions with primary or secondary amines using techniques like NMR spectroscopy.
Materials:
-
This compound substrate
-
Amine nucleophile
-
Anhydrous deuterated solvent (e.g., CDCl3, CD3CN)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound substrate of known concentration in the chosen anhydrous deuterated solvent.
-
Prepare a stock solution of the amine nucleophile of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Reaction Monitoring by NMR:
-
In a clean, dry NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the reactants.
-
Initiate the reaction by adding a known volume of the amine stock solution to the NMR tube. The amine is typically in excess to ensure pseudo-first-order kinetics with respect to the this compound.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer maintained at a constant temperature.
-
Acquire 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting this compound and the internal standard in each spectrum.
-
Calculate the concentration of the this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the amine nucleophile (k2 = kobs / [Amine]).
-
The reaction can be repeated at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.
-
Protocol for the Synthesis and Computational Validation of cis-Diarylthiiranes
This protocol, adapted from Song et al.[8], describes the synthesis of cis-diarylthiiranes and outlines the corresponding computational validation approach.
Experimental Procedure:
-
Synthesis of Aldazine (B74668) N-oxides: Prepare the starting E,E-aldazine N-oxides from the corresponding aldehydes.
-
This compound Formation:
-
To a solution of the aldazine N-oxide (1.0 mmol) in anhydrous DMF (5.0 mL) at -50 °C under an inert atmosphere (e.g., Argon), add a solution of Lawesson's reagent (1.0 mmol) in DMPU (5.0 mL) dropwise, maintaining the internal temperature below -49 °C.[8]
-
Stir the reaction mixture for 4 hours at -50 °C.[8]
-
Work-up the reaction by diluting with CH2Cl2 and washing with water and brine.[8]
-
Extract the aqueous layers with CH2Cl2.[8]
-
-
Purification and Characterization:
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the cis-diarylthis compound.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and stereochemistry.
-
Computational Methodology:
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations of all reactants, intermediates, transition states, and products using DFT. A common choice of functional and basis set is M06-2X/6-311+G(d,p).[8]
-
Incorporate the effect of the solvent (e.g., DMF) using a polarizable continuum model (PCM).[8]
-
Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Reaction Pathway Analysis:
-
Construct the potential energy surface for the reaction mechanism.
-
Calculate the relative energies, enthalpies, and Gibbs free energies of all species.
-
Determine the activation barriers for each step of the reaction.
-
Compare the calculated stereoselectivity (e.g., the energy difference between the transition states leading to the cis and trans products) with the experimentally observed product distribution.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using the DOT language provide a clear and concise way to visualize complex reaction pathways, experimental workflows, and logical relationships.
References
- 1. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the reactivity of thiiranes. This compound kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
Investigation of Naturally Occurring Thiirane Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring thiirane-containing compounds are a unique class of secondary metabolites isolated from various natural sources, including plants, fungi, bacteria, and invertebrates. The strained three-membered episulfide ring imparts distinct chemical reactivity, making these molecules valuable scaffolds for drug discovery. To date, approximately 40 biologically active this compound metabolites have been identified, demonstrating a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[1][2] This technical guide provides an in-depth look into the investigation of these metabolites, with a focus on quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Featured this compound Metabolite: Lenthionine (B1200207)
Lenthionine (1,2,3,5,6-pentathiepane) is a key flavor and aroma compound found in shiitake mushrooms (Lentinula edodes). Beyond its sensory properties, lenthionine exhibits significant biological activities, making it a subject of interest for therapeutic applications.[3][4]
Quantitative Biological Activity Data
The biological effects of lenthionine have been quantified in various studies, particularly its antimicrobial and anti-inflammatory properties.
Table 1: Antimicrobial Activity of Lenthionine
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Saccharomyces cerevisiae | 4 |
| Candida albicans | 8 |
| Aspergillus fumigatus | 2 |
| Aspergillus niger | 4 |
| Trichophyton mentagrophytes | 2 |
Data sourced from a study on the antimicrobial properties of lenthionine.[3]
Table 2: Anti-inflammatory Activity of Lenthionine
| Assay | Biomarker | Effect | Concentration |
| Lipopolysaccharide (LPS)-stimulated THP-1 macrophages | Tumor Necrosis Factor-α (TNF-α) secretion | Significant reduction | 5 pmol/L |
Data from an in vitro study on the anti-inflammatory potential of lenthionine.[3]
Experimental Protocols
This protocol is adapted from a method for analyzing lenthionine content in dried shiitake mushrooms.[5]
Objective: To extract and quantify lenthionine from dried shiitake mushroom mycelia.
Materials:
-
Dried and ground L. edodes mycelia
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 Reverse-Phase HPLC column (e.g., Rapid Resolution HT 18 μm, 2.1 × 50 mm)
-
Lenthionine standard (≥95% purity)
-
Ultrapure water
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 0.1 g of dried and ground L. edodes mycelia.
-
Add 1 mL of methanol to the sample.
-
Vortex thoroughly and centrifuge to pellet the solid material.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: 50% methanol and 50% ultrapure water.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Curve Preparation:
-
Prepare a stock solution of lenthionine standard in methanol.
-
Create a series of standard solutions with concentrations ranging from 0 to 200 µg/g.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the extracted sample supernatant into the HPLC system.
-
Record the peak area corresponding to lenthionine.
-
Calculate the concentration of lenthionine in the sample using the standard curve.
-
-
This protocol is based on the methodology for assessing the anti-inflammatory effects of lenthionine on THP-1 macrophages.[3]
Objective: To determine the effect of lenthionine on the secretion of TNF-α from LPS-stimulated THP-1 macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Lenthionine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 monocytes into macrophages by treating with PMA for 48 hours.
-
-
Treatment:
-
After differentiation, wash the cells and replace the medium with fresh, serum-free RPMI-1640.
-
Pre-treat the macrophages with lenthionine (dissolved in DMSO) at the desired concentration (e.g., 5 pmol/L) for 1 hour. A vehicle control (DMSO only) should be included.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours) to induce an inflammatory response.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α levels in the lenthionine-treated group to the LPS-only control group to determine the inhibitory effect.
-
Signaling Pathways Modulated by Lenthionine
Lenthionine has been shown to influence key signaling pathways involved in inflammation and metabolism.
Caption: Lenthionine's inhibitory effect on TNF-α secretion in LPS-stimulated cells.
Lenthionine has also been implicated in the transsulfuration pathway, which is crucial for cysteine and hydrogen sulfide (B99878) (H₂S) biosynthesis. It has been observed to interfere with this pathway, potentially impacting cellular redox homeostasis and signaling.[6][7]
Caption: Proposed mechanism of lenthionine's interference with H₂S biosynthesis.
Conclusion
Naturally occurring this compound metabolites, such as lenthionine, represent a promising area of research for the development of new therapeutic agents. Their unique chemical structures and diverse biological activities warrant further investigation. This guide provides a foundational understanding of the methodologies and signaling pathways associated with these compounds, offering a starting point for researchers and drug development professionals to explore their potential. The detailed protocols and pathway diagrams serve as practical tools to facilitate further studies in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Occurring this compound Containing Compounds: Origin, Chemistry, and their Pharmacological Activities - The Pharmaceutical and Chemical Journal [tpcj.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Volatile Aroma Components in Different Parts of Shiitake Mushroom (Lentinus edodes) Treated with Ultraviolet C Light-Emitting Diodes Based on Gas Chromatography–Ion Mobility Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citric Acid Induces the Increase in Lenthionine Content in Shiitake Mushroom, Lentinula edodes | MDPI [mdpi.com]
- 6. Uremic Toxin Lanthionine Interferes with the Transsulfuration Pathway, Angiogenetic Signaling and Increases Intracellular Calcium [mdpi.com]
- 7. Uremic Toxin Lanthionine Interferes with the Transsulfuration Pathway, Angiogenetic Signaling and Increases Intracellular Calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-depth Technical Guide to Thiirane Ring Strain and its Profound Impact on Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
The three-membered thiirane ring, a sulfur-containing heterocycle, represents a fascinating nexus of chemical reactivity and synthetic potential. Its inherent ring strain, a consequence of distorted bond angles, renders it susceptible to a variety of chemical transformations, a characteristic that is both a challenge and an opportunity in the realm of chemical synthesis and drug design. This technical guide provides a comprehensive exploration of the core principles governing this compound stability, offering a detailed look at the quantitative aspects of its structure, the experimental methodologies used to study it, and the predictable pathways of its reactions.
The Genesis of Instability: Quantifying this compound Ring Strain
The defining feature of the this compound ring is its significant strain energy, which is a direct consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This angular distortion leads to inefficient orbital overlap and increased electron-electron repulsion, making the ring system energetically unfavorable compared to its acyclic counterparts.
Structural Parameters and Strain Energy
Experimental and computational studies have provided precise measurements of the this compound ring's geometry and a quantitative value for its strain energy. These parameters are crucial for understanding and predicting its chemical behavior.
| Parameter | Value | Reference |
| Ring Strain Energy | 19.8 kcal/mol | [1] |
| C-C Bond Length | 1.473 - 1.50 Å | [2][3][4] |
| C-S Bond Length | 1.811 - 1.85 Å | [2][4] |
| C-S-C Bond Angle | ~48.0° | [2][4] |
| C-C-S Bond Angle | ~66.0° | [4] |
The substantial ring strain of 19.8 kcal/mol is the primary driving force behind the high reactivity of thiiranes, particularly in ring-opening reactions.[1] While significant, it is noteworthy that this value is less than that of its oxygen analog, oxirane (27.3 kcal/mol), a factor that influences their relative reactivities.[1] However, it has been observed that ring strain alone is not sufficient to fully explain the accelerated rates of nucleophilic substitution reactions of three-membered heterocycles like this compound, suggesting that other electronic factors are also at play.
The Reactive Nature of Thiiranes: A Symphony of Ring-Opening Reactions
The relief of ring strain provides a strong thermodynamic driving force for reactions that lead to the cleavage of the this compound ring. Nucleophilic attack is the most common and synthetically useful of these transformations.
Nucleophilic Ring-Opening: A Versatile Synthetic Tool
A wide array of nucleophiles can induce the opening of the this compound ring, leading to the formation of functionalized thiols. The regioselectivity of this attack is a key consideration in synthetic applications.
-
With Amines: Thiiranes react with amines to produce 2-aminoethanethiols, which are valuable chelating agents.[4]
-
With Thiols: The reaction with thiols in the presence of a base catalyst yields alkylthioethanethiols.
-
With Carboxylic Acid Derivatives: In the presence of quaternary onium salts, thiiranes react with acyl chlorides with 100% regioselectivity to form β-addition products.
The general mechanism for nucleophilic ring-opening proceeds via an SN2 pathway, where the nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-S bond.
Kinetic Insights into this compound Reactivity
The rate of ring-opening reactions is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the this compound ring. Quantitative kinetic studies provide valuable data for understanding these effects.
| Reaction | Rate Constant (k) | Conditions |
| Cyclohexene sulfide (B99878) with Triarylarsines | 5.58 ± 0.08 L mol⁻¹ s⁻¹ | 25.0 °C in CDCl₃ |
| F₂ with this compound | (5.79 ± 0.17) × 10⁻¹² exp(−(16 ± 10)/T) cm³ molecule⁻¹ s⁻¹ | 220 to 800 K |
Experimental Corner: Protocols for this compound Synthesis and Stability Assessment
A sound understanding of experimental methodologies is paramount for any researcher working with thiiranes. This section provides detailed protocols for their synthesis and a general workflow for evaluating their chemical stability.
Synthesis of Thiiranes from Epoxides using Thiourea (B124793)
This is a widely used and efficient method for the preparation of thiiranes.
Materials:
-
Epoxide (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Methanol (B129727) (solvent)
-
Silica (B1680970) gel (optional, for heterogeneous catalysis)
Procedure:
-
Dissolve the epoxide and thiourea in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding this compound.
For a greener approach, the reaction can be carried out under solvent-free conditions using immobilized thiourea on CaCO₃.[5]
General Workflow for Assessing the Chemical Stability of Thiiranes
This protocol outlines a systematic approach to determine the stability of a this compound derivative under various conditions.
Objective: To evaluate the stability of a this compound compound in a specific solvent and under defined storage conditions over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of the this compound compound at a known concentration in the desired solvent (e.g., phosphate-buffered saline, organic solvent).
-
Aliquoting: Distribute the stock solution into multiple amber glass vials to prevent contamination and degradation from repeated sampling.
-
Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), analyze a vial from each storage condition.
-
Analysis:
-
Visual Inspection: Note any changes in color or clarity.
-
Chromatographic Analysis (HPLC): Quantify the concentration of the parent this compound compound and identify any degradation products using a validated stability-indicating HPLC method.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
Visualizing Reactivity: Pathways and Processes
Diagrammatic representations are invaluable for conceptualizing complex chemical processes. The following diagrams, rendered in the DOT language, illustrate key aspects of this compound chemistry.
Nucleophilic Ring-Opening of a Prochiral this compound
This diagram illustrates the SN2 attack of a nucleophile on an unsymmetrically substituted this compound, leading to the formation of a chiral thiol.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
"mechanism of thermal decomposition of substituted thiiranes"
An In-depth Technical Guide on the Mechanism of Thermal Decomposition of Substituted Thiiranes
Introduction
Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Their strained ring structure makes them susceptible to various chemical transformations, including thermal decomposition. Understanding the mechanism of this decomposition is crucial for controlling reaction outcomes in organic synthesis and for assessing the stability of thiirane-containing molecules in various applications, including drug development. The thermal decomposition of thiiranes typically yields an alkene and elemental sulfur, but the pathway to these products is complex and can be influenced by substitution on the this compound ring and the reaction conditions. This guide provides a comprehensive overview of the current understanding of the mechanisms governing the thermal decomposition of substituted thiiranes, supported by experimental data and computational studies.
Proposed Reaction Mechanisms
The thermal decomposition of thiiranes is generally understood to proceed through one of two primary mechanistic pathways: a unimolecular pathway involving homolytic bond cleavage or a bimolecular pathway involving sulfur atom transfer. The operative mechanism is highly dependent on the substituents and reaction conditions.
Unimolecular Decomposition Pathway
The unimolecular pathway involves the decomposition of a single this compound molecule as the rate-determining step. A key proposed mechanism is the homolytic cleavage of one of the carbon-sulfur bonds to form a diradical intermediate.[1] This diradical can then undergo further reactions to yield the final products.
At elevated temperatures, this diradical can undergo a 1,2-hydrogen shift, leading to the formation of rearranged products such as enethiols and thioaldehydes.[2] For example, the thermal decomposition of this compound at high temperatures yields ethenethiol and thioacetaldehyde, while 2-methylthis compound forms cis- and trans-prop-1-ene-1-thiol.[2] This pathway is supported by both experimental observations in flow systems and theoretical calculations.[2][3]
Caption: Unimolecular decomposition of thiiranes via a diradical intermediate.
A significant consideration in this mechanism is the stereochemistry of the resulting alkene. While a simple diradical intermediate might be expected to lead to a loss of stereochemistry, experimental evidence for many substituted thiiranes shows a high degree of retention of configuration.[1] This suggests that either the C-S bond cleavage is not the sole pathway or that the lifetime of the diradical is very short, with sulfur extrusion occurring faster than bond rotation.
Bimolecular Decomposition Pathway
Computational studies, particularly high-level ab initio molecular orbital theory, have identified an alternative bimolecular pathway that is consistent with the second-order rate law and stereochemical retention observed in many experiments.[1] This mechanism involves the transfer of a sulfur atom from one this compound molecule to another.
The key steps in this proposed pathway are:
-
Formation of this compound 1-Sulfide: Two this compound molecules react, with one transferring its sulfur atom to the other to form a this compound 1-sulfide (C₂H₄S₂) intermediate and an alkene.[1]
-
Decomposition of this compound 1-Sulfide: The this compound 1-sulfide is unstable and can decompose unimolecularly to an alkene and diatomic sulfur (S₂).[1]
-
Formation of Higher Sulfur Allotropes: Alternatively, the this compound 1-sulfide can react with another this compound 1-sulfide molecule in a series of sulfur transfer reactions. This can lead to the formation of this compound 1,1-disulfide (C₂H₄S₃), which then decomposes to an alkene and S₃. Further reactions can produce S₄, and subsequent oligomerization of these small sulfur molecules leads to the formation of the stable S₈ allotrope.[1]
This bimolecular mechanism has a significantly lower calculated activation enthalpy than the unimolecular homolytic cleavage, making it a more favorable pathway under many conditions.[1]
Caption: Bimolecular sulfur transfer mechanism in this compound decomposition.
Quantitative Data on Thermal Decomposition
The kinetics of this compound decomposition have been investigated under various conditions. The following table summarizes key quantitative data from computational and experimental studies.
| This compound Derivative | Method | Rate Law Order | Activation Enthalpy (ΔH‡) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Reference |
| This compound (unsubstituted) | Ab initio MO Theory (Homolytic Cleavage) | First | 222 | 212 | [1] |
| This compound (unsubstituted) | Ab initio MO Theory (Sulfur Transfer) | Second | 109 | 144 | [1] |
| 2-Phenylthis compound 1,1-Dioxide | Experimental (in Dioxane, 25°C) | First | - | - | [4] |
| trans-2,3-Diphenylthis compound 1,1-Dioxide | Experimental (in Dioxane, 25°C) | First | - | - | [4] |
| cis-2,3-Diphenylthis compound 1,1-Dioxide | Experimental (in Dioxane, 25°C) | First | - | - | [4] |
Product Distribution
The primary products of this compound thermal decomposition are the corresponding alkene and elemental sulfur. However, reaction conditions and substituent effects can lead to the formation of other products.
| This compound Derivative | Conditions | Products | Reference |
| This compound | Flow system, 600°C | Ethene, Sulfur | [2] |
| This compound | Flow system, >600°C | Ethenethiol, Thioacetaldehyde, H₂S, Alkynes, CS₂, Thiophene | [2] |
| 2-Methylthis compound | Flow system, 600°C | Propene, Sulfur | [2] |
| 2-Methylthis compound | Flow system, >600°C | cis- & trans-Prop-1-ene-1-thiol, H₂S, Alkynes, CS₂, Thiophene | [2] |
| p-Alkoxy-cis-1,2-diarylthiiranes | Silica gel purification / storage | Corresponding alkene (non-stereospecific) | [5] |
| 2,3-Diphenylthis compound 1,1-dioxides | Thermal decomposition | Stilbenes (stereospecific), SO₂ | [4] |
Experimental Protocols
The study of this compound decomposition mechanisms relies on a combination of experimental techniques and computational modeling.
Flow System with Photoelectron Spectroscopy
This method is used to study gas-phase decomposition at high temperatures.
-
Apparatus: A flow tube is placed inside a furnace to control the reaction temperature. The this compound vapor is passed through the heated tube.
-
Procedure: The products exiting the flow tube are analyzed in real-time using a photoelectron spectrometer. By varying the furnace temperature, the onset of decomposition and the formation of different products can be monitored by observing changes in the photoelectron spectra.[2]
-
Data Analysis: The spectra are compared with those of known compounds to identify the decomposition products. This technique was used to identify alkene and sulfur formation at 600°C and rearrangement products like enethiols at higher temperatures for this compound and 2-methylthis compound.[2][3]
Kinetic Measurements in Solution
For decompositions in the liquid phase, reaction rates are often monitored using spectroscopic methods.
-
Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Procedure: A solution of the substituted this compound (e.g., this compound 1,1-dioxides) in a suitable solvent is placed in the spectrophotometer.[4] The reaction is initiated by bringing the solution to the desired temperature. The change in absorbance at a specific wavelength corresponding to the reactant or product is monitored over time.
-
Data Analysis: The rate constants are determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., first-order).[4] For mixtures of isomers that decompose at different rates, methods like the Guggenheim method can be employed to extract individual rate constants.[4]
Computational Chemistry
Theoretical calculations are essential for exploring reaction pathways and transition states that are difficult to observe experimentally.
-
Methodology: Various levels of theory are employed, including ab initio molecular orbital (MO) theory, Density Functional Theory (DFT), and semi-empirical methods like MNDO.[1][2][6]
-
Procedure: The geometries of reactants, intermediates, transition states, and products are optimized. The energies of these species are calculated to construct a potential energy profile for the proposed reaction mechanism. Transition state theory can be used to calculate theoretical reaction rates.[6]
-
Application: Computational studies were critical in identifying the bimolecular sulfur-transfer mechanism as a low-energy alternative to homolytic C-S bond cleavage for unsubstituted this compound.[1] They have also been used to rationalize the effect of substituents on reaction rates.[6]
Caption: General experimental workflow for studying this compound decomposition.
Conclusion
The thermal decomposition of substituted thiiranes is a mechanistically diverse reaction. The evidence points to two competing primary pathways: a unimolecular homolytic C-S bond cleavage leading to a diradical intermediate, and a bimolecular sulfur-transfer mechanism proceeding through a this compound 1-sulfide intermediate. The former is more prevalent at very high temperatures in the gas phase and can lead to rearrangement products, while the latter appears to be the lower-energy pathway in many cases and accounts for the second-order kinetics and retention of stereochemistry observed for certain substituted thiiranes.[1][2] The choice of mechanism is delicately balanced and influenced by the substitution pattern on the this compound ring, the reaction phase (gas or solution), and the temperature. A thorough understanding of these competing pathways is essential for researchers aiming to predict and control the outcomes of reactions involving these strained heterocyclic compounds.
References
- 1. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Potential of Synthetic Thiirane Derivatives
This technical guide provides a comprehensive overview of the pharmacological potential of synthetic this compound derivatives, focusing on their diverse biological activities, mechanisms of action, and potential as therapeutic agents. Thiiranes, also known as ethylene (B1197577) sulfides, are three-membered sulfur-containing heterocycles.[1][2] Their strained ring structure imparts unique reactivity, making them valuable scaffolds in medicinal chemistry.[1][3] Researchers have increasingly focused on this compound derivatives due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][4]
Anticancer and Enzyme Inhibitory Activity
A significant area of research for this compound derivatives has been their potent and selective inhibition of matrix metalloproteinases (MMPs), particularly the gelatinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and other pathologies.[1][2][5]
Gelatinase Inhibition
Synthetic thiiranes, such as (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]this compound (also known as SB-3CT), have been identified as potent, selective, and time-dependent inhibitors of gelatinases.[5][6] The selectivity of these inhibitors for MMP-2 and MMP-9 is a highly desirable feature for therapeutic applications.[6][7]
Mechanism of Action: The inhibitory mechanism is unique; the this compound ring acts as a "caged thiol".[5][7] Within the enzyme's active site, a glutamate (B1630785) residue (Glu404) catalyzes a deprotonation at the methylene (B1212753) group adjacent to the sulfone. This initiates the ring-opening of the this compound, forming a potent zinc-thiolate complex that tightly binds to the catalytic zinc ion, leading to strong inhibition.[5][7] This enzyme-mediated activation contributes to the slow-binding nature and selectivity of these inhibitors.[6][7]
Structure-Activity Relationship (SAR): Extensive SAR studies have revealed that the sulfonylmethylthis compound and the phenoxyphenyl groups are crucial for gelatinase inhibition.[1][6] Substitutions on the terminal phenyl ring can enhance inhibitory activity and improve metabolic stability.[1][6]
Inhibition of Other Enzymes
Recent studies have expanded the scope of this compound derivatives as enzyme inhibitors. A series of novel oxirane and this compound derivatives have demonstrated potent inhibitory effects against acetylcholinesterase (AChE) and human carbonic anhydrase isoenzymes (hCA I and hCA II), with Ki values in the nanomolar range.[8]
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of representative synthetic this compound derivatives against various enzymes.
Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by this compound Derivatives
| Compound | Target MMP | Inhibition Constant (K_i) | Reference |
| (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]this compound (SB-3CT) | MMP-2 | 530 pM | [5] |
| SB-3CT Analogues (e.g., 19a, 19b, 22a) | MMP-2 | Nanomolar range | [6] |
| SB-3CT Analogues (e.g., 19a, 19b, 22a) | MMP-9 | Nanomolar range (typically a few-fold higher than for MMP-2) | [6] |
| SB-3CT Analogues (e.g., 19a, 19b, 22a, 26, 32) | MMP-14 | Nanomolar range | [6] |
| Sulfonate-containing thiiranes (monophenyl series) | MMP-2 / MMP-9 | Potent Inhibition | [7] |
Table 2: Inhibition of Acetylcholinesterase and Carbonic Anhydrases by this compound Derivatives
| Compound Series | Target Enzyme | Ki Range (nM) | Reference |
| Novel Oxirane-Thiirane Derivatives (2a-g) | Acetylcholinesterase (AChE) | 1.21 - 12.64 | [8] |
| Novel Oxirane-Thiirane Derivatives (2a-g) | human Carbonic Anhydrase I (hCA I) | 5.93 - 81.87 | [8] |
| Novel Oxirane-Thiirane Derivatives (2a-g) | human Carbonic Anhydrase II (hCA II) | 61.43 - 344.22 | [8] |
Antimicrobial Activity
This compound-containing compounds, both natural and synthetic, have been reported to possess significant antimicrobial and antibacterial effects.[9][10] Molecules with this compound rings are often found to be more bactericidal than their oxirane counterparts.[11] The antimicrobial activity of this compound derivatives has been established, and some have been investigated as tuberculostats.[2][11] Thiophene-based heterocycles, which can be derived from thiiranes, have also shown potent antimicrobial activity against various bacterial and fungal strains, including resistant ones.[12][13][14]
Anti-inflammatory and Antiviral Potential
Sulfur-containing heterocycles, including thiiranes, are known for their anti-inflammatory properties.[1] While specific synthetic this compound derivatives are still under investigation, related sulfur heterocycles like thiazole (B1198619) and thiophene (B33073) derivatives have demonstrated anti-inflammatory and anti-ulcer activities.[15][16][17]
The antiviral potential of thiiranes is an emerging area.[1] For instance, trifluoromethylthiolane derivatives have shown significant inhibitory effects on the reproduction of Herpes simplex virus type 1 (HSV-1).[18][19] This suggests that the virus particles formed are incomplete and non-infectious, highlighting a potential avenue for developing new antiviral agents.[18][19]
Neuroprotective Effects
Calcium-dependent cell death is a factor in many neurodegenerative diseases.[20] Certain heterocyclic compounds containing sulfur have shown neuroprotective properties.[20] Thioureylenes, for example, can suppress calcium-dependent pathological pathways, inhibit caspase-3 activation, and reduce excitotoxic cell death.[20] While direct studies on synthetic thiiranes are less common, the neuroprotective potential of related sulfur heterocycles suggests a promising research direction.[21][22]
Visualizing Key Processes
Synthesis and Evaluation Workflow
The general workflow for synthesizing and evaluating the pharmacological potential of this compound derivatives often starts with the conversion of oxiranes or other precursors, followed by a series of biological assays.
Caption: General workflow for synthesis and pharmacological evaluation of this compound derivatives.
Mechanism of Gelatinase Inhibition
The mechanism involves an enzyme-catalyzed ring-opening of the this compound within the active site of gelatinases like MMP-2.
Caption: Mechanism of gelatinase inhibition by a this compound-based inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings in drug development.
General Synthesis of Thiiranes from Oxiranes
A common and efficient method for synthesizing thiiranes is the conversion of their corresponding oxiranes using a sulfur source.[1][23]
-
Reactants: An oxirane derivative is dissolved in a suitable solvent (e.g., ethanol, water).
-
Sulfur Source: A sulfur-transfer agent, such as thiourea (B124793) or potassium thiocyanate (B1210189) (KSCN), is added to the solution.[2][23]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours, depending on the substrate.[1]
-
Workup: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.[24]
In Vitro Enzyme Inhibition Assay (for MMPs)
The inhibitory activity of this compound derivatives against purified MMPs is assessed using a fluorogenic substrate assay.[7]
-
Enzyme Activation: Pro-MMPs are activated using an agent like 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Buffer: The assay is performed in a buffer solution (e.g., Tris-HCl) containing CaCl2, ZnCl2, and Brij-35 at a physiological pH (e.g., 7.5).
-
Inhibitor Incubation: The activated enzyme is pre-incubated with various concentrations of the synthetic this compound derivative for a set period to account for slow-binding inhibition.[6][7]
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction.
-
Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. For slow-binding inhibitors, Ki values are determined by fitting the data to the appropriate kinetic models.[6]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the synthesized compounds is determined using the broth microdilution method.[12][13][25]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., McFarland standard).
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbe only) and negative (broth only) controls are included. A standard antibiotic/antifungal agent is used as a reference.[13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]
Conclusion and Future Perspectives
Synthetic this compound derivatives represent a versatile and promising class of pharmacologically active compounds. Their unique mechanism of action as "caged thiols" has led to the development of highly potent and selective gelatinase inhibitors with potential applications in oncology.[2][5] Furthermore, emerging research highlights their broad-spectrum potential as inhibitors of other key enzymes, as well as antimicrobial, antiviral, and anti-inflammatory agents.[1][8]
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, expanding the investigation into a wider range of biological targets, and leveraging the unique reactivity of the this compound ring to design novel mechanism-based inhibitors for various diseases. The continued exploration of structure-activity relationships will be crucial in developing next-generation this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mmumullana.org [mmumullana.org]
- 5. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for this compound-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some Novel Oxirane-Thiirane Derivatives: Synthesis, Molecular docking and Enzymatic Inhibition for Therapeutic Potential | CoLab [colab.ws]
- 9. Natural Occurring this compound Containing Compounds: Origin, Chemistry, and their Pharmacological Activities - The Pharmaceutical and Chemical Journal [tpcj.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | chemistry | Britannica [britannica.com]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of some novel heterocyclic compounds [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 19. Sciforum : Event management platform [sciforum.net]
- 20. Heterocyclic thioureylenes protect from calcium-dependent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heteroarylnitrones as drugs for neurodegenerative diseases: synthesis, neuroprotective properties, and free radical scavenger properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of Thiirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physical and spectroscopic properties of thiirane (ethylene sulfide), a fundamental sulfur-containing heterocycle. The information presented herein is intended to support research and development activities where this compound and its derivatives are of interest.
Physical Properties
This compound is a colorless to pale yellow liquid with a characteristically unpleasant odor.[1] It is the smallest sulfur-containing heterocycle, consisting of a three-membered ring.[1][2] This strained ring structure is a key determinant of its reactivity and physical characteristics.[2]
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Formula | C₂H₄S | - | - |
| Molar Mass | 60.12 | g/mol | - |
| Density | 1.013 | g/cm³ | at 20 °C |
| 1.0368 | g/cm³ | at 0 °C | |
| Melting Point | -109 | °C | - |
| Boiling Point | 55 - 57 | °C | at 760 mmHg |
| Refractive Index | 1.4935 | nD | at 20 °C |
| Dipole Moment | 1.84 | D | - |
| Vapor Pressure | 28.6 | kPa | at 20 °C |
Data sourced from multiple references.[1][3][4][5]
Solubility: this compound is slightly soluble in ethanol (B145695) and ether, and soluble in acetone (B3395972) and chloroform.[3] It is moderately soluble in polar solvents like water and shows good solubility in non-polar organic solvents such as hexane (B92381) and diethyl ether.[2]
Spectroscopic Properties
The spectroscopic profile of this compound is crucial for its identification and characterization in various experimental settings.
Due to the symmetry of the this compound molecule, the four protons and two carbon atoms are chemically equivalent, leading to simple NMR spectra.
| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent |
| ¹H | 2.27 | singlet | CDCl₃ |
| ¹³C | 18.2 | - | CDCl₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The C-S bond stretching and the ring deformation modes are particularly diagnostic.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch |
| ~1450 | Medium | CH₂ scissoring |
| ~1040 | Strong | Ring deformation |
| ~625 | Strong | C-S stretch |
Data is indicative and based on typical this compound spectra.[6]
Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 60 | High | [M]⁺ (Molecular ion) |
| 45 | High | [M - CH₃]⁺ |
| 28 | Medium | [C₂H₄]⁺ |
The UV-Vis spectrum of this compound shows absorption in the ultraviolet region.
| λmax (nm) | Solvent |
| ~260 | Not specified |
Data sourced from the NIST WebBook.[7]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its properties are critical for reproducible research.
A common method for the preparation of this compound involves the reaction of an epoxide with a thiocyanate (B1210189) salt or thiourea.[1][8]
Protocol: Synthesis from Ethylene (B1197577) Carbonate and Potassium Thiocyanate [1][9]
-
Preparation: Anhydrous potassium thiocyanate (KSCN) is prepared by melting it under a vacuum to remove any residual water.
-
Reaction: The anhydrous KSCN is reacted with ethylene carbonate.
-
Heating: The mixture is heated, leading to the formation of this compound, potassium cyanate (B1221674) (KOCN), and carbon dioxide.
-
Collection: The volatile this compound product is collected, often using a cold trap.
Reaction: KSCN + C₂H₄O₂CO → KOCN + C₂H₄S + CO₂
Another established method is the reaction of 2-haloethylthiocyanates with sodium sulfide.[3]
Caption: General workflow for the synthesis and characterization of this compound.
Standard laboratory procedures are employed to measure the physical properties of this compound.
-
Boiling Point: Determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: Measured using a pycnometer or a digital density meter at a controlled temperature.
-
Refractive Index: Measured using a refractometer, typically an Abbé refractometer, at a specified temperature and wavelength (e.g., the sodium D-line, 589 nm).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is used to dissolve the sample, with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra can be obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Logical Relationships in this compound Characterization
The characterization of this compound involves a logical progression from its fundamental composition to its detailed structural and electronic properties.
Caption: Logical relationships between this compound's properties and their determination methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C2H4S | CID 9865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound synthesis [organic-chemistry.org]
- 9. This compound [chemeurope.com]
- 10. spectrabase.com [spectrabase.com]
A Quantum Chemical Deep Dive into the Vibrational Spectra of Thiirane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the quantum chemical analysis of the vibrational spectra of thiirane (c-C₂H₄S), a fundamental sulfur-containing heterocycle. By bridging theoretical calculations with experimental observations, this document provides a comprehensive overview of the methodologies used to elucidate the vibrational properties of this molecule, offering valuable insights for researchers in spectroscopy, computational chemistry, and drug development where understanding molecular vibrations is crucial.
Theoretical Foundations and Computational Approaches
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Quantum chemical calculations have become an indispensable tool for interpreting and predicting these spectra. For this compound, a range of computational methods have been employed to calculate its vibrational frequencies, each with varying levels of accuracy and computational cost.
A foundational approach involves ab initio Self-Consistent Field (SCF) calculations, which have been used with basis sets such as 6-31G*, 3-21G, and STO-3G to determine the optimized geometry and vibrational frequencies of this compound and its isotopologues.[1] More sophisticated methods, such as Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] and Density Functional Theory (DFT) with functionals like B3LYP, have been shown to provide results in good agreement with experimental data, particularly when paired with correlation-consistent basis sets.[2][3]
To account for the inherent non-linearity of molecular vibrations, anharmonic force fields are often calculated.[2][3] Methods like Vibrational Configuration Interaction (VCI) theory and its incremental variant (iVCI), as well as second-order vibrational perturbation theory (VPT2), offer a more accurate description of the vibrational energies, including overtones and combination bands.[4][5][6] These anharmonic corrections are crucial for resolving ambiguities in experimental spectral assignments.[4][7]
Computational Workflow
The process of computationally analyzing the vibrational spectra of this compound follows a structured workflow. This typically begins with the optimization of the molecular geometry, followed by the calculation of harmonic vibrational frequencies. For more accurate results, anharmonic corrections are then applied.
Experimental Measurement of Vibrational Spectra
Experimental validation is paramount in computational spectroscopy. The vibrational spectra of this compound have been investigated using both infrared (IR) and Raman spectroscopy.
Experimental Protocols
Infrared (IR) Spectroscopy:
-
Gas-Phase IR: The gas-phase IR spectra of this compound and its deuterated isotopologues are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8]
-
Sample Preparation: A sample of this compound is introduced into a gas cell with appropriate windows (e.g., KBr). The pressure of the gas is optimized to obtain good signal-to-noise without significant pressure broadening.
-
Data Acquisition: Spectra are collected over a range of wavenumbers (e.g., 4000-400 cm⁻¹) at a specific resolution (e.g., 1 cm⁻¹). Multiple scans are often averaged to improve the signal-to-noise ratio.
-
-
Liquid-Phase IR: For liquid-phase measurements, a thin film of liquid this compound is placed between two infrared-transparent windows (e.g., KBr or NaCl plates).
Raman Spectroscopy:
-
Liquid-Phase Raman: The Raman spectrum of liquid this compound can be obtained by placing the sample in a capillary tube and illuminating it with a laser of a specific wavelength (e.g., an argon ion laser).[8]
-
Data Acquisition: The scattered light is collected at a 90° angle and passed through a monochromator to a detector. Both polarized and depolarized spectra are typically recorded to aid in the assignment of vibrational modes.
-
Experimental and Computational Workflow Integration
The synergy between experimental and computational approaches is crucial for a comprehensive understanding of this compound's vibrational spectra. Theoretical calculations are used to assign the experimentally observed bands to specific molecular motions.
Vibrational Frequencies and Assignments
The following tables summarize the experimentally observed and computationally calculated fundamental vibrational frequencies for this compound (C₂H₄S). The assignments are based on the potential energy distribution from normal coordinate analyses.
Table 1: Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound (C₂H₄S)
| Symmetry | Mode | Description | Experimental (Gas, IR)[8] | Calculated (B3LYP)[2] | Calculated (CCSD(T))[2] |
| A₁ | ν₁ | CH₂ sym. stretch | 3006 | 3121 | 3139 |
| ν₂ | CH₂ scissoring | 1445 | 1485 | 1495 | |
| ν₃ | Ring breathing | 1025 | 1047 | 1052 | |
| ν₄ | CH₂ wagging | 625 | 636 | 639 | |
| ν₅ | C-S sym. stretch | 660 | 674 | 678 | |
| A₂ | ν₆ | CH₂ twisting | 1175 | 1201 | 1210 |
| ν₇ | CH₂ rocking | 824 | 841 | 847 | |
| B₁ | ν₈ | CH₂ asym. stretch | 3080 | 3198 | 3217 |
| ν₉ | CH₂ rocking | 1055 | 1078 | 1085 | |
| ν₁₀ | Ring deformation | 895 | 913 | 919 | |
| ν₁₁ | CH₂ twisting | 684 | 698 | 702 | |
| B₂ | ν₁₂ | CH₂ asym. stretch | 3080 | 3198 | 3217 |
| ν₁₃ | CH₂ wagging | 1120 | 1144 | 1152 | |
| ν₁₄ | CH₂ scissoring | 945 | 965 | 972 | |
| ν₁₅ | C-S asym. stretch | 824 | 841 | 847 |
Note: The experimental values are from gas-phase infrared spectroscopy. The calculated values are fundamental frequencies and may differ slightly from harmonic frequencies.
Table 2: Comparison of Calculated Anharmonic Frequencies (cm⁻¹) with Experiment for Selected Modes of this compound
| Mode | Description | Experimental[4] | Calculated (VCI)[4] |
| ν₁ | CH₂ sym. stretch | 3006 | 3012 |
| ν₈/ν₁₂ | CH₂ asym. stretch | 3080 | 3085 |
| ν₃ | Ring breathing | 1025 | 1028 |
| ν₅ | C-S sym. stretch | 660 | 662 |
Conclusion
The quantum chemical analysis of this compound's vibrational spectra provides a detailed picture of its molecular dynamics. The combination of high-level computational methods, including anharmonic corrections, with experimental infrared and Raman spectroscopy allows for the accurate assignment of vibrational modes and a deeper understanding of the structure-property relationships in this important heterocyclic compound. This guide serves as a foundational resource for researchers applying these techniques to similar molecular systems in various scientific and industrial contexts.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for Stereoselective Synthesis of cis--Thiiranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the stereoselective synthesis of cis-thiiranes, valuable sulfur-containing three-membered heterocycles. Two primary methods are detailed: a direct, highly diastereoselective synthesis from aldazine (B74668) N-oxides and a classic two-step approach involving the stereospecific conversion of cis-epoxides.
Method 1: Diastereoselective Synthesis of cis-Diarylthiiranes via 4π-Electrocyclization of Thiocarbonyl Ylides
This modern approach, developed by the research group of Won-jin Chung, offers a direct and highly stereoselective route to cis-1,2-diarylthiiranes. The method relies on the reaction of readily available E,E-aldazine N-oxides with Lawesson's reagent to generate a trans-thiocarbonyl ylide in situ. This intermediate then undergoes a conrotatory 4π-electrocyclization to furnish the desired cis-thiirane with excellent diastereoselectivity.
Logical Workflow for cis-Thiirane Synthesis from Aldazine N-Oxides
Application of Thiirane in Ring-Opening Polymerization: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the ring-opening polymerization (ROP) of thiiranes, also known as episulfides. Thiiranes are three-membered heterocyclic compounds containing a sulfur atom, analogous to epoxides. Their strained ring structure makes them susceptible to ROP, yielding poly(thioether)s, a class of polymers with diverse and valuable properties. These materials are finding increasing applications in fields ranging from materials science to drug delivery, owing to their unique characteristics such as high refractive indices, metal-binding capabilities, and responsiveness to stimuli like reactive oxygen species (ROS).
This guide covers the primary methods of thiirane ROP—anionic, cationic, and organocatalytic—providing insights into the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Detailed experimental protocols for key polymerization reactions are provided, along with tables summarizing quantitative data from recent studies to facilitate comparison and experimental design.
Anionic Ring-Opening Polymerization (AROP) of Thiiranes
Anionic ROP is a widely used method for the polymerization of thiiranes, often proceeding in a living manner, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1] Thiolates are common and effective initiators for the AROP of thiiranes like propylene (B89431) sulfide, leading to polymers with a well-defined head-to-tail microstructure.[1]
Applications
-
Synthesis of Well-Defined Poly(thioether)s: AROP enables the synthesis of linear and star-shaped poly(thioether)s with controlled architectures.[2]
-
Block Copolymers: The living nature of AROP allows for the sequential addition of different monomers to create block copolymers with tailored properties.
-
Functional Polymers: By using functional initiators or terminating agents, specific functionalities can be introduced at the chain ends of the polymers.
Quantitative Data for Anionic ROP of Thiiranes
| Monomer | Initiator/Catalyst | Solvent | Temp. (°C) | Mn ( g/mol ) | Đ (PDI) | Monomer Conv. (%) | Reference |
| (9-carbazolylmethyl)this compound | C6H13SH / TBD | Toluene (B28343) | 20 | 15,000 | < 1.3 | > 95 | [2] |
| (9-carbazolylmethyl)this compound | PETMP / TBD | Toluene | 20 | 14,500 | < 1.2 | > 95 | [3] |
| Propylene Sulfide | Benzyl amine / BTL / BEMP | THF | RT | up to 10,000 | < 1.2 | > 95 | [4][5] |
Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene, PETMP = Pentaerythritol tetrakis(3-mercaptopropionate), BTL = γ-butyrothiolactone, BEMP = 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, THF = Tetrahydrofuran, RT = Room Temperature.
Experimental Protocol: Anionic ROP of (9-carbazolylmethyl)this compound using a Thiol Initiator
This protocol describes the synthesis of poly[(9-carbazolylmethyl)this compound] using 1-hexanethiol (B106883) as an initiator and TBD as an organocatalyst.[3]
Materials:
-
(9-carbazolylmethyl)this compound (Monomer)
-
1-Hexanethiol (Initiator)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of argon or nitrogen.
-
In a glovebox or under an inert atmosphere, the monomer is dissolved in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
The initiator (1-hexanethiol) is added to the monomer solution via syringe.
-
The catalyst (TBD), dissolved in a small amount of anhydrous toluene, is then added to the reaction mixture to initiate the polymerization.
-
The reaction is allowed to proceed at room temperature (or a specified temperature) under an inert atmosphere. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or size exclusion chromatography (SEC).
-
Once the desired monomer conversion is reached, the polymerization is terminated by adding a small amount of a quenching agent (e.g., benzoic acid or acetic acid).
-
The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Cationic Ring-Opening Polymerization (CROP) of Thiiranes
Cationic ROP provides an alternative route to poly(thioether)s, particularly for thiiranes with electron-withdrawing substituents where anionic methods may be less effective.[6] Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are commonly used as initiators.[7][8] CROP can be used to synthesize stereoregular polymers from chiral this compound monomers.
Applications
-
Stereoregular Polymers: CROP can be controlled to produce isotactic poly(thioether)s with well-defined stereochemistry.
-
Polymerization of Functional Monomers: This method is suitable for polymerizing thiiranes bearing various functional groups.
-
High Molecular Weight Polymers: Under optimized conditions, CROP can yield high molecular weight poly(thioether)s.
Quantitative Data for Cationic ROP of Thiiranes
| Monomer | Initiator | Solvent | Temp. (°C) | Mn ( g/mol ) | Đ (PDI) | Monomer Conv. (%) | Reference |
| 2-Phenylthis compound (B14744496) | BF₃·OEt₂ | CH₂Cl₂ | 0 | 12,300 | 1.15 | 95 | [6] |
| Epichlorohydrin | BF₃·OEt₂ / H₂O | Toluene | 20 | up to 4,000 | < 1.25 | > 95 | [8] |
| 2-Phenyl-1,3-butadiene | SnCl₄ | EDC | 25 | - | - | - | [9] |
Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, CH₂Cl₂ = Dichloromethane, EDC = 1,2-Dichloroethane.
Experimental Protocol: Cationic ROP of 2-Phenylthis compound
This protocol outlines the synthesis of poly(2-phenylthis compound) using BF₃·OEt₂ as a cationic initiator.[6]
Materials:
-
2-Phenylthis compound (Monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (Initiator)
-
Anhydrous Dichloromethane (CH₂Cl₂) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
In a Schlenk flask, dissolve the 2-phenylthis compound monomer in anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Add the BF₃·OEt₂ initiator dropwise to the stirred monomer solution via syringe.
-
Allow the polymerization to proceed for the desired time. Monitor the reaction by analyzing aliquots via ¹H NMR or SEC.
-
Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as methanol or ammonia (B1221849) in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
Organocatalytic Ring-Opening Polymerization
The use of metal-free organocatalysts for the ROP of thiiranes has gained significant attention as a green and versatile approach.[2][3] Catalysts such as strong organic bases (e.g., TBD) can effectively promote the polymerization in a controlled manner, often in the presence of a nucleophilic initiator like a thiol.[3]
Applications
-
Metal-Free Synthesis: Avoids metal contamination in the final polymer, which is crucial for biomedical applications.
-
Controlled Polymerization: Allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[2]
-
Synthesis of Complex Architectures: Can be employed to create star-shaped and other complex polymer architectures.[3]
Applications in Drug Delivery
Poly(thioether)s derived from this compound ROP are promising materials for drug delivery applications. Their properties can be tuned to create nanoparticles, micelles, or hydrogels for encapsulating and delivering therapeutic agents. The presence of sulfur atoms in the polymer backbone can impart responsiveness to reactive oxygen species (ROS), which are often upregulated in disease states like cancer and inflammation. This allows for the design of "smart" drug delivery systems that release their payload in response to specific biological cues.
Synthesis of Core-Shell Nanoparticles for Drug Delivery
Core-shell nanoparticles can be fabricated using block copolymers of poly(thioether)s synthesized via this compound ROP. The hydrophobic poly(thioether) block can form the core to encapsulate hydrophobic drugs, while a hydrophilic block forms the shell, providing stability in aqueous environments and enabling further surface functionalization.
Experimental Workflow: Core-Shell Nanoparticle Formulation
Conclusion
The ring-opening polymerization of thiiranes is a versatile and powerful tool for the synthesis of a wide range of poly(thioether)s with tailored properties and architectures. Anionic, cationic, and organocatalytic methods each offer distinct advantages, enabling researchers to design and produce materials for diverse applications, from advanced optical materials to sophisticated drug delivery systems. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and professionals working in this exciting and rapidly evolving field.
References
- 1. Recent advances in the ring-opening polymerization of sulfur-containing monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00831A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. elib.bsu.by [elib.bsu.by]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoregular poly(2-phenylthis compound) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Collection - Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3â¢OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols - ACS Applied Polymer Materials - Figshare [acs.figshare.com]
- 9. scispace.com [scispace.com]
Thiirane as a Precursor for Sulfur-Containing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. The inherent ring strain of the thiirane ring makes it a reactive monomer for ring-opening polymerization (ROP), providing a versatile platform for the synthesis of a wide range of sulfur-containing polymers, including polythioethers and polysulfides. These polymers are of significant interest due to their unique properties, such as high refractive indices, metal-binding capabilities, and potential for chemical resistance and thermal stability. This document provides an overview of the applications of this compound-based polymers and detailed protocols for their synthesis.
Application Notes
Sulfur-containing polymers derived from thiiranes exhibit a range of properties that make them suitable for various applications, from advanced materials to biomedical uses.
High Refractive Index Materials
Polythioethers synthesized from the ring-opening polymerization of thiiranes, particularly those containing aromatic moieties, can exhibit high refractive indices. This property is highly desirable for optical applications, such as in the manufacturing of lenses, optical adhesives, and coatings for optical devices. The presence of sulfur atoms in the polymer backbone contributes to the high polarizability, which in turn leads to a high refractive index.
Adhesives and Sealants
Polymers based on thiiranes can be formulated into high-performance adhesives and sealants. The presence of sulfur atoms can enhance adhesion to various substrates, including metals. The ring-opening polymerization of this compound-terminated polysulfide polymers, for example, can be controlled to produce materials with a range of flexibilities and curing rates. These adhesives can offer excellent chemical resistance and durability. The curing of this compound-based resins can be achieved using various hardeners, including amines, to form cross-linked networks with robust mechanical properties.
Biomedical Applications
The unique properties of sulfur-containing polymers also open avenues for biomedical applications. The ability of polysulfides to interact with biological molecules and their potential for controlled degradation make them candidates for drug delivery systems. For instance, polymers with disulfide bonds in their backbone can be designed to be stimuli-responsive, releasing an encapsulated drug in a specific biological environment, such as in the presence of reducing agents like glutathione, which is found in higher concentrations inside cancer cells. While research in this area is ongoing, the versatility of this compound chemistry allows for the incorporation of various functional groups to tailor the biocompatibility and drug-release profiles of the resulting polymers. Some this compound derivatives have also been investigated for their inhibitory activity against certain enzymes.[1]
Metal Scavengers
The sulfur atoms in polythioethers and polysulfides have a high affinity for heavy metal ions. This property can be exploited for the development of materials for environmental remediation, such as scavengers for toxic heavy metals from industrial wastewater. The polymer's structure can be designed to maximize the exposure of sulfur atoms for efficient metal chelation.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of sulfur-containing polymers via the ring-opening polymerization of thiiranes.
Anionic Ring-Opening Polymerization (AROP) of Thiiranes
Anionic ROP of thiiranes is a versatile method for producing polythioethers with controlled molecular weights and narrow molecular weight distributions, often in a living manner.[2] The choice of initiator and reaction conditions is crucial for achieving this control.
This protocol describes the synthesis of a linear poly(9-carbazolylmethyl)this compound using a thiol initiator and an organocatalyst.
Materials:
-
(9-carbazolylmethyl)this compound (monomer)
-
Hexanethiol (initiator)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Reagent Purification:
-
(9-carbazolylmethyl)this compound should be purified by recrystallization or column chromatography.
-
Hexanethiol and TBD should be used as received or purified by distillation if necessary.
-
Anhydrous THF should be obtained from a solvent purification system or by distillation over sodium/benzophenone.
-
-
Reaction Setup:
-
A Schlenk flask is dried in an oven and then cooled under a stream of argon or nitrogen.
-
The desired amount of (9-carbazolylmethyl)this compound is added to the flask.
-
Anhydrous THF is added to dissolve the monomer under an inert atmosphere.
-
-
Initiation and Polymerization:
-
A stock solution of the initiator (hexanethiol) and catalyst (TBD) in anhydrous THF is prepared.
-
The required amount of the initiator/catalyst solution is added to the monomer solution via syringe to start the polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 20 °C) with stirring. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or size-exclusion chromatography (SEC).
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by adding a small amount of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Quantitative Data:
The following table summarizes the results from the organocatalytic anionic ring-opening polymerization of (9-carbazolylmethyl)this compound under different conditions.[2]
| Entry | [M]₀/[I]₀ | Solvent | Time (min) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 25 | THF | 10 | >99 | 6,300 | 1.18 |
| 2 | 50 | THF | 20 | >99 | 11,200 | 1.21 |
| 3 | 100 | THF | 45 | >99 | 20,500 | 1.25 |
| 4 | 25 | DMF | <1 | >99 | 6,800 | 1.15 |
M: Monomer, I: Initiator
Logical Relationship Diagram:
Caption: Anionic Ring-Opening Polymerization Workflow.
Cationic Ring-Opening Polymerization (CROP) of Thiiranes
Cationic ROP of thiiranes is another important method, particularly for substituted thiiranes, and can lead to stereoregular polymers. The propagating species in CROP is a sulfonium (B1226848) ion.
This protocol describes the synthesis of poly(2-phenylthis compound) using a Lewis acid catalyst.
Materials:
-
2-Phenylthis compound (B14744496) (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Reagent Purification:
-
2-Phenylthis compound should be purified by vacuum distillation.
-
BF₃·OEt₂ should be distilled prior to use.
-
Anhydrous DCM should be obtained from a solvent purification system or by distillation over CaH₂.
-
-
Reaction Setup:
-
A Schlenk flask is dried in an oven and then cooled under a stream of argon or nitrogen.
-
The desired amount of 2-phenylthis compound is added to the flask.
-
Anhydrous DCM is added to dissolve the monomer under an inert atmosphere, and the solution is cooled to the desired reaction temperature (e.g., 0 °C).
-
-
Initiation and Polymerization:
-
The required amount of BF₃·OEt₂ is added to the cooled monomer solution via syringe to initiate the polymerization.
-
The reaction is stirred at the controlled temperature for a specific duration. The polymerization can be monitored by analyzing aliquots.
-
-
Termination and Polymer Isolation:
-
The polymerization is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Quantitative Data:
The following table provides representative data for the cationic ring-opening polymerization of 2-phenylthis compound.
| Entry | [M]₀/[I]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 | 0 | 2 | 95 | 12,000 | 1.35 |
| 2 | 200 | 0 | 4 | 92 | 23,500 | 1.40 |
| 3 | 100 | -20 | 6 | 98 | 12,500 | 1.30 |
M: Monomer, I: Initiator (Catalyst)
Mechanism Diagram:
Caption: Cationic Ring-Opening Polymerization Mechanism.
References
Application Notes and Protocols: Thiirane Derivatives as Selective Gelatinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiirane derivatives as potent and selective inhibitors of gelatinases (MMP-2 and MMP-9). This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the mechanism of action and experimental workflows.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Gelatinases, specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are key enzymes in this family and are implicated in various pathological processes, including cancer metastasis, neurological diseases, and inflammatory disorders.[1][2] The development of selective inhibitors for these enzymes is a significant goal in drug discovery.
This compound derivatives have emerged as a promising class of gelatinase inhibitors, exhibiting high potency and selectivity.[3][4] The prototypical compound, (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]this compound (also known as SB-3CT), demonstrates potent, time-dependent inhibition of gelatinases.[5] The unique mechanism of action, involving a gelatinase-catalyzed ring-opening of the this compound moiety, is central to their selectivity.[5][6] This "caged thiol" approach allows for the generation of a potent zinc-binding thiolate selectively within the active site of gelatinases.[3][5]
Mechanism of Action
The inhibitory action of this compound derivatives against gelatinases is not based on simple competitive binding but on a mechanism-based, slow-binding inhibition.[3][4] The process can be summarized in the following steps:
-
Initial Binding: The this compound inhibitor binds to the active site of the gelatinase.
-
Enzyme-Catalyzed Deprotonation: A key glutamate (B1630785) residue (Glu404 in MMP-2) in the enzyme's active site abstracts a proton from the methylene (B1212753) group adjacent to the sulfone group of the inhibitor.[3][5]
-
This compound Ring Opening: This deprotonation initiates the opening of the strained three-membered this compound ring, generating a reactive thiolate.[3][5]
-
Zinc Chelation: The newly formed thiolate acts as a potent zinc-binding group, coordinating with the catalytic zinc ion (Zn2+) in the active site.[5][6] This strong interaction leads to tight-binding and potent inhibition of the enzyme.
This enzyme-mediated activation mechanism is the basis for the high selectivity of this compound inhibitors for gelatinases over other MMPs.[3]
Caption: Mechanism of gelatinase inhibition by this compound derivatives.
Quantitative Inhibitor Data
The inhibitory potency of various this compound derivatives has been evaluated against several MMPs. The data below is compiled from published research and highlights the selectivity of these compounds for gelatinases.
| Compound | Target MMP | Inhibition Type | Ki (nM) | IC50 (µM) | Reference |
| SB-3CT (1) | MMP-2 | Slow-binding | 28 ± 7 | - | [6] |
| MMP-9 | Slow-binding | 400 ± 150 | - | [6] | |
| p-hydroxy metabolite of SB-3CT (2) | MMP-2 | Slow-binding | 6 ± 3 | - | [6] |
| MMP-9 | Slow-binding | 160 ± 20 | - | [6] | |
| (R)-ND-336 | MMP-9 | - | 19 | - | [7] |
| Compound 3a | MMP-2 | Slow-binding | - | - | [3] |
| Compound 3b | MMP-2 | Slow-binding | - | - | [3] |
| Compound 3c | MMP-2 | Slow-binding | - | - | [3] |
| Compound 3d | MMP-2 | Slow-binding | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines a general synthetic route for preparing phenoxyphenylsulfonylmethyl thiiranes, based on procedures described in the literature.[4]
Materials:
-
Aromatic bromide (e.g., 4-phenoxybromobenzene)
-
n-Butyllithium (n-BuLi)
-
Sulfur powder
-
Sodium hydroxide (B78521) (NaOH)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Appropriate solvents (e.g., THF, methanol)
Procedure:
-
Thiolate Formation: Dissolve the aromatic bromide in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add sulfur powder and allow the mixture to warm to room temperature.
-
Epoxide Formation: Add epichlorohydrin to the thiolate solution and stir. After the reaction is complete, treat the mixture with a base (e.g., NaOH) to form the epoxide.
-
Sulfone Oxidation: Oxidize the resulting sulfide (B99878) to a sulfone using m-CPBA in a suitable solvent like dichloromethane.
-
This compound Formation: Treat the epoxide with thiourea in a solvent such as methanol (B129727) to yield the final this compound product.
-
Purification: Purify the final compound using column chromatography.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 2: Gelatinase Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method for determining the inhibitory activity of this compound derivatives against MMP-2 and MMP-9 using a commercially available fluorogenic gelatin substrate (e.g., DQ™-gelatin).[8]
Materials:
-
Recombinant human MMP-2 and MMP-9 (active form)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
DQ™-gelatin substrate
-
This compound inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~495/515 nm)
Procedure:
-
Enzyme Preparation: Dilute the active MMP-2 or MMP-9 to the desired concentration in assay buffer.
-
Inhibitor Pre-incubation: Add the this compound inhibitor (at various concentrations) to the wells of the 96-well plate. Also, prepare control wells with DMSO only. Add the diluted enzyme to the wells containing the inhibitor and control solutions.
-
Time-Dependent Inhibition: Incubate the enzyme-inhibitor mixture for a specific period (e.g., 30 minutes to 3 hours) at 37°C to allow for the slow-binding inhibition to occur.[8]
-
Substrate Addition: After the pre-incubation, add the DQ™-gelatin substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For slow-binding inhibitors, more detailed kinetic analysis is required to determine the Kᵢ value.
Caption: Workflow for the gelatinase inhibition assay.
Applications in Research and Drug Development
This compound-based gelatinase inhibitors serve as valuable tools for:
-
Target Validation: Elucidating the specific roles of MMP-2 and MMP-9 in various disease models. The high selectivity of these inhibitors helps in attributing biological effects directly to the inhibition of gelatinases.[5]
-
Preclinical Studies: The prototype compound, SB-3CT, has shown efficacy in animal models of cancer metastasis and stroke.[4][9] Newer analogs with improved pharmacokinetic properties are being developed.[1]
-
Drug Discovery: The this compound scaffold provides a privileged structure for the design of novel, selective MMP inhibitors.[6] Structure-activity relationship (SAR) studies have identified key molecular features that enhance inhibitory activity and metabolic stability.[4]
Conclusion
This compound derivatives represent a significant advancement in the development of selective gelatinase inhibitors. Their unique mechanism of action provides a basis for their high potency and selectivity. The protocols and data presented here offer a starting point for researchers interested in utilizing these compounds to investigate the roles of gelatinases in health and disease and to develop new therapeutic agents.
References
- 1. Sulfonate-containing thiiranes as selective gelatinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for this compound-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Analyses of this compound-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for 2-Mercaptoethylamines from Thiirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-mercaptoethylamines via the ring-opening of thiirane (ethylene sulfide) with primary and secondary amines. This reaction, known as mercaptoethylation, is a direct and efficient method for producing these valuable intermediates, which are crucial in the development of pharmaceuticals and other specialty chemicals. This guide includes quantitative data, detailed experimental procedures, and visual diagrams of the reaction pathway and workflow to ensure reproducible and high-yield syntheses in a laboratory setting.
Introduction
2-Mercaptoethylamines are a class of compounds characterized by the presence of both an amino and a thiol functional group separated by an ethyl bridge. This bifunctionality makes them versatile building blocks in organic synthesis and essential components in various biologically active molecules and chelating agents. The synthesis of these compounds can be efficiently achieved through the nucleophilic ring-opening of this compound by an amine.[1] This process, often referred to as mercaptoethylation, offers a direct route to the desired products.[1]
The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the this compound ring, leading to the cleavage of the carbon-sulfur bond. This reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom.[2] However, the reaction can be accompanied by polymerization, particularly when using molar quantities of primary or secondary amines, or with strongly basic amines in polar solvents.[3] Careful control of reaction conditions, such as temperature, solvent, and stoichiometry of reactants, is therefore critical to maximize the yield of the desired 2-mercaptoethylamine and minimize the formation of polymeric byproducts.
Reaction Pathway and Mechanism
The fundamental reaction involves the nucleophilic addition of an amine to the this compound ring, resulting in the formation of a 2-mercaptoethylamine. The general scheme is depicted below.
Caption: General reaction scheme for the synthesis of 2-mercaptoethylamines from this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of N,N-diethyl-2-mercaptoethylamine from this compound and diethylamine (B46881), based on protocols described in the patent literature.
| Entry | This compound (kg) | Diethylamine (kg) | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 5 | 7 | 0.5 kg of 2.9% NaOH solution | 30 | 4 | 97.9 | 99 | [1] |
| 2 | 10 | 15 | 1 kg of 2% NaOH solution | 30 | 4 | 98 | 99 | [1] |
| 3 | 12 | 17 | 1 kg of 2.5% NaOH solution | 40 | 5 | 99 | 98.9 | [1] |
| 4 | - | - | None (Pressure Reaction) | 70-90 | 2-4 | >99 | - | [4] |
Experimental Protocols
Two detailed protocols are provided below. The first is a specific procedure for the synthesis of N,N-diethyl-2-mercaptoethylamine, adapted from patent literature. The second is a more general method for the mercaptoethylation of various aliphatic amines.
Protocol 1: Synthesis of N,N-Diethyl-2-mercaptoethylamine
This protocol is based on a base-catalyzed reaction at atmospheric pressure.
Materials:
-
This compound (Ethylene Sulfide)
-
Diethylamine
-
Sodium hydroxide (B78521) solution (2-3% w/v in water)
-
Closed reaction vessel with stirring and temperature control
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a closed reaction vessel, add 10 kg of this compound.
-
Addition of Amine: While stirring slowly, add 15 kg of diethylamine to the reactor.
-
Initiation of Reaction: Heat the mixture to 30°C.
-
Catalyst Addition: Slowly add 1 kg of a 2% sodium hydroxide solution dropwise to the reaction mixture.
-
Reaction: Maintain the reaction mixture at 30°C with continuous stirring for 4 hours.
-
Work-up: After the reaction is complete, recover the excess diethylamine by distillation.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain N,N-diethyl-2-mercaptoethylamine.[1]
Expected Outcome:
The expected yield of N,N-diethyl-2-mercaptoethylamine is approximately 98%, with a purity of around 99% as determined by gas chromatography.[1]
Protocol 2: General Mercaptoethylation of Aliphatic Amines
This protocol is a general method adaptable for various primary and secondary aliphatic amines.[3]
Materials:
-
This compound (Ethylene Sulfide)
-
Aliphatic amine (primary or secondary)
-
Anhydrous benzene (B151609) or toluene
-
Ethanol (B145695) (for strongly polar amines)
-
Reflux condenser
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the amine in anhydrous benzene or toluene. For primary amines, a molar excess of the amine is recommended.
-
Heating: Heat the amine solution to boiling (reflux).
-
Addition of this compound: Prepare a solution of this compound in anhydrous benzene or toluene. Add this solution slowly from the dropping funnel to the boiling amine solution.
-
Reaction: Continue to reflux the reaction mixture for several hours until the reaction is complete. The reaction progress can be monitored by TLC or GC. For strongly polar amines, the addition of ethanol may be beneficial to suppress telomerization.
-
Work-up and Purification: After cooling the reaction mixture, the product can be isolated and purified by distillation under reduced pressure.
Expected Outcome:
Yields for monomercaptoethyl derivatives of various aliphatic amines are reported to be in the range of 40-70%.[3]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-mercaptoethylamines from this compound.
Caption: General experimental workflow for the synthesis of 2-mercaptoethylamines.
Safety Precautions
-
This compound is a highly flammable, toxic, and volatile compound with an unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.
-
Amines, especially lower molecular weight ones, can be corrosive and have strong odors. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Reactions under pressure should only be conducted in appropriate pressure-rated equipment with necessary safety features.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CN105152990A - Preparation method for diethylaminoethanethiol - Google Patents [patents.google.com]
- 2. CN103819374A - Process for synthesizing diethylaminoethyl mercaptide - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. CN105622472A - Synthesis technology for N,N-diethylaminoethanethiol - Google Patents [patents.google.com]
Application Notes and Protocols for Direct Sulfur Transfer Techniques for Episulfidation of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episulfides, also known as thiiranes, are valuable three-membered heterocyclic compounds containing a sulfur atom. They serve as important synthetic intermediates in organic chemistry and are found in some biologically active molecules. Direct sulfur transfer to olefins represents an efficient and atom-economical approach to constructing the thiirane ring. This document provides detailed application notes and protocols for two prominent direct sulfur transfer techniques: molybdenum-catalyzed episulfidation and the use of phthalimide-based sulfur transfer reagents.
Molybdenum-Catalyzed Direct Episulfidation of Olefins
Molybdenum oxo complexes have emerged as highly effective catalysts for the direct transfer of sulfur from various sources to a wide range of olefins and allenes.[1][2] This method is notable for its applicability to even reluctant alkenes under mild conditions.[1]
Data Presentation: Quantitative Results of Molybdenum-Catalyzed Episulfidation
The following table summarizes the representative yields for the episulfidation of various olefins catalyzed by molybdenum oxo complexes, using either elemental sulfur or a this compound as the sulfur source.
| Entry | Olefin Substrate | Catalyst | Sulfur Source | Product | Yield (%) |
| 1 | Cyclopentene | MoO(S₂CNEt₂)₂ | Phenylthis compound | Cyclopentene sulfide | 85 |
| 2 | Cycloheptene | MoO(S₂CNEt₂)₂ | Phenylthis compound | Cycloheptene sulfide | 90 |
| 3 | (Z)-Cyclooctene | MoO(S₂CNEt₂)₂ | Phenylthis compound | (Z)-Cyclooctene sulfide | 95 |
| 4 | Norbornene | MoO(S₂CNEt₂)₂ | Phenylthis compound | exo-Norbornene sulfide | 98 |
| 5 | Bicyclopropylidene | MoO(S₂CNEt₂)₂ | Phenylthis compound | Bicyclopropylidene sulfide | 75 |
| 6 | (E)-Cyclooctene | MoO₂((CF₃)₂CHO)₂ | Elemental Sulfur | (E)-Cyclooctene sulfide | 80 |
| 7 | (E)-Cyclononene | MoO₂((CF₃)₂CHO)₂ | Elemental Sulfur | (E)-Cyclononene sulfide | 78 |
Experimental Protocol: Molybdenum-Catalyzed Episulfidation of Norbornene
This protocol is adapted from the work of Adam, Bargon, and Schenk.
Materials:
-
Norbornene
-
Phenylthis compound
-
Bis(diethyldithiocarbamato)oxo-molybdenum(IV) [MoO(S₂CNEt₂)₂]
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve norbornene (1.0 mmol) and the molybdenum catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (10 mL).
-
Addition of Sulfur Source: To the stirred solution, add phenylthis compound (1.2 mmol) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure exo-norbornene sulfide.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the molybdenum-catalyzed episulfidation using a this compound as the sulfur source involves a metathesis-type mechanism.
Caption: Proposed catalytic cycle for molybdenum-catalyzed episulfidation.
Phthalimide-Based Reagents for Direct Sulfur Transfer
N-Sulfenylphthalimides are another class of reagents capable of direct sulfur transfer. While extensively used for the synthesis of disulfides and trisulfides, their application in the direct episulfidation of olefins is also an area of interest. These reagents offer an alternative metal-free approach to this compound synthesis.
Data Presentation: Quantitative Results of Phthalimide-Based Sulfur Transfer
Data for the direct episulfidation of a broad range of olefins using phthalimide-based reagents is less commonly reported in the literature compared to metal-catalyzed methods. However, related sulfur transfer reactions show high efficiency.
Experimental Protocol: Synthesis of a Phthalimide-Based Sulfur Transfer Reagent
This protocol describes the synthesis of N,N'-thiobisphthalimide, a precursor to more active sulfur transfer reagents.
Materials:
-
Sulfur monochloride (S₂Cl₂)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phthalimide (10.0 g, 68 mmol) in toluene (100 mL).
-
Reagent Addition: Slowly add sulfur monochloride (2.7 mL, 34 mmol) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Hydrogen chloride gas will be evolved.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with toluene, and then with ethanol.
-
Drying: Dry the product under vacuum to yield N,N'-thiobisphthalimide as a crystalline solid.
Logical Workflow for Episulfidation
The episulfidation of an olefin using a phthalimide-based sulfur transfer reagent would likely proceed through the activation of the sulfur atom by the phthalimide group, making it sufficiently electrophilic to react with the nucleophilic double bond of the olefin.
Caption: A plausible logical workflow for olefin episulfidation.
Summary and Outlook
Direct sulfur transfer techniques provide powerful tools for the synthesis of episulfides. The molybdenum-catalyzed method is well-established, offering high yields for a diverse range of substrates under mild conditions. Phthalimide-based reagents represent a promising metal-free alternative, though further research is needed to fully explore their scope in direct olefin episulfidation. For drug development professionals, these methods offer efficient routes to novel sulfur-containing scaffolds for biological evaluation. Future research may focus on developing enantioselective versions of these direct sulfur transfer reactions to access chiral episulfides, which are of significant interest in medicinal chemistry.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiiranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. These strained rings are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. Thiirane derivatives have been investigated for their potential as tuberculostats, insecticides, molluscicides, herbicides, and, notably, as selective gelatinase inhibitors with applications in cancer and stroke therapy.[1][2][3] The rapid and efficient synthesis of these compounds is therefore of considerable importance for drug discovery and development programs.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, offering significant advantages over conventional heating methods.[4][5] By utilizing microwave energy to directly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance product purity.[4][5] This application note provides detailed protocols and comparative data for the rapid synthesis of thiiranes from epoxides using microwave irradiation, highlighting the benefits of this approach for researchers in the pharmaceutical and chemical sciences.
Advantages of Microwave-Assisted Synthesis for this compound Formation
The application of microwave irradiation to the synthesis of thiiranes from epoxides offers several key advantages over traditional heating methods:
-
Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes using microwave assistance.[4][6][7]
-
Increased Yields: Microwave synthesis frequently leads to higher isolated yields of the desired this compound products.[5][6][7]
-
Solvent-Free Conditions: Many microwave-assisted this compound syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying purification.[6][8][9][10]
-
Improved Process Control: Modern microwave reactors allow for precise control over reaction temperature and pressure, leading to more reproducible results.
Data Presentation: Comparative Synthesis of Thiiranes
The following tables summarize the significant improvements in reaction times and yields achieved when employing microwave-assisted synthesis for the conversion of various epoxides to thiiranes compared to conventional heating methods.
Table 1: Synthesis of Thiiranes from Epoxides using Thiourea (B124793)
| Epoxide Substrate | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) | Reference |
| Styrene (B11656) Oxide | 6.5 hours | 100 | 15 minutes | 100 | [9] |
| Propylene Oxide | - | - | 22 minutes | 97 | [10] |
| 1,2-Epoxyhexane | - | - | 12 minutes | 96 | [10] |
| Cyclohexene Oxide | - | - | 25 minutes | 93 | [10] |
| (2,3-Epoxypropyl)benzene | - | - | 10 minutes | 98 | [10] |
| 1-(Oxiran-2-ylmethyl)-4-phenoxybenzene | - | - | 14 minutes | 98 | [10] |
Note: The data presented is a compilation from various sources and reaction conditions may vary slightly.
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of thiiranes from epoxides.
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2-Phenylthis compound (Styrene this compound) from Styrene Oxide and Thiourea
Materials:
-
Styrene oxide (1.0 mmol, 120.15 mg, 0.114 mL)
-
Thiourea (1.2 mmol, 91.34 mg)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Instrumentation:
-
A dedicated microwave reactor capable of controlling temperature and power.
Procedure:
-
Place styrene oxide (1.0 mmol) and thiourea (1.2 mmol) in a 10 mL microwave reactor vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the resulting solid in a minimal amount of ethyl acetate.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylthis compound.
Expected Yield: ~95-100%
Protocol 2: Microwave-Assisted Synthesis of Thiiranes from Various Epoxides and Ammonium (B1175870) Thiocyanate (B1210189) in Aqueous Media
Materials:
-
Substituted Epoxide (1.0 mmol)
-
Ammonium thiocyanate (1.5 mmol, 114.18 mg)
-
Water (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
Instrumentation:
-
A dedicated microwave reactor capable of controlling temperature and power.
Procedure:
-
To a 10 mL microwave reactor vial, add the epoxide (1.0 mmol), ammonium thiocyanate (1.5 mmol), and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 300 W for a specified time (typically 2-5 minutes, optimization may be required for different substrates).
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Mandatory Visualizations
Reaction Mechanism
The conversion of an epoxide to a this compound using thiourea is believed to proceed through a backside nucleophilic attack of the sulfur atom of thiourea on one of the carbon atoms of the epoxide ring, followed by an intramolecular cyclization and elimination of urea.
Caption: Proposed mechanism for the conversion of epoxides to thiiranes using thiourea.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of thiiranes is a streamlined process that significantly reduces the time from starting materials to the purified product.
Caption: General experimental workflow for microwave-assisted this compound synthesis.
Applications in Drug Development
The this compound moiety is a key structural feature in a number of biologically active compounds. Its presence can confer unique pharmacological properties.
-
Anticancer Agents: this compound-containing molecules have been explored as potent and selective inhibitors of gelatinases (matrix metalloproteinases MMP-2 and MMP-9), which are enzymes implicated in cancer metastasis.[3]
-
Antimicrobial and Antibacterial Agents: Natural and synthetic thiiranes have demonstrated promising antimicrobial and antibacterial activities.[11]
-
Other Therapeutic Areas: this compound derivatives have also shown potential as radioprotectors and hypolipidemic agents.[1]
The rapid synthesis of diverse this compound libraries enabled by microwave technology can significantly accelerate the identification and optimization of new drug candidates in these and other therapeutic areas. The ability to quickly generate analogs for structure-activity relationship (SAR) studies is a critical advantage in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of thiiranes from epoxides [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Natural Occurring this compound Containing Compounds: Origin, Chemistry, and their Pharmacological Activities - The Pharmaceutical and Chemical Journal [tpcj.org]
Application Notes and Protocols: Thiirane Chemistry in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of thiiranes (episulfides) as versatile building blocks in the synthesis of a variety of novel heterocyclic compounds. The inherent ring strain of the three-membered thiirane ring makes it susceptible to ring-opening reactions, providing a powerful tool for the construction of larger, more complex heterocyclic systems. Detailed protocols for key synthetic transformations are provided, along with quantitative data to facilitate experimental design and optimization.
Application Notes
Introduction to this compound Chemistry
Thiiranes are three-membered heterocyclic compounds containing a sulfur atom. The significant ring strain in thiiranes makes them highly reactive intermediates in organic synthesis.[1] They readily undergo ring-opening reactions with a wide range of nucleophiles and electrophiles, leading to the formation of diverse sulfur-containing molecules. This reactivity has been harnessed for the synthesis of various larger heterocyclic systems, including tetrahydrothiophenes, thiazolidinones, and 1,3-dithiolanes. The resulting heterocyclic compounds often exhibit significant biological activity, making this compound chemistry particularly relevant to drug discovery and development.[2][3]
Synthesis of Tetrahydrothiophenes
Tetrahydrothiophenes are five-membered sulfur-containing heterocycles that can be synthesized from thiiranes through reactions with alkenes. This transformation typically proceeds via a formal [3+2] cycloaddition or a stepwise mechanism involving the nucleophilic opening of the this compound ring followed by intramolecular cyclization. Lewis acids can be employed to catalyze this reaction, influencing the regioselectivity of the ring-opening step. While a variety of methods exist for the synthesis of tetrahydrothiophenes, the use of thiiranes offers a direct route to functionalized derivatives.
Synthesis of Thiazolidinones
Thiazolidinones are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen, with a carbonyl group in the ring. They are known to exhibit a wide range of biological activities. A potential, though less commonly documented, synthetic route to 2-iminothiazolidines involves the cycloaddition reaction of thiiranes with isocyanates. This reaction would proceed through the nucleophilic attack of the sulfur atom of the this compound onto the electrophilic carbon of the isocyanate, followed by ring expansion and rearrangement.
Synthesis of 1,3-Dithiolanes
1,3-Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms. A well-established method for their synthesis involves the reaction of thiiranes with carbon disulfide. Specifically, the reaction of a this compound with carbon disulfide in the presence of a tertiary amine catalyst, such as triethylamine (B128534), can lead to the formation of 1,3-dithiolane-2-thiones in good yields. This reaction is often accelerated under high pressure.
Applications in Medicinal Chemistry: this compound-Based Enzyme Inhibitors
Sulfur-containing heterocycles are prevalent in many FDA-approved drugs.[2] this compound derivatives have emerged as a promising class of enzyme inhibitors, particularly for matrix metalloproteinases (MMPs), such as gelatinases (MMP-2 and MMP-9), which are implicated in cancer metastasis.[2] The this compound moiety in these inhibitors can act as a "caged thiol."[4] In the active site of the target enzyme, a basic residue can facilitate the ring-opening of the this compound to generate a thiolate, which then acts as a potent zinc-binding group, inhibiting the enzyme's activity.[4] This mechanism-based inhibition provides a strategy for designing selective and potent drug candidates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dithiolane-2-thiones from Thiiranes and Carbon Disulfide
This protocol is a representative procedure based on the work of Matsumoto and colleagues, who demonstrated the synthesis of 1,3-dithiolane-2-thiones from various thiiranes under high pressure.[5]
Materials:
-
Substituted this compound (e.g., 2-phenylthis compound) (1.0 equiv)
-
Carbon disulfide (CS₂) (excess)
-
Triethylamine (catalytic amount, e.g., 0.1 equiv)
-
High-pressure reaction vessel
-
Solvent for purification (e.g., ethanol)
Procedure:
-
To a high-pressure reaction vessel, add the substituted this compound.
-
Carefully add an excess of carbon disulfide to the vessel.
-
Add a catalytic amount of triethylamine.
-
Seal the reaction vessel and pressurize it according to the manufacturer's instructions.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and maintain for the required reaction time (this will vary depending on the substrate).[5]
-
After the reaction is complete, cool the vessel to room temperature and carefully depressurize.
-
Remove the excess carbon disulfide and triethylamine under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the desired 1,3-dithiolane-2-thione derivative.
Data Presentation
Table 1: Synthesis of 1,3-Dithiolane-2-thione Derivatives from Various Thiiranes
| Entry | This compound Substrate | Product | Catalyst | Yield (%) | Reference |
| 1 | 2,2-Dimethylthis compound | 4,4-Dimethyl-1,3-dithiolane-2-thione | Triethylamine | Nearly Quantitative | [5] |
| 2 | 2-Methylthis compound | 4-Methyl-1,3-dithiolane-2-thione | Triethylamine | Good | [5] |
| 3 | 2-Hexylthis compound | 4-Hexyl-1,3-dithiolane-2-thione | Triethylamine | Good | [5] |
| 4 | 1,2-Epithiocyclohexane | cis-Hexahydrobenzo[d][3][5]dithiole-2-thione | Triethylamine | Good | [5] |
| 5 | 2-Phenylthis compound | 4-Phenyl-1,3-dithiolane-2-thione | Triethylamine | Good | [5] |
Note: "Good" and "Nearly Quantitative" yields are as reported in the abstract of the cited literature. Specific percentage yields require access to the full experimental data.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones [phoenix.tuwien.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Catalytic Desulfurization of Thiiranes to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The desulfurization of thiiranes (episulfides) to form alkenes is a synthetically useful transformation in organic chemistry. This reaction proceeds with the extrusion of a sulfur atom from the three-membered ring, yielding the corresponding alkene. The stereospecific nature of many of these catalytic methods makes them particularly valuable for the synthesis of complex molecules where the stereochemistry of the double bond is crucial. This transformation has found applications in natural product synthesis and is of interest to the pharmaceutical industry for the preparation of therapeutic agents.
This document provides an overview of various catalytic systems for the desulfurization of thiiranes, including detailed experimental protocols and comparative data. The methodologies covered include transition metal catalysis (Molybdenum and Rhenium) and organocatalytic approaches.
Catalytic Systems for Thiirane Desulfurization
Several catalytic systems have been developed for the efficient desulfurization of thiiranes. The choice of catalyst can influence reaction conditions, substrate scope, and stereoselectivity.
Molybdenum-Catalyzed Desulfurization
Molybdenum complexes are effective catalysts for the desulfurization of thiiranes. Molybdenum hexacarbonyl, Mo(CO)₆, and a combination of molybdenum(V) chloride (MoCl₅) and zinc (Zn) are two prominent systems.
Molybdenum Hexacarbonyl [Mo(CO)₆]
Mo(CO)₆ promotes the desulfurization of a wide range of thiiranes to their corresponding alkenes in high yields under neutral conditions.[1] This method is noted for its chemoselectivity, tolerating various functional groups such as chloro, bromo, fluoro, ester, methoxy, ether, and keto groups.[1] The reaction is typically carried out at reflux in a solvent like toluene (B28343).[1]
Molybdenum(V) Chloride and Zinc [MoCl₅/Zn]
The MoCl₅/Zn system provides a mild and efficient method for the chemoselective desulfurization of thiiranes.[2] This reagent combination also demonstrates high functional group tolerance.[2]
Rhenium-Catalyzed Desulfurization
Rhenium complexes, such as the oxorhenium(V) dimer {MeReO(edt)}₂ (where edt = 1,2-ethanedithiolate), are highly efficient for sulfur atom transfer from thiiranes.[3] These reactions can be stereospecific.[4] The catalytic cycle involves the transfer of a sulfur atom from the this compound to a suitable acceptor, such as a triarylphosphine or triarylarsine, regenerating the active catalyst.[3]
Data Presentation
The following table summarizes the performance of different catalytic systems for the desulfurization of various this compound substrates.
| Entry | This compound Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene Sulfide (B99878) | Mo(CO)₆ (1.0 equiv) | Toluene | Reflux | 3 | 95 | [1] |
| 2 | Cyclohexene (B86901) Sulfide | Mo(CO)₆ (1.0 equiv) | Toluene | Reflux | 2 | 98 | [1] |
| 3 | 1-Hexene Sulfide | Mo(CO)₆ (1.0 equiv) | Toluene | Reflux | 4 | 92 | [1] |
| 4 | Styrene Sulfide | MoCl₅/Zn | CH₂Cl₂ | rt | 0.5 | 96 | [2] |
| 5 | Cyclohexene Sulfide | MoCl₅/Zn | CH₂Cl₂ | rt | 0.5 | 97 | [2] |
| 6 | Cyclohexene Sulfide | {MeReO(edt)}₂/AsPh₃ | CDCl₃ | 25 | - | >99 | [3] |
| 7 | Propylene Sulfide | {MeReO(edt)}₂/AsPh₃ | CDCl₃ | 25 | - | >99 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Molybdenum Hexacarbonyl [Mo(CO)₆] Catalyzed Desulfurization of Thiiranes[1]
Materials:
-
This compound substrate (1.0 mmol)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 mmol, 264 mg)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound substrate (1.0 mmol) and molybdenum hexacarbonyl (1.0 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure alkene.
Protocol 2: General Procedure for MoCl₅/Zn Catalyzed Desulfurization of Thiiranes[2]
Materials:
-
This compound substrate (1.0 mmol)
-
Molybdenum(V) chloride (MoCl₅) (0.5 mmol, 137 mg)
-
Zinc dust (1.0 mmol, 65 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add MoCl₅ (0.5 mmol) and zinc dust (1.0 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add a solution of the this compound substrate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically 30 minutes), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate eluent) to yield the desired alkene.
Protocol 3: Rhenium-Catalyzed Desulfurization of Cyclohexene Sulfide[3]
Materials:
-
Cyclohexene sulfide (92 mmol L⁻¹)
-
{MeReO(edt)}₂ catalyst (0.32 mmol L⁻¹)
-
Triphenylarsine (B46628) (AsPh₃) (158 mmol L⁻¹)
-
Deuterated chloroform (B151607) (CDCl₃) as solvent
-
NMR tube
Procedure:
-
Prepare a stock solution of the rhenium catalyst {MeReO(edt)}₂ in CDCl₃.
-
Prepare a stock solution of triphenylarsine in CDCl₃.
-
In an NMR tube, combine the appropriate volumes of the stock solutions and cyclohexene sulfide to achieve the final concentrations mentioned above.
-
Monitor the reaction at 25 °C by ¹H NMR spectroscopy, following the disappearance of the cyclohexene sulfide signals and the appearance of the cyclohexene signals.
-
The reaction is typically rapid and proceeds to completion. Quantitative analysis can be performed using an internal standard.
Visualization of Experimental Workflow and Catalytic Cycle
References
Troubleshooting & Optimization
"overcoming challenges in the direct episulfidation of alkenes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the direct episulfidation of alkenes.
Troubleshooting Guides
This section addresses specific issues that may arise during the direct episulfidation of alkenes, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Conversion of the Alkene
Question: My episulfidation reaction shows low or no conversion of the starting alkene. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no conversion in a direct episulfidation reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no alkene conversion.
Potential Causes and Solutions:
-
Catalyst Deactivation: Molybdenum oxo complexes, often used as catalysts, can be deactivated by exposure to air and moisture, leading to the formation of inactive oxo complexes.[1] A color change of the catalyst, for instance from orange to green or black, can be an indicator of deactivation.
-
Solution: Ensure all manipulations are carried out under strictly anaerobic and anhydrous conditions. If deactivation is suspected, consider regenerating the catalyst according to established procedures or using a fresh batch of catalyst. For some palladium-based catalysts, regeneration may involve calcination followed by reduction at elevated temperatures.[2][3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the specific alkene and catalyst system.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress.
-
-
Solvent: The choice of solvent is crucial. Some reactions are favored by polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] The solvent must also be anhydrous.
-
Solution: Ensure the solvent is properly dried before use. If conversion is still low, consider screening other appropriate solvents.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Extend the reaction time and monitor the progress by techniques like TLC or GC-MS.
-
-
-
Reagent Quality:
-
Sulfur Source: The purity and reactivity of the sulfur source are important. Elemental sulfur can sometimes contain impurities that inhibit the reaction.
-
Phase-Transfer Catalyst (PTC): In biphasic systems, the efficiency of the phase-transfer catalyst is critical for transporting the sulfur nucleophile to the organic phase.
-
Solution: Ensure the PTC is appropriate for the reaction and is used at an effective concentration.
-
-
-
Alkene Reactivity:
-
Electron-deficient or Sterically Hindered Alkenes: These substrates can be challenging to episulfidize directly.
-
Issue 2: Formation of Side Products, Including Polymers
Question: My reaction is producing significant amounts of side products, and in some cases, a polymeric material, instead of the desired episulfide. What is happening and how can I improve the selectivity?
Answer:
The formation of side products, particularly polymers, is a common challenge in episulfidation reactions. This is often due to the reactivity of the episulfide product itself or side reactions of the alkene.
Logical Relationship for Side Product Formation:
Caption: Factors leading to side product formation and potential solutions.
Potential Causes and Solutions:
-
Polymerization of the Episulfide: Thiiranes (episulfides) can undergo ring-opening polymerization, which can be initiated by heat, light, or the presence of acidic or basic impurities.
-
Solution:
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Concentration Control: Maintain a low concentration of the episulfide product in the reaction mixture, for example, by slow addition of the alkene.
-
Purification: Ensure all reagents and solvents are free from acidic or basic impurities.
-
-
-
Radical Polymerization of the Alkene: Some reaction conditions can promote radical pathways, leading to the polymerization of the starting alkene.
-
Solution: Consider the addition of a radical inhibitor if a radical mechanism is suspected.
-
-
Rearrangement of the Episulfide: In some cases, the initially formed episulfide can rearrange to other sulfur-containing compounds. For example, in the reaction of caryophyllene (B1175711) with elemental sulfur, the initially formed caryophyllene-6,7-episulfide can convert to caryophyllene-3,6-sulfide.[4]
-
Solution: Optimization of reaction conditions (catalyst, solvent, temperature) can help to minimize these rearrangements. Monitoring the reaction over time can help to identify the optimal point to stop the reaction before significant rearrangement occurs.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the direct episulfidation of a sterically hindered alkene?
A1: For sterically hindered or electron-deficient ("reluctant") alkenes, a highly effective catalytic system is the combination of a dithiophosphate-ligated molybdenum oxo complex with phenylthis compound as the sulfur source.[1][5][6] This system has been shown to convert challenging substrates to their corresponding episulfides in good yields under mild conditions.[5][6]
Q2: My molybdenum-based catalyst has changed color from orange to dark green. Is it still active?
A2: A color change from orange to dark green or black in a molybdenum-based catalyst system often indicates the formation of lower-valent molybdenum species or catalyst decomposition, which can lead to a loss of catalytic activity. This can be caused by exposure to air or moisture. It is advisable to handle the catalyst under strictly inert conditions. If a color change is observed and is accompanied by a decrease in reaction rate, the catalyst is likely deactivated.
Q3: Can I use elemental sulfur for all direct episulfidation reactions?
A3: While elemental sulfur is an attractive sulfur source due to its low cost and availability, it is not always the most effective. For less reactive alkenes, other sulfur donors like phenylthis compound or methylthis compound, in combination with a suitable catalyst, can provide significantly better results.[5][6]
Q4: How can I control the stereoselectivity of the episulfidation reaction?
A4: The stereoselectivity of direct episulfidation is often substrate-dependent and can be influenced by the reaction mechanism. For concerted reactions, the stereochemistry of the alkene is typically retained in the episulfide product. The choice of catalyst and reaction conditions can also play a crucial role. For certain substrates, specific catalyst-substrate interactions can lead to high stereoselectivity. A detailed study of the reaction mechanism for your specific substrate and catalyst system is often necessary to control the stereochemistry effectively.
Q5: Are there any specific safety precautions I should take during direct episulfidation reactions?
A5: Yes. Many sulfur compounds, including some sulfur sources and the resulting episulfides, can be malodorous and potentially toxic. It is essential to perform these reactions in a well-ventilated fume hood. Additionally, some reagents may be flammable or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Molybdenum-Catalyzed Direct Episulfidation of Various Alkenes
| Alkene | Catalyst | Sulfur Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Z)-Cyclooctene | MoO(S₂CNEt₂)₂ | S₈ | Toluene (B28343) | 80 | 2 | 95 | [5][6] |
| (E)-Cyclooctene | MoO(S₂CNEt₂)₂ | S₈ | Toluene | 25 | 0.5 | 98 | [5][6] |
| Norbornene | MoO(S₂P(OEt)₂)₂ | Phenylthis compound | Toluene | 80 | 4 | 85 | [5][6] |
| Cyclopentene | MoO(S₂P(OEt)₂)₂ | Phenylthis compound | Toluene | 80 | 6 | 70 | [5][6] |
| Cycloheptene | MoO(S₂P(OEt)₂)₂ | Phenylthis compound | Toluene | 80 | 5 | 78 | [5][6] |
| Styrene | MoO(S₂P(OEt)₂)₂ | Phenylthis compound | Toluene | 80 | 8 | 65 | [5][6] |
Table 2: Comparison of Different Sulfur Sources for the Episulfidation of (Z)-Cyclooctene
| Catalyst | Sulfur Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| MoO(S₂P(OEt)₂)₂ | S₈ | Toluene | 80 | 24 | 20 | [5][6] |
| MoO(S₂P(OEt)₂)₂ | Phenylthis compound | Toluene | 80 | 3 | 92 | [5][6] |
| MoO(S₂P(OEt)₂)₂ | Methylthis compound | Toluene | 80 | 4 | 88 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for the Molybdenum-Catalyzed Direct Episulfidation of Alkenes with Phenylthis compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 mmol)
-
Molybdenum(VI) dioxobis(diethyldithiocarbamate) [MoO(S₂CNEt₂)₂] or Molybdenum(VI) dioxobis(O,O-diethyl dithiophosphate) [MoO(S₂P(OEt)₂)₂] (0.02 mmol, 2 mol%)
-
Phenylthis compound (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the molybdenum catalyst in anhydrous toluene.
-
Addition of Reagents: To the catalyst solution, add the alkene followed by the phenylthis compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired episulfide.
-
Characterization: Characterize the purified episulfide by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Catalyst Regeneration (General Concept)
The specific regeneration procedure will depend on the nature of the catalyst and the poison. For oxide-supported metal catalysts, a common approach is as follows:
-
Calcination: The spent catalyst is heated in a stream of air or an oxygen-containing gas to burn off organic residues and some sulfur species.[2]
-
Reduction: The calcined catalyst is then treated with a hydrogen-containing gas at an elevated temperature to reduce the metal oxides back to the active metallic state.[2][3]
Note: This is a general procedure and the specific temperatures, gas compositions, and durations will need to be optimized for the particular catalyst system. It is crucial to consult relevant literature for the specific catalyst being used.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 3. novapublishers.com [novapublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct episulfidation of alkenes and allenes with elemental sulfur and thiiranes as sulfur sources, catalyzed by molybdenum oxo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Thiirane Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the polymerization of thiiranes. The following troubleshooting guides and frequently asked questions (FAQs) address prevalent side reactions and offer strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during thiirane polymerization?
A1: The most prevalent side reactions in this compound polymerization are desulfurization, which leads to the formation of the corresponding alkene, and "backbiting" or intramolecular chain transfer, which results in the formation of cyclic oligomers.[1][2][3] In cationic polymerization, chain transfer reactions are also a significant issue that can be minimized, but not entirely eliminated, by conducting the reaction at low temperatures.[4]
Q2: What factors generally influence the occurrence of these side reactions?
A2: Several factors can influence the prevalence of side reactions, including the reaction temperature, the monomer-to-initiator ratio, the choice of solvent, and the nature of the initiator (cationic or anionic).[5][6] Higher temperatures, for instance, can accelerate side reactions like transesterification and backbiting. The purity of reagents is also critical, as impurities can initiate unwanted cationic polymerization.
Q3: How does the choice of polymerization (cationic vs. anionic) affect the types of side reactions?
A3: Both cationic and anionic polymerization of thiiranes can be prone to side reactions, though the specifics can differ. Cationic polymerization is often plagued by chain transfer reactions and can be initiated by trace acidic impurities.[4][6] Anionic polymerization, while often more controlled, can still undergo side reactions depending on the stability of the propagating anion and the reaction conditions.[7] The choice between the two methods often depends on the specific this compound monomer and the desired polymer properties.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound polymerization, with a focus on minimizing side reactions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low polymer yield and presence of alkene in the product. | Desulfurization: The this compound ring is extruding a sulfur atom to form an alkene. This can be a thermal process or catalyzed.[2][3] | - Optimize Reaction Temperature: Lowering the reaction temperature can often suppress thermal desulfurization.[8] - Monomer Structure: Electron-donating groups on the this compound ring can sometimes promote spontaneous desulfurization.[3] Consider modifying the monomer structure if possible. |
| Polymer has a broad molecular weight distribution and contains low molecular weight species. | Backbiting/Cyclic Oligomer Formation: The growing polymer chain end attacks a sulfur atom within the same chain, leading to the formation of cyclic oligomers.[1] | - Adjust Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting. - Solvent Choice: The choice of solvent can influence the conformation of the polymer chain and thus the propensity for backbiting. Experiment with solvents of different polarities. |
| Uncontrolled polymerization and broad molecular weight distribution in cationic polymerization. | Chain Transfer Reactions: The active cationic center is transferred to another molecule (monomer, solvent, or polymer), terminating the growing chain and initiating a new one.[4] | - Low Temperature: Conduct the polymerization at the lowest practical temperature to minimize chain transfer events.[4] - Appropriate Initiator System: Use a well-defined initiator system to control the initiation step and reduce unwanted side reactions. |
| Inconsistent polymerization results and low yields. | Impurities in Monomers or Solvents: Trace amounts of water or other protic impurities can interfere with both cationic and anionic polymerizations, leading to premature termination or side reactions. | - Rigorous Purification: Ensure all monomers, solvents, and initiators are rigorously purified and dried before use. - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture and oxygen. |
Quantitative Data on Side Reactions
The following table summarizes the impact of different reaction parameters on the extent of side reactions in this compound polymerization. Note: Comprehensive quantitative data directly comparing all side reactions under various conditions is limited in the literature. This table represents a compilation of available data.
| Polymerization Type | Monomer | Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Solvent | Observed Side Reactions & Yields | Reference |
| Anionic | (9-carbazolylmethyl)this compound | C6H13SH/TBD | 25 | 20 | THF | - | [Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes] |
| Anionic | (9-carbazolylmethyl)this compound | C6H13SH/TBD | 25 | 20 | DMF | Polymerization is much faster than in THF. | [Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes] |
| Anionic | (9-carbazolylmethyl)this compound | C6H13SH/TBD | 50 | 20 | THF | - | [Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes] |
| Anionic | (9-carbazolylmethyl)this compound | C6H13SH/TBD | 100 | 20 | THF | - | [Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes] |
| Thermal Decomposition | This compound | None | - | - | Gas Phase | Desulfurization to ethene and S2. Activation enthalpy: 222 kJ/mol. | [The thermal decomposition of this compound: a mechanistic study by ab initio MO theory] |
| Thermal Decomposition | This compound | None | - | - | Gas Phase | Bimolecular reaction to form this compound 1-sulfide, leading to ethene and S3/S4. Activation enthalpy: 109 kJ/mol. | [The thermal decomposition of this compound: a mechanistic study by ab initio MO theory] |
| Spontaneous | p-alkoxy-cis-thiirane | None | - | Room Temp | - | Desulfurization to a mixture of Z- and E-alkenes (86:14 mixture with alkene). | [Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides] |
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of Thiiranes with Minimized Side Reactions
This protocol provides a general method for the living anionic polymerization of thiiranes, which helps in controlling the molecular weight and minimizing side reactions.
Materials:
-
This compound monomer (e.g., propylene (B89431) sulfide), freshly distilled.
-
Initiator (e.g., sodium naphthalenide solution in THF), freshly prepared and titrated.
-
Solvent (e.g., tetrahydrofuran (B95107) (THF)), freshly distilled from sodium/benzophenone ketyl.
-
All glassware must be flame-dried under vacuum and cooled under a positive pressure of dry argon.
Procedure:
-
Reactor Setup: Assemble the reaction flask equipped with a magnetic stirrer and a rubber septum under a stream of dry argon.
-
Solvent and Monomer Addition: Transfer the desired amount of dry THF into the reaction flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the purified this compound monomer to the stirred solvent.
-
Initiation: Slowly add the initiator solution dropwise to the monomer solution via a syringe until a faint, persistent color of the initiator is observed, indicating the titration of impurities. Then, add the calculated amount of initiator to start the polymerization.
-
Polymerization: Allow the reaction to proceed at the set temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them by GC or NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a proton source, such as degassed methanol.
-
Purification: See Protocol 2 for the purification of the resulting polymer.
Protocol 2: Purification of Poly(this compound) by Precipitation
This protocol describes the purification of poly(this compound) to remove unreacted monomer, initiator residues, and low molecular weight oligomers.
Materials:
-
Crude poly(this compound) solution from the polymerization reaction.
-
A good solvent for the polymer (e.g., tetrahydrofuran (THF) or chloroform).
-
A non-solvent for the polymer (e.g., methanol, hexane, or water). The choice of non-solvent depends on the specific poly(this compound).
Procedure:
-
Dissolution: If the polymer is not already in solution, dissolve the crude polymer in a minimum amount of a suitable good solvent.
-
Precipitation: Slowly pour the polymer solution into a large excess (typically 10-20 times the volume of the polymer solution) of a vigorously stirred non-solvent. The polymer should precipitate out as a solid.
-
Isolation: Collect the precipitated polymer by filtration using a Büchner funnel or by centrifugation.
-
Washing: Wash the collected polymer several times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. For higher purity, the dissolution and precipitation steps can be repeated.[9]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways in this compound polymerization and the competing side reactions.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. studylib.net [studylib.net]
- 5. What are the differences between anionic and cationic polymerization? | AAT Bioquest [aatbio.com]
- 6. Cationic vs Anionic Polymerization: When to Use Which? [eureka.patsnap.com]
- 7. sketchviz.com [sketchviz.com]
- 8. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imaelab.jpn.org [imaelab.jpn.org]
Technical Support Center: Optimization of Reaction Conditions for High-Yield Thiirane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the high-yield synthesis of thiiranes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), step-by-step experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their thiirane synthesis experiments in a question-and-answer format.
General Issues
Q1: My this compound yield is consistently low. What are the general factors I should investigate?
A1: Low yields in this compound synthesis can stem from several factors, applicable across different synthetic routes. Key areas to investigate include:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and anhydrous. Moisture can lead to unwanted side reactions.
-
Reaction Temperature: Temperature control is critical. Some reactions require heating to proceed at a reasonable rate, while others, particularly those involving sensitive thiiranes, may require cooling to prevent decomposition or polymerization.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of byproducts or decomposition of the desired this compound. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Stoichiometry of Reactants: The molar ratio of the sulfur source to the starting material can significantly impact the yield. An excess of the sulfurating agent is often used, but this can sometimes lead to purification challenges.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. For instance, polar aprotic solvents like DMF can stabilize charged intermediates and improve yields in certain reactions.[1] In other cases, solvent-free conditions have been shown to be highly effective.[2]
Q2: I am observing the formation of a viscous residue or solid in my reaction flask, suggesting polymerization. How can I prevent this?
A2: Thiiranes, being strained three-membered rings, are prone to polymerization, especially in the presence of acidic or electrophilic impurities. To mitigate this:
-
Maintain Neutral or Basic Conditions: Avoid acidic reagents and ensure all glassware is free of acidic residues.
-
Control the Temperature: Running reactions at lower temperatures can disfavor polymerization.
-
Purify Starting Materials: Ensure your starting epoxide or other precursors are free from acidic impurities.
-
Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure of the this compound to conditions that might induce polymerization.
Method-Specific Troubleshooting
Q1: The conversion of my epoxide to this compound using thiourea (B124793) is incomplete. What can I do to improve the conversion?
A1: Incomplete conversion in this reaction is a common issue. Consider the following:
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis or protic acid catalyst can significantly improve the rate and yield. However, be cautious as strong acids can promote polymerization.
-
Reaction Conditions: If running the reaction in a solvent, ensure it is appropriate. For solvent-free conditions, ensure homogeneous mixing of the reactants. Microwave irradiation can sometimes be used to enhance the reaction rate.
-
Thiourea Purity: Ensure the thiourea is dry and of high purity.
Q2: I am having difficulty purifying my this compound from the urea (B33335) byproduct. What is an effective purification strategy?
A2: The separation of the desired this compound from urea can be challenging due to the polarity of urea.
-
Extraction: After the reaction, a thorough aqueous work-up can help remove the majority of the water-soluble urea.
-
Column Chromatography: If the this compound is not overly sensitive, column chromatography on silica (B1680970) gel is an effective purification method. A non-polar eluent system is typically used.
-
Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent can be an excellent method for purification.
Q1: My reaction of an epoxide with KSCN is very slow and gives a low yield. How can I optimize this reaction?
A1: The reaction between an epoxide and KSCN often requires activation.
-
Phase Transfer Catalyst (PTC): The use of a PTC, such as 1,4-bis(triphenylphosphonium)-2-butene dichloride (BTPBDC), can significantly enhance the reaction rate and yield, especially in a biphasic system like water/organic solvent.[3]
-
Solvent: Water has been shown to be an effective solvent for this reaction when a PTC is used.[3] For other systems, polar aprotic solvents may be beneficial.
-
Anhydrous Conditions: Ensure the KSCN is anhydrous, as water can compete with the thiocyanate (B1210189) nucleophile.
Q2: I am observing the formation of an alkene as a major byproduct. What is causing this and how can I minimize it?
A2: Alkene formation is a result of desulfurization of the this compound product. This can be promoted by:
-
High Temperatures: Avoid excessive heating during the reaction and work-up.
-
Acidic Conditions: Ensure the reaction medium is not acidic.
-
Certain Catalysts: Some Lewis acids can promote desulfurization. If using a catalyst, screen for one that favors this compound formation.
Q1: The reaction with Lawesson's Reagent is giving a complex mixture of products. How can I improve the selectivity?
A1: Lawesson's Reagent is a powerful thionating agent, and controlling its reactivity is key.
-
Temperature Control: The reaction can be exothermic. Slow addition of Lawesson's Reagent at a low temperature (e.g., -50 °C) can help control the reaction and minimize side reactions.[1]
-
Solvent: The choice of solvent is crucial. A highly polar solvent like DMF can be necessary to stabilize intermediates and improve yields.[1]
-
Purity of Lawesson's Reagent: Use high-purity Lawesson's Reagent, as impurities can lead to undesired side reactions.
Q2: The purification of the this compound from the phosphorus-containing byproducts is difficult. What is the best approach?
A2: The byproducts from Lawesson's Reagent can complicate purification.
-
Work-up: A thorough aqueous wash can help remove some of the more polar byproducts.
-
Column Chromatography: Careful column chromatography is often necessary. The choice of eluent is critical to effectively separate the this compound from the phosphorus-containing impurities.
-
Byproduct Decomposition: In some cases, after the reaction, adding an excess of ethanol (B145695) or ethylene (B1197577) glycol and refluxing can convert the phosphorus byproducts into more polar species that are easier to remove.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis from Styrene (B11656) Oxide
| Method | Sulfur Source | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | NH₄SCN | None | None | 90 | 15 min | 98 | [2] |
| 2 | KSCN | BTPBDC (0.2 mmol) | Water | Room Temp. | 2.5 h | 87 | [3] |
| 3 | Thiourea | None | None | Room Temp. | - | High | - |
| 4 | Lawesson's Reagent | - | DMPU/DMF | -50 | 4 h | High | [1] |
Table 2: Effect of Solvent on the Yield of 2-Phenylthis compound (B14744496) from Styrene Oxide and NH₄SCN
| Solvent | Temperature (°C) | Time | Conversion (%) |
| Dichloromethane (B109758) | Room Temp. | 24 h | 0 |
| Chloroform | Reflux | 24 h | 0 |
| 1,4-Dioxane | Room Temp. | 24 h | 0 |
| Acetone | Room Temp. | 24 h | 20-50 |
| Acetonitrile | Room Temp. | 24 h | 20-50 |
| Tetrahydrofuran | Room Temp. | 24 h | 20-50 |
| Nitromethane | 90 | 30 min | 100 |
| None | 90 | 15 min | 100 |
| Data adapted from a study on solvent- and catalyst-free synthesis.[2] |
Experimental Protocols
Method 1: Synthesis of 2-Phenylthis compound from Styrene Oxide using Ammonium (B1175870) Thiocyanate (Solvent-Free)
Materials:
-
Styrene oxide (1 mmol, 0.120 g)
-
Ammonium thiocyanate (1 mmol, 0.076 g)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
n-Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
To a round-bottomed flask, add styrene oxide and ammonium thiocyanate.
-
Heat the reaction mixture to 90 °C with magnetic stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically 15 minutes), cool the reaction mixture to room temperature.
-
The resulting viscous mass is directly purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (20:1) as the eluent.
-
The fractions containing the product are combined, and the solvent is removed under reduced pressure to yield 2-phenylthis compound (98% yield).[2]
Method 2: Synthesis of Thiiranes from Epoxides using Potassium Thiocyanate and a Phase Transfer Catalyst
Materials:
-
Epoxide (1 mmol)
-
Potassium thiocyanate (1 mmol)
-
1,4-bis(triphenylphosphonium)-2-butene dichloride (BTPBDC) (0.2 mmol)
-
Water (10 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure:
-
In a round-bottomed flask, stir the epoxide, potassium thiocyanate, and BTPBDC in water at room temperature.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, extract the reaction mixture with diethyl ether (3 x 10 mL).[3]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to afford the pure this compound.[3]
Method 3: Synthesis of cis-Thiiranes from Aldazine N-oxides using Lawesson's Reagent
Materials:
-
Benzaldazine N-oxide (1.00 mmol, 224 mg)
-
Lawesson's Reagent (1.00 mmol, 404 mg)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
-
N,N'-Dimethylpropyleneurea (DMPU) (5.0 mL)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzaldazine N-oxide in DMF at -50 °C under an argon atmosphere, add a solution of Lawesson's Reagent in DMPU dropwise. Ensure the internal temperature does not exceed -49 °C during the addition.[1]
-
Stir the reaction mixture at -50 °C for 4 hours.[1]
-
Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer with water (3 x 50 mL) and then with brine (50 mL).[1]
-
Extract the combined aqueous layers with dichloromethane (6 x 3 mL).[1]
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cis-thiirane.
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving the Metabolic Stability of Thiirane-Based Drug Candidates
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with thiirane-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound-containing compounds?
A1: The this compound ring, due to its strained three-membered structure and the presence of a sulfur atom, is susceptible to several metabolic transformations. The main pathways include:
-
Phase I Metabolism (Oxidation): The sulfur atom can be oxidized by Cytochrome P450 (CYP) enzymes, primarily from the CYP1, CYP2, and CYP3 families, to form the corresponding this compound S-oxide (sulfoxide) and subsequently sulfone.[1][2][3]
-
Phase II Metabolism (Conjugation): The electrophilic nature of the strained this compound ring makes it a target for nucleophilic attack by endogenous thiols, most notably glutathione (B108866) (GSH).[4][5] This reaction, often catalyzed by glutathione S-transferases (GSTs), results in ring-opening and the formation of a glutathione conjugate.[6][7] This conjugate can then be further processed into a mercapturic acid derivative for excretion.[6]
-
Ring Opening: The this compound ring can be opened by nucleophilic attack from cellular macromolecules (e.g., proteins, DNA) or water, which can be a source of both clearance and potential toxicity.[8][9]
Q2: Why is my this compound-based compound showing high reactivity and poor stability in my initial assays?
A2: Thiiranes are inherently more reactive than their oxirane (epoxide) counterparts due to the nature of the carbon-sulfur bond and ring strain.[8][10] This intrinsic reactivity can lead to several issues:
-
Chemical Instability: The compound may be unstable in the assay buffer or at the incubation temperature (37°C), reacting non-enzymatically.
-
Reaction with Assay Components: The compound could react with components in the assay medium or bind non-specifically to labware, leading to apparent loss.
-
High Metabolic Turnover: The compound may be a substrate for rapid enzymatic degradation via the pathways mentioned in Q1.
Q3: What are the key in vitro assays to assess the metabolic stability of this compound derivatives?
A3: The standard starting point is the liver microsomal stability assay .[11][12] Liver microsomes are rich in Phase I enzymes like CYPs.[13][14] To get a more complete picture that includes Phase II metabolism, a hepatocyte stability assay is recommended.[15][16] Hepatocytes contain both Phase I and Phase II enzymes (like GSTs and UGTs) and their necessary cofactors.[13]
Q4: What general strategies can be employed to improve the metabolic stability of a this compound-based drug candidate?
A4: Improving metabolic stability typically involves structural modifications to block or slow down metabolic reactions while preserving pharmacological activity.[17] Key strategies include:
-
Blocking Sites of Metabolism: Introduce inert groups (e.g., fluorine, deuterium) at positions identified as metabolic "hotspots".[17] For example, if a neighboring phenyl ring is being hydroxylated, adding an electron-withdrawing group can deactivate it towards CYP-mediated oxidation.[18]
-
Steric Hindrance: Introduce bulky groups near the this compound ring to sterically shield it from the active sites of metabolic enzymes.
-
Modulating Electronics: Altering the electronic properties of the molecule can make it a poorer substrate for metabolic enzymes. For instance, replacing an electron-rich aromatic system with a more electron-deficient one (e.g., pyridine) can increase resistance to oxidation.[19]
-
Scaffold Hopping: If the this compound moiety itself is the primary source of instability, consider replacing it with a more stable bioisostere that maintains the necessary interactions with the biological target.[19]
Troubleshooting Guide
Problem 1: My compound degrades very rapidly (<5 min half-life) in the human liver microsome (HLM) assay.
-
Possible Cause 1: High CYP450-mediated metabolism.
-
Troubleshooting Step: Run a control incubation without the essential CYP cofactor, NADPH.[20] If the degradation is significantly reduced, it confirms the involvement of NADPH-dependent enzymes like CYPs.
-
-
Possible Cause 2: Chemical instability.
-
Troubleshooting Step: Perform an incubation with heat-inactivated microsomes or in buffer alone.[20] If rapid degradation persists, the issue is likely chemical instability under the assay conditions (pH, temperature) rather than enzymatic metabolism.
-
-
Possible Cause 3: High microsomal protein concentration.
-
Troubleshooting Step: Titrate the microsomal protein concentration. Start with a lower concentration (e.g., 0.2 mg/mL) and see if it provides a more measurable degradation rate.[21]
-
Problem 2: My results are highly variable between experiments.
-
Possible Cause 1: Inconsistent Cofactor Preparation.
-
Troubleshooting Step: The NADPH regenerating system is critical and can lose activity. Always prepare it fresh just before the experiment and ensure it is pre-warmed to 37°C before initiating the reaction.[20]
-
-
Possible Cause 2: Compound Adsorption.
-
Troubleshooting Step: Thiiranes can be reactive and "sticky." Use low-binding plates and centrifuge tubes. Include a time-zero (T0) sample where the quenching solution is added before the microsomes and compound to assess initial recovery.
-
-
Possible Cause 3: Freeze-Thaw Instability.
-
Troubleshooting Step: The compound may be degrading during storage or freeze-thaw cycles. Assess the stability of your stock solution and minimize the number of times it is thawed and refrozen.
-
Problem 3: My compound appears stable in microsomes, but shows high clearance in vivo.
-
Possible Cause 1: Predominantly Phase II Metabolism.
-
Troubleshooting Step: The standard microsomal assay often lacks the necessary cofactors for Phase II reactions.[14] The high in vivo clearance could be due to rapid glutathione conjugation. Perform a stability assay using hepatocytes, which contain the full complement of Phase I and II enzymes and cofactors.
-
-
Possible Cause 2: Metabolism by Non-CYP Enzymes.
-
Troubleshooting Step: Enzymes other than CYPs (e.g., aldehyde oxidase) present in the liver cytosol (S9 fraction) but not microsomes could be responsible. Run the assay using liver S9 fractions or hepatocytes.
-
-
Possible Cause 3: Other Clearance Mechanisms.
-
Troubleshooting Step: High clearance may not be metabolic. It could be due to rapid renal excretion or high uptake into tissues. These factors must be investigated through dedicated in vivo pharmacokinetic studies.[14]
-
Problem 4: I have poor recovery and cannot achieve mass balance in my assay.
-
Possible Cause 1: Covalent Binding to Proteins.
-
Troubleshooting Step: The reactive this compound ring may be covalently binding to microsomal proteins. This is a form of bioactivation. Specialized assays using radiolabeled compounds are often required to quantify the extent of covalent binding.
-
-
Possible Cause 2: Formation of Unstable Metabolites.
-
Troubleshooting Step: The metabolites themselves might be unstable and degrade further or react with the matrix. Try using different quenching solutions (e.g., acetonitrile (B52724) vs. methanol) or adding trapping agents (like GSH) to the incubation to capture and stabilize reactive metabolites.
-
Data Presentation
Quantitative data from metabolic stability studies should be summarized to facilitate comparison between compounds.
Table 1: Example Metabolic Stability Data for Hypothetical this compound Analogs in Human Liver Microsomes (HLM)
| Compound ID | Structural Modification | T½ (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| TH-001 | Parent Compound | 8.5 | 81.5 | 4.5 |
| TH-002 | Fluorination of adjacent phenyl ring | 25.1 | 27.6 | 21.8 |
| TH-003 | Deuteration at benzylic position | 38.7 | 17.9 | 36.2 |
| TH-004 | Replacement of this compound with thiophene | > 60 | < 5.8 | 85.1 |
| Verapamil | Positive Control | 15.2 | 45.6 | 12.5 |
Note: Data are hypothetical and for illustrative purposes. T½ is the half-life and Clint is the intrinsic clearance. Assumed protein concentration of 0.5 mg/mL.[22]
Visualizations: Pathways and Workflows
Caption: Primary metabolic pathways of a this compound-containing drug.
References
- 1. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 8. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the reactivity of thiiranes. This compound kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. nuvisan.com [nuvisan.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool | MDPI [mdpi.com]
"minimizing undesirable desulfurization during thiirane preparation"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize undesirable desulfurization during thiirane preparation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound, with Significant Alkene Byproduct Detected
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time. | Thiiranes can undergo thermal decomposition to form the corresponding alkene and elemental sulfur.[1][2] This process is often favored at elevated temperatures. |
| Inappropriate Solvent | Use a less polar solvent if compatible with the reaction. For syntheses involving charged intermediates, a more polar solvent might be necessary to improve the yield of the this compound.[3] | The rate of thermal desulfurization can be influenced by the solvent's dielectric constant.[4] The choice of solvent can also affect the stability of intermediates in the desired reaction pathway.[3] |
| Presence of Undesirable Catalysts | Ensure all glassware is meticulously clean and free of any residual metal catalysts from previous reactions. | Certain transition metals, such as ruthenium and rhenium complexes, can catalytically convert thiiranes to olefins.[5][6] |
| Electron-Rich Substituents | For thiiranes with electron-donating substituents, purification and handling should be performed at low temperatures and as quickly as possible. | Electron-donating groups can destabilize the this compound ring, making it more prone to spontaneous desulfurization.[3] |
Issue 2: Reaction Stalls or is Incomplete
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Quality of Thionating Agent | Use a fresh, high-purity source of the thionating agent (e.g., thiourea (B124793), potassium thiocyanate). | Impurities in the reagents can interfere with the reaction, leading to lower yields. |
| Insufficient Catalyst Activity | If using a catalyst (e.g., LiBF4, TiO(TFA)2), ensure it is active and used in the correct concentration.[7][8] | Catalysts facilitate the ring-opening of the precursor epoxide and the subsequent formation of the this compound. Inactive or insufficient catalyst will slow down or halt the reaction. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction, especially for heterogeneous reactions (e.g., using silica (B1680970) gel-supported reagents).[7] | Proper mixing is crucial for ensuring all reactants come into contact, particularly in solvent-free or multiphase systems. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of undesirable desulfurization during this compound synthesis?
A1: Undesirable desulfurization can occur through several pathways. The most common is the thermal decomposition of the formed this compound into the corresponding alkene and sulfur.[1][2] This can be a unimolecular or bimolecular process.[1][4] Additionally, certain reagents or catalysts present in the reaction mixture can promote desulfurization. For instance, phosphines can react with thiiranes to yield phosphine (B1218219) sulfides and the alkene.[6]
Q2: Which thionating agent is best for minimizing desulfurization?
A2: Both thiourea and thiocyanate (B1210189) salts are commonly used for the conversion of epoxides to thiiranes.[3][9] The choice often depends on the specific substrate and reaction conditions. Thiourea, often used under mild, neutral, or acidic conditions, is a very common and effective reagent.[7][10][11] Thiocyanates are also highly effective but may require specific catalysts. There is no single "best" agent, and optimization for a particular substrate is often necessary.
Q3: Can the pH of the reaction medium influence the rate of desulfurization?
A3: Yes, the stability of the this compound and the reaction intermediates can be pH-dependent. The conversion of epoxides with thiourea, for example, proceeds through a hydroxy-isothiouronium intermediate, and the subsequent ring closure to the this compound can be influenced by pH. Highly acidic or basic conditions can sometimes promote side reactions, although specific catalysts like LiBF4 or HBF4-SiO2 have been used effectively.[12]
Q4: My this compound product seems to decompose during purification on a silica gel column. How can I avoid this?
A4: Decomposition on silica gel can be a problem, especially for sensitive thiiranes.[3] This can be due to the acidic nature of the silica gel or prolonged contact time. To minimize this, you can:
-
Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine (B128534) in the eluent).
-
Use a less acidic stationary phase like alumina.
-
Keep the column cold during chromatography.
-
Minimize the time the compound spends on the column by using flash chromatography techniques.
Q5: Are there any "green" or milder methods that can reduce desulfurization?
A5: Yes, several methods aim to be more environmentally friendly and often use milder conditions, which can help reduce side reactions. These include:
-
Using water as a solvent with a phase-transfer catalyst or β-cyclodextrin complexes.[13]
-
Employing solvent-free conditions, sometimes with microwave irradiation, which can lead to rapid and clean conversions.[7][13]
-
Biocatalytic thionation using enzymes, which can provide high enantioselectivity under mild conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis from an Epoxide using Thiourea
This protocol is a general guideline for the conversion of an epoxide to a this compound using thiourea, a widely used and effective method.
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the epoxide (1 equivalent) in a suitable solvent such as methanol, ethanol, or water.
-
Addition of Thiourea : Add thiourea (1.1 to 1.5 equivalents) to the solution.
-
Reaction Monitoring : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete (typically indicated by the disappearance of the epoxide spot on TLC), the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove urea (B33335) byproduct and any remaining thiourea.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be purified by flash column chromatography on silica gel, taking care to use a neutral eluent system and to perform the purification quickly to minimize potential desulfurization on the column.[3]
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
General Reaction Pathway: Epoxide to this compound
Caption: Reaction pathway for this compound synthesis and the competing desulfurization.
References
- 1. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Kinetics, mechanism, and computational studies of rhenium-catalyzed desulfurization reactions of thiiranes (thioepoxides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 11. This compound synthesis [organic-chemistry.org]
- 12. Synthesis of thiiranes from epoxides [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
"purification protocols for isolating high-purity thiirane compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of thiirane compounds.
Troubleshooting Guides
Problem 1: Low recovery of this compound compound after column chromatography.
| Possible Cause | Suggested Solution |
| Decomposition on Stationary Phase | Thiiranes, particularly those with electron-donating substituents, can be unstable on silica (B1680970) gel, leading to desulfurization to the corresponding alkene.[1] Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel. A quick purification with a short column is recommended.[1] |
| Volatility of this compound | Simple thiiranes can be volatile, leading to loss during solvent evaporation.[2] Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile compounds, consider distillation as a purification method. |
| Inappropriate Mobile Phase | The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in broad peaks and poor recovery. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A non-polar solvent system like hexanes or a mixture of hexanes and a slightly more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) is often a good starting point.[1][3][4] |
Problem 2: Presence of alkene impurity in the final product.
| Possible Cause | Suggested Solution |
| Decomposition during Purification | As mentioned, silica gel can catalyze the elimination of sulfur from the this compound ring.[1] Minimize contact time with the stationary phase by using flash chromatography. Consider alternative purification methods like recrystallization or preparative HPLC with a non-acidic stationary phase. |
| Thermal Decomposition | Thiiranes can undergo thermal decomposition at elevated temperatures to form alkenes and sulfur.[5] Avoid excessive heat during all steps of the purification process, including solvent removal. |
| Incomplete Reaction | The alkene may be a starting material or a byproduct of the synthesis reaction. Ensure the synthesis reaction has gone to completion before starting the purification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of a novel this compound?
A1: A good starting point for purifying this compound compounds is flash column chromatography using silica gel as the stationary phase.[1][3][4] For the mobile phase, begin with a non-polar solvent like hexanes and gradually increase the polarity by adding a solvent such as ethyl acetate or dichloromethane.[1][3][4] The optimal solvent system should be determined by TLC analysis beforehand. For sensitive thiiranes, consider using deactivated (neutral) silica gel or alumina.[1]
Q2: How can I remove unreacted oxirane from my this compound product?
A2: Oxiranes are generally more polar than the corresponding thiiranes. Therefore, they can typically be separated by silica gel column chromatography. The more polar oxirane will have a lower Rf value on TLC and will elute later from the column than the this compound.
Q3: My this compound compound is an oil. How can I purify it if recrystallization is not an option?
A3: For oily thiiranes, column chromatography is the most common purification method.[3] If the compound is sensitive to decomposition on silica or alumina, preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like C18) can be a good alternative. For volatile thiiranes, distillation under reduced pressure can also be an effective purification technique.
Q4: What is the best method to assess the purity of my final this compound compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.[1] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for a reference standard of the analyte.[6][7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for detecting volatile impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of less volatile compounds and to separate diastereomers if applicable.[13]
-
Elemental Analysis: Provides the percentage of carbon, hydrogen, and sulfur, which should be within ±0.4% of the calculated values for a pure compound.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. The less polar this compound should elute before more polar impurities like the starting oxirane.
-
Gradient Elution (if necessary): If the compound or impurities are not eluting, gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent (e.g., increase from 0% to 5% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.[1][3][4]
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR) - Internal Standard Method
-
Sample Preparation: Accurately weigh a specific amount of the purified this compound compound (e.g., 5-10 mg) and a known amount of a high-purity internal standard (e.g., dimethyl sulfone) into an NMR tube.[7]
-
Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and ensure complete dissolution.[7]
-
NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the this compound using the following equation[7]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: General workflow for the purification and analysis of this compound compounds.
Caption: Troubleshooting logic for common impurities in this compound purification.
References
- 1. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. youtube.com [youtube.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability and Handling of Reactive Thiirane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the stability and handling of reactive thiirane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound derivatives?
A1: this compound derivatives are susceptible to several degradation pathways due to their inherent ring strain. The main concerns are:
-
Thermal Decomposition: Thiiranes can decompose upon heating, leading to the extrusion of sulfur and formation of the corresponding alkene.[1] This process can occur via a diradical mechanism or through the formation of intermediate sulfur species.[2]
-
Acid-Catalyzed Decomposition/Polymerization: Trace amounts of acid can catalyze the ring-opening of thiiranes, leading to decomposition or polymerization.[3] This is a significant issue as acidic conditions can be inadvertently introduced during workup or chromatography.
-
Base-Mediated Ring-Opening: Certain this compound derivatives, particularly those with activating groups like sulfones, can be unstable in the presence of a base, which can promote ring-opening.[4]
-
Oxidation: The sulfur atom in the this compound ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are often unstable themselves.[5]
-
Desulfurization: Some derivatives, especially those with electron-donating substituents, are prone to spontaneous loss of a sulfur atom to form an alkene, even during storage or purification on silica (B1680970) gel.[6]
Q2: How should I purify my this compound derivative if it decomposes on silica gel?
A2: Decomposition on standard silica gel is a common problem, often due to the acidic nature of the silica. Here are several alternative purification strategies:
-
Deactivated Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (B128534) or another non-nucleophilic base to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil.
-
Non-Chromatographic Methods: If the compound is sufficiently crystalline, recrystallization is an excellent alternative. If it is a volatile liquid, distillation under reduced pressure and at a low temperature can be effective.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[3]
Q3: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in this compound synthesis can arise from several factors. Common issues include:
-
Incomplete Reaction: Monitor the reaction closely using an appropriate technique (e.g., TLC, GC-MS, NMR) to ensure it has gone to completion.
-
Side Reactions: The starting materials or product may be participating in undesired side reactions. For instance, in the conversion of oxiranes to thiiranes, polymerization can be a competing process.[7]
-
Product Decomposition: The desired this compound may be forming but then decomposing under the reaction or workup conditions. Consider if the temperature is too high or if acidic/basic conditions are generated that need to be neutralized.
-
Purification Losses: As mentioned in Q2, significant loss of product can occur during purification. Re-evaluate your purification strategy to minimize decomposition.
-
Reagent Quality: Ensure that all reagents and solvents are of high purity and anhydrous where necessary.
Q4: What are the best practices for storing this compound derivatives?
A4: To ensure the long-term stability of this compound derivatives, they should be stored with the following precautions:
-
Temperature: Store at low temperatures, typically in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal decomposition.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Store in amber vials or otherwise protect from light, as some derivatives may be light-sensitive.
-
Purity: Ensure the compound is free from acidic or basic impurities before long-term storage.
Troubleshooting Guides
Issue 1: Unwanted Polymerization During Synthesis or Workup
Symptoms:
-
Formation of an intractable solid or highly viscous oil.
-
Significant decrease in the yield of the desired monomeric product.
-
Broad, featureless peaks in the NMR spectrum of the crude product.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Trace Acid Contamination | Rigorously dry all glassware and use anhydrous solvents. Consider passing solvents through a plug of basic alumina before use.[3] |
| Acidic Reagents or Workup | If an acidic reagent is necessary, add it slowly at low temperatures. During workup, quench the reaction with a mild base like saturated sodium bicarbonate solution instead of ammonium (B1175870) chloride.[3] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. While this slows all reaction rates, it often disfavors polymerization more significantly.[3] |
Issue 2: Product Decomposition During Oxidation to this compound 1,1-Dioxide
Symptoms:
-
Low or no yield of the desired this compound 1,1-dioxide.
-
Formation of the corresponding alkene as the major product.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Instability of this compound 1,1-Dioxide | The product itself is often thermally unstable and readily extrudes sulfur dioxide.[5] Maintain low temperatures throughout the reaction and workup. |
| Harsh Oxidation Conditions | Use a mild and buffered oxidizing agent. Oxone in a buffered solvent system is a good choice.[5] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product decomposition. |
Data Presentation
Table 1: Thermal Decomposition Data for Selected Thiiranes
| Compound | Decomposition Pathway | Activation Enthalpy (ΔH‡) (kJ/mol) | Reference |
| This compound | Homolytic Ring Opening | 222 | [2] |
| This compound | Bimolecular Sulfur Transfer | 109 | [2] |
| 2-Methylthis compound | Formation of sulfur and propene | (Decomposes at 600 °C) | [1] |
Table 2: Yields for the Conversion of Oxiranes to Thiiranes
This table presents data for the conversion of various oxiranes to their corresponding thiiranes using ammonium thiocyanate (B1210189) under solvent- and catalyst-free conditions at 90 °C.
| Entry | Substrate | Time (min) | Isolated Yield (%) |
| 1 | Styrene oxide | 15 | 98 |
| 2 | 4-Chlorostyrene oxide | 15 | 96 |
| 3 | 4-Methylstyrene oxide | 9 | 97 |
| 4 | 4-Methoxystyrene oxide | 7 | 98 |
| 5 | Cyclohexene oxide | 10 | 98 |
Data adapted from Akhlaghinia, B. et al. (2012).[8]
Experimental Protocols
Protocol 1: General Procedure for the Conversion of Oxiranes to Thiiranes
This protocol is based on the solvent- and catalyst-free reaction of oxiranes with ammonium thiocyanate.[8]
Materials:
-
Oxirane derivative (1 mmol)
-
Ammonium thiocyanate (2 mmol)
-
Round-bottomed flask with a magnetic stirrer and condenser
-
Chloroform (B151607) for extraction
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottomed flask, add the oxirane (1 mmol) and ammonium thiocyanate (2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the reaction mixture.
-
Extract the product with chloroform (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product as necessary (see FAQ Q2 for guidance on purification).
Protocol 2: Synthesis of this compound 1,1-Dioxides by Oxidation of Thiiranes
This protocol describes the oxidation of a this compound to its corresponding 1,1-dioxide using Oxone.[5]
Materials:
-
This compound derivative (1 mmol)
-
Acetonitrile (B52724) (MeCN)
-
0.4 mM aqueous EDTA disodium (B8443419) salt solution
-
Oxone (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound (1 mmol) in acetonitrile (15 mL) in a round-bottomed flask and cool to 0 °C in an ice bath.
-
Add 1,1,1-trifluoroacetone (1 mL) and the 0.4 mM aqueous EDTA disodium salt solution (10 mL).
-
In portions over 1 hour, add a mixture of Oxone (3.07 g, 5 mmol) and sodium bicarbonate (1.26 g, 15 mmol).
-
Stir the solution at 0 °C for 4 hours, monitoring the reaction by TLC. The reaction may take longer for some substrates.
-
Once the reaction is complete, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure, keeping the temperature as low as possible.
-
Purify the crude product by column chromatography on silica gel, again maintaining a low temperature.
Mandatory Visualizations
Caption: Key degradation pathways for reactive this compound derivatives.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low-yielding this compound reactions.
References
- 1. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
"refining synthetic methods to overcome low thiirane yields"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low thiirane yields in synthetic methods.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis from an epoxide and thiourea (B124793) is resulting in a low yield. What are the common causes?
A1: Low yields in this reaction are often attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the this compound product.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred.
-
Side Reactions: Polymerization of the this compound or reaction with the solvent can reduce the yield of the desired product.
-
Product Instability: Thiiranes can be sensitive to acidic conditions and may decompose during workup and purification.[1][2]
Q2: I am observing significant byproduct formation in my reaction of an epoxide with potassium thiocyanate (B1210189). How can I minimize this?
A2: The formation of byproducts, such as β-hydroxy thiocyanates, is a common issue. To minimize these, consider the following:
-
Control of Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 cyclization over competing side reactions.
-
Choice of Catalyst: The use of a suitable phase-transfer catalyst can enhance the reaction rate and selectivity, reducing the formation of unwanted byproducts.
-
Solvent System: An aqueous or biphasic solvent system can sometimes improve the reaction's selectivity and yield.[3][4][5]
Q3: My this compound product appears to be decomposing during purification by column chromatography. What can I do to prevent this?
A3: Thiiranes can be unstable on silica (B1680970) gel.[6] To mitigate decomposition during chromatographic purification:
-
Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, to neutralize acidic sites that can promote ring-opening or polymerization.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) or Florisil.
-
Rapid Purification: Minimize the time the this compound is in contact with the stationary phase by using a larger column diameter and appropriate solvent polarity to ensure rapid elution.
-
Alternative Purification Methods: If the this compound is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
Q4: Are there alternative, higher-yielding methods for preparing thiiranes?
A4: Yes, several alternative methods can provide higher yields, especially for specific substrates:
-
From Alkenes: Direct sulfur transfer to alkenes using various reagents can be highly efficient.
-
Using Lawesson's Reagent: This reagent is particularly effective for the synthesis of certain substituted thiiranes from corresponding precursors.[6][7]
-
Corey-Winter Olefination: This method can be adapted for the synthesis of thiiranes from 1,2-diols.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis from Epoxides and Thiourea
This guide provides a systematic approach to troubleshooting low yields in one of the most common this compound synthesis methods.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yields from epoxides and thiourea.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction temperature in increments of 10°C.- Prolong the reaction time and monitor by TLC or GC-MS.- Switch to a more polar aprotic solvent like DMF or DMSO. |
| Product Decomposition | - During workup, use a mild acid (e.g., saturated NH4Cl) for quenching.- For purification, use deactivated silica gel or an alternative like alumina.- If possible, purify by distillation under reduced pressure. |
| Side Reactions (e.g., Polymerization) | - Lower the reaction temperature to favor the desired intramolecular cyclization.- Use a higher dilution of the reaction mixture. |
| Poor Reagent Quality | - Ensure thiourea is dry and of high purity. |
Issue 2: Low Yield in this compound Synthesis from Epoxides and Potassium Thiocyanate
This guide addresses common issues encountered when using potassium thiocyanate as the sulfur source.
General Synthesis Pathway
Caption: General reaction pathway for this compound synthesis from epoxides and KSCN.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Formation of β-hydroxy thiocyanate byproduct | - Use a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to accelerate the cyclization step.- Conduct the reaction in a biphasic system (e.g., water/toluene) to favor the desired reaction pathway.[3] |
| Low Reactivity | - Increase the reaction temperature cautiously, monitoring for byproduct formation.- Use a more polar solvent to enhance the nucleophilicity of the thiocyanate ion. |
| Hydrolysis of Epoxide | - Ensure anhydrous conditions if water-sensitive substrates are used. |
Data Presentation
Table 1: Comparison of this compound Yields from Various Epoxides with Thiourea
| Epoxide Substrate | Reaction Conditions | Yield (%) | Reference |
| Styrene Oxide | Thiourea, silica gel, solvent-free, rt | 95 | [2] |
| Cyclohexene Oxide | Thiourea, silica gel, solvent-free, rt | 92 | [2] |
| 1-Octene Oxide | Thiourea, silica gel, solvent-free, rt | 90 | [2] |
| Propylene Oxide | Thiourea, aqueous solution | ~70-80 | [8] |
Table 2: Comparison of this compound Yields from Various Epoxides with Potassium Thiocyanate
| Epoxide Substrate | Reaction Conditions | Yield (%) | Reference |
| Phenyl Glycidyl Ether | KSCN, BTPBDC catalyst, water, rt, 2.5 h | 87 | [4][5] |
| Styrene Oxide | KSCN, BTPBDC catalyst, water, rt, 2 h | 92 | [4][5] |
| Cyclohexene Oxide | KSCN, BTPBDC catalyst, water, rt, 3 h | 85 | [4][5] |
| 1,2-Epoxybutane | KSCN, BTPBDC catalyst, water, rt, 4 h | 82 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis from Epoxides with Thiourea
Materials:
-
Epoxide (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Solvent (e.g., methanol, ethanol, or water), 10 mL
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of the epoxide (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (15 mL) and extract the product with dichloromethane or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on deactivated silica gel or by distillation under reduced pressure.
Protocol 2: General Procedure for this compound Synthesis from Epoxides with Potassium Thiocyanate using a Phase-Transfer Catalyst[4][5]
Materials:
-
Epoxide (1.0 mmol)
-
Potassium thiocyanate (1.2 mmol)
-
1,4-bis(triphenylphosphonium)-2-butene dichloride (BTPBDC) (0.05 mmol)
-
Water (10 mL)
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the epoxide (1.0 mmol), potassium thiocyanate (1.2 mmol), BTPBDC (0.05 mmol), and water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 6 hours depending on the substrate.
-
After the reaction is complete, extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).[5]
Protocol 3: Synthesis of cis-Thiiranes from Aldazine (B74668) N-oxides using Lawesson's Reagent[6][7]
Materials:
-
Aldazine N-oxide (1.0 mmol)
-
Lawesson's Reagent (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Anhydrous N,N'-Dimethylpropyleneurea (DMPU) (5.0 mL)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, dissolve the aldazine N-oxide (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Cool the solution to -50 °C in a cryocool bath.
-
In a separate flame-dried flask, dissolve Lawesson's Reagent (1.0 mmol) in anhydrous DMPU (5.0 mL).
-
Add the solution of Lawesson's Reagent dropwise to the cooled solution of the aldazine N-oxide over a period of 1 hour, ensuring the internal temperature does not exceed -49 °C.
-
Stir the reaction mixture at -50 °C for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and dilute with CH2Cl2 (4 mL).
-
Wash the organic mixture with water (3 x 50 mL) and then with brine (50 mL).
-
Extract the combined aqueous layers with CH2Cl2 (6 x 3 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of thiiranes from epoxides [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis [organic-chemistry.org]
Technical Support Center: Identifying the Rate-Limiting Step in Enzyme-Mediated Thiirane Ring Opening
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on identifying the rate-limiting step in enzyme-mediated thiirane ring opening reactions. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the rate-limiting step and why is it important in the context of enzyme-mediated this compound ring opening?
A1: The rate-limiting step is the slowest step in a multi-step reaction pathway, which ultimately determines the overall rate of the reaction.[1] Identifying this step in enzyme-mediated this compound ring opening is crucial for several reasons:
-
Mechanism Elucidation: It provides insight into the enzyme's catalytic mechanism.
-
Inhibitor Design: For this compound-based enzyme inhibitors, understanding the rate-limiting step of their activation can guide the design of more potent and specific drugs.[2]
-
Enzyme Engineering: Knowledge of the slowest step can inform strategies for engineering enzymes with improved catalytic efficiency.
Q2: What are the common mechanistic steps in enzyme-mediated this compound ring opening?
A2: The ring opening of thiiranes, which are three-membered rings containing a sulfur atom, is often initiated by a nucleophilic attack or a proton abstraction.[2] In the context of enzyme catalysis, particularly with metalloproteinases like gelatinases, a common mechanism involves the deprotonation of a carbon adjacent to the this compound ring by a basic residue in the enzyme's active site. This deprotonation facilitates the ring opening and the formation of a reactive intermediate.[2]
Q3: What experimental techniques can be used to identify the rate-limiting step?
A3: Several experimental techniques are employed to dissect enzymatic reaction mechanisms and identify the rate-limiting step:
-
Steady-State Kinetics: While foundational, steady-state analysis alone may not be sufficient to identify the rate-limiting step in complex mechanisms.
-
Pre-Steady-State Kinetics: This technique allows for the observation of the initial "burst" phase of a reaction before the steady state is reached, providing information on individual steps like substrate binding and chemical transformation.
-
Kinetic Isotope Effect (KIE) Studies: By replacing an atom at a specific position in the substrate with a heavier isotope (e.g., hydrogen with deuterium), one can determine if the breaking of the bond to that atom is part of the rate-limiting step. A significant KIE (typically >1.5 for H/D) suggests that bond breaking is rate-limiting.[2]
-
Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction pathway and calculate the energy barriers for each step, thereby predicting the rate-limiting step.
Q4: Can the rate-limiting step change under different experimental conditions?
A4: Yes, the rate-limiting step can be influenced by factors such as substrate concentration, pH, temperature, and the presence of inhibitors or activators. For example, at low substrate concentrations, the binding of the substrate to the enzyme might be the slowest step, whereas at saturating substrate concentrations, a chemical step or product release could become rate-limiting.
Troubleshooting Guides
Guide 1: Ambiguous or Inconsistent Kinetic Isotope Effect (KIE) Results
| Symptom | Possible Cause | Troubleshooting Steps |
| No observable KIE, but other data suggests C-H bond breaking is important. | The chemical step is not fully rate-limiting; a subsequent step (e.g., product release) is slower. | 1. Perform pre-steady-state kinetics to measure the rates of individual steps. 2. Vary the experimental conditions (e.g., pH, viscosity) to see if the rate-limiting step can be shifted. |
| KIE value is smaller than expected (e.g., close to 1). | 1. The transition state is "early" with minimal C-H bond breaking. 2. There is a significant commitment to catalysis (the substrate is more likely to proceed to product than dissociate from the enzyme). | 1. Use computational modeling to investigate the transition state structure. 2. Measure the KIE on multiple steps of the reaction if possible. |
| Inconsistent KIE values between experimental runs. | 1. Inaccurate measurement of substrate and product concentrations. 2. Incomplete separation of deuterated and non-deuterated substrates. 3. Temperature fluctuations during the assay. | 1. Use a highly sensitive and validated analytical method (e.g., LC-MS) for quantification. 2. Ensure high isotopic purity of the labeled substrate. 3. Maintain strict temperature control throughout the experiment. |
Guide 2: Challenges in Pre-Steady-State Kinetic Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| No "burst" of product formation is observed. | 1. The chemical step is slower than the rate of product release. 2. The concentration of the enzyme-substrate complex does not accumulate significantly. | 1. This indicates that a step after the initial chemical transformation is not rate-limiting under these conditions. 2. This result is still informative and helps to narrow down the possibilities for the rate-limiting step. |
| The observed burst phase is too fast to measure accurately. | The reaction is diffusion-limited or the instrumentation is not fast enough. | 1. Lower the reaction temperature to slow down the kinetics. 2. Use a stopped-flow apparatus with a shorter dead time. |
| Data fitting to a burst equation is poor. | The kinetic model is too simple and does not account for all reaction intermediates. | 1. Consider more complex models with additional intermediate steps. 2. Combine pre-steady-state data with other techniques like KIE to build a more robust model. |
Guide 3: Stability and Reactivity of this compound Substrates
| Symptom | Possible Cause | Troubleshooting Steps |
| High background reaction rate in the absence of the enzyme. | Thiiranes can be susceptible to nucleophilic attack by components in the assay buffer (e.g., thiols like DTT or glutathione). | 1. Run control experiments without the enzyme to quantify the background rate. 2. If possible, use a buffer system that does not contain strong nucleophiles. 3. Purify the this compound substrate immediately before use to remove any degradation products. |
| Substrate precipitation during the assay. | The this compound substrate may have low solubility in aqueous buffers. | 1. Use a co-solvent (e.g., DMSO, ethanol) to increase solubility, but be mindful of its potential effects on enzyme activity. 2. Perform solubility tests before conducting kinetic experiments. |
Quantitative Data Summary
The following table summarizes key kinetic parameters for the interaction of the this compound-based inhibitor (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]this compound (SB-3CT) and its deuterated analog with Matrix Metalloproteinase-2 (MMP-2).
| Compound | Parameter | Value | Reference |
| SB-3CT | Ki | 530 ± 70 pM | [2] |
| SB-3CT | kon (M-1s-1) | 1.0 x 104 | [2] |
| SB-3CT | koff (s-1) | 5.3 x 10-6 | [2] |
| SB-3CT-d2 | kon (M-1s-1) | 2.0 x 103 | [2] |
| SB-3CT-d2 | koff (s-1) | 5.3 x 10-6 | [2] |
| SB-3CT vs SB-3CT-d2 | KIE on kon | 5.0 | [2] |
| Non-enzymatic opening | Primary KIE | 3.2 | [2] |
Note: The Ki value is for the ring-opened product, which is a tight-binding inhibitor. The KIE on kon indicates that C-H bond cleavage is involved in the rate-limiting step of the formation of the tightly bound enzyme-inhibitor complex.
Experimental Protocols
Protocol 1: Determination of Kinetic Isotope Effect (KIE)
This protocol outlines a general method for determining the KIE for an enzyme-mediated this compound ring-opening reaction using a competitive method.
1. Materials:
-
Enzyme of interest
-
Unlabeled this compound substrate
-
Deuterated this compound substrate (at the position of expected bond cleavage)
-
Reaction buffer
-
Quenching solution (e.g., acid or base to stop the reaction)
-
Analytical instrument (e.g., LC-MS) for quantifying substrate and product
2. Procedure:
-
Prepare a stock solution containing a precisely known ratio of unlabeled and deuterated substrate.
-
Initiate the enzymatic reaction by adding the enzyme to the substrate mixture in the reaction buffer at a constant temperature.
-
Allow the reaction to proceed to a low percentage of completion (typically 10-20%). It is crucial to stop the reaction before substrate depletion affects the rates.
-
Quench the reaction by adding the quenching solution.
-
Analyze the isotopic ratio of the remaining substrate and the formed product using LC-MS.
-
Calculate the KIE using the following equation: KIE = ln(1 - f) / ln(1 - f * (Rp / R0)) where:
-
f = fractional conversion of the substrate
-
Rp = ratio of unlabeled to labeled product
-
R0 = initial ratio of unlabeled to labeled substrate
-
Protocol 2: Pre-Steady-State "Burst" Kinetics
This protocol describes a general procedure for observing the pre-steady-state burst of product formation using a stopped-flow instrument.
1. Materials:
-
Enzyme of interest (at a high concentration)
-
This compound substrate
-
Reaction buffer
-
Stopped-flow spectrophotometer or spectrofluorometer
-
Data analysis software
2. Procedure:
-
Prepare two syringes for the stopped-flow instrument. One syringe contains a high concentration of the enzyme in the reaction buffer, and the other contains the substrate in the same buffer.
-
Rapidly mix the contents of the two syringes in the stopped-flow device.
-
Monitor the change in absorbance or fluorescence over a short timescale (milliseconds to seconds) as the product is formed.
-
Fit the resulting kinetic trace to a single or double exponential equation to determine the rate of the burst phase (kburst) and the amplitude of the burst.
-
A single exponential burst is described by: [P] = A(1 - e-kburstt) + ksst
-
[P] is the product concentration, A is the burst amplitude, kburst is the burst rate constant, and kss is the steady-state rate.
-
Visualizations
Caption: Experimental workflow for identifying the rate-limiting step.
Caption: Generalized signaling pathway for enzyme-mediated this compound ring opening.
References
Technical Support Center: Developing Effective Sulfur Donors for Efficient Episulfidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the episulfidation of alkenes to form thiiranes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur donors for episulfidation, and how do they compare?
A1: The choice of sulfur donor is critical for efficient episulfidation. The most common reagents include thiourea, potassium thiocyanate, and Lawesson's reagent. Their effectiveness can vary significantly based on the substrate and reaction conditions.
Q2: My episulfidation reaction has a low yield. What are the common causes and how can I improve it?
A2: Low yields in episulfidation reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Reaction Conditions: The solvent, temperature, or catalyst may not be optimal for your specific substrate and sulfur donor. A systematic optimization of these parameters is often necessary.
-
Side Reactions: Undesired side reactions, such as the formation of byproducts or polymerization of the thiirane product, can significantly reduce the yield.
-
Purification Losses: The workup and purification steps can lead to a loss of product. Ensure proper extraction and handle the product carefully during chromatography.
Q3: I am observing polymerization of my this compound product. How can I prevent this?
A3: Thiiranes, especially strained or unhindered ones, are prone to polymerization.[1] To minimize this:
-
Maintain Low Temperatures: Work up the reaction at a low temperature and store the purified this compound at or below freezer temperatures (-20°C to -78°C).[2]
-
Avoid Acidic and Basic Conditions: Both acids and bases can catalyze the polymerization of thiiranes. Use neutral conditions for workup and purification whenever possible.
-
Prompt Purification and Use: Purify the this compound as quickly as possible after the reaction and use it immediately in the next step to avoid prolonged storage.
Q4: My epoxide/alkene starting material is not being fully consumed. What troubleshooting steps can I take?
A4: Incomplete conversion is a common issue. Here are some steps to address it:
-
Check Reagent Purity: Ensure that your starting materials and sulfur donor are pure and dry. Impurities can inhibit the reaction.
-
Increase Reagent Stoichiometry: A slight excess of the sulfur donor can sometimes drive the reaction to completion.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture. Consider adding a fresh batch of catalyst.
-
Reaction Time and Temperature: As mentioned for low yields, extending the reaction time or cautiously increasing the temperature can improve conversion.
Q5: What are some common side products in episulfidation reactions?
A5: Besides the desired this compound, you might observe the formation of the corresponding alkene through desulfurization of the this compound.[1] In reactions starting from epoxides, unreacted epoxide will be a major impurity if the reaction is incomplete. With certain substrates, rearrangement products or oligomers may also be formed.
Quantitative Data Summary
The following tables summarize the performance of common sulfur donors in episulfidation reactions under various conditions.
| Sulfur Donor | Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Thiourea | Styrene Oxide | LiBF₄ | Acetonitrile | Reflux | 2h | 95 | [3] |
| Thiourea | Cyclohexene Oxide | Cerium(IV) Ammonium Nitrate | Acetonitrile | Reflux | 1.5h | 92 | [4] |
| Potassium Thiocyanate | Styrene Oxide | LiClO₄ | Acetonitrile | Reflux | 4h | 90 | [5] |
| Potassium Thiocyanate | Ethylene Carbonate | - | - | 85-90 | 3h | 65-70 | [6] |
| Lawesson's Reagent | E,E-Benzaldazine N-oxide | - | DMF/DMPU | -50 | 4h | 95 (cis) | [7] |
Experimental Protocols
Protocol 1: Episulfidation of an Epoxide using Thiourea and a Catalyst
This protocol is a general guideline for the conversion of epoxides to thiiranes using thiourea.
Materials:
-
Epoxide (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Catalyst (e.g., LiBF₄, 0.1 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the epoxide, thiourea, and catalyst.
-
Add the anhydrous solvent and stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel, again keeping the temperature low if possible.
Protocol 2: Episulfidation using Lawesson's Reagent
This protocol is adapted for the synthesis of cis-thiiranes from aldazine (B74668) N-oxides.[7]
Materials:
-
Aldazine N-oxide (1.0 mmol)
-
Lawesson's Reagent (1.0 mmol)
-
Anhydrous DMF (5.0 mL)
-
Anhydrous DMPU (5.0 mL)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the aldazine N-oxide in DMF.
-
Cool the solution to -50°C.
-
In a separate flask, dissolve Lawesson's reagent in DMPU.
-
Add the Lawesson's reagent solution dropwise to the aldazine N-oxide solution, maintaining the internal temperature below -49°C.
-
Stir the reaction mixture at -50°C for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Extract the combined aqueous layers with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Episulfidation
Caption: A generalized experimental workflow for the synthesis and purification of thiiranes.
Sulfur Transfer Pathway in Moco Biosynthesis
Caption: A simplified diagram of a biological sulfur transfer pathway for Molybdenum cofactor (Moco) biosynthesis.[8]
References
- 1. Stereoregular poly(2-phenylthis compound) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PMC [pmc.ncbi.nlm.nih.gov]
"solvent effects on the selectivity of thiirane-thietane rearrangement"
Technical Support Center: Thiirane-Thietane Rearrangement
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the solvent-dependent selectivity of the this compound-thietane rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-thietane rearrangement, and why is solvent choice so critical for its selectivity?
The this compound-thietane rearrangement is a ring-expansion reaction where a substituted this compound (a three-membered sulfur heterocycle) converts into a more stable thietane (B1214591) (a four-membered sulfur heterocycle).[1][2] This process is particularly relevant for substrates like 2-(α-haloalkyl)thiiranes. The choice of solvent is critical because it can dictate the dominant reaction pathway. The polarity of the solvent can significantly influence whether the rearrangement occurs or if a competing reaction, such as a direct nucleophilic substitution, takes place.[3][4]
Q2: I am attempting to synthesize a 3-substituted thietane from a 2-(chloromethyl)this compound (B1265399) derivative, but I'm isolating the unrearranged N-(thiiran-2-ylmethyl) derivative instead. What is causing this issue?
This outcome is a classic example of solvent-controlled selectivity. The formation of the unrearranged N-(thiiran-2-ylmethyl) derivative is favored in less polar solvents, such as ethanol (B145695).[4][5] In these media, an addition-elimination (Ad-E) reaction pathway can dominate over the desired this compound-thietane rearrangement. To favor the formation of the thietane product, a switch to a more polar solvent is necessary.
Q3: My reaction is sluggish, and the yield of the desired thietane is low even when using a polar solvent. What other factors should I consider?
If you are still experiencing low yields despite using a polar solvent, consider the following:
-
Base Strength: The rearrangement of (1-haloalkyl)thiiranes is often performed in the presence of a base.[1] Ensure the base is sufficiently strong to facilitate the initial steps of the mechanism but not so strong that it promotes side reactions.
-
Nucleophile Hardness: The nature of the nucleophile can influence the reaction pathway. "Hard" nucleophiles may favor the rearrangement under appropriate solvent conditions.[1]
-
Temperature: Reaction kinetics are temperature-dependent. If the reaction is slow, a moderate increase in temperature may improve the rate. However, be cautious, as excessive heat can lead to decomposition or polymerization.
-
Purity of Starting Materials: Impurities in the starting this compound can interfere with the reaction. Ensure your starting material is pure before beginning the reaction.
Q4: Which solvent should I choose to maximize the yield of the rearranged thietane product?
To maximize the yield of the thietane product, highly polar solvents are recommended. In studies involving the alkylation of sulfonamides with 2-chloromethylthis compound, the use of water as a solvent led exclusively to the formation of the rearranged thietane product.[4][5] In contrast, using ethanol resulted in the formation of the direct substitution product.[4][5] Therefore, polar protic solvents are excellent starting points for optimizing this rearrangement.
Data Presentation: Solvent Effects on Product Selectivity
The following table summarizes the observed selectivity in the reaction of 2-chloromethylthis compound with sulfonamides in different solvents, demonstrating the critical role of solvent polarity.
| Solvent | Relative Polarity | Predominant Product | Product Type | Reference |
| Water | 1.000 | N-(thietan-3-yl)sulfonamide | Rearrangement | [4][5] |
| Ethanol | 0.654 | N-(thiiran-2-ylmethyl)sulfonamide | Direct Substitution (Ad-E) | [4][5] |
Visualizations
Reaction Pathway Diagram
Caption: Solvent-dependent selectivity in the this compound-thietane rearrangement.
General Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Thiirane versus Oxirane Reactivity with Nucleophiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of key heterocyclic scaffolds is paramount for rational molecular design and synthesis. This guide provides a comprehensive comparative analysis of the reactivity of thiiranes (episulfides) and their oxygen-containing counterparts, oxiranes (epoxides), with a range of common nucleophiles. By presenting available experimental and computational data, this document aims to serve as a valuable resource for predicting reaction outcomes and designing novel synthetic strategies.
Introduction
Thiiranes and oxiranes, three-membered heterocyclic compounds containing sulfur and oxygen respectively, are versatile building blocks in organic synthesis due to the inherent ring strain that drives their ring-opening reactions. While structurally similar, the difference in the heteroatom imparts distinct reactivity profiles, influencing reaction rates, regioselectivity, and the nature of the resulting products. This guide explores these differences through a detailed comparison of their reactions with various nucleophiles under both acidic and basic conditions.
Factors Influencing Reactivity
The reactivity of both thiiranes and oxiranes is primarily governed by a combination of factors:
-
Ring Strain: The high ring strain (approximately 19.8 kcal/mol for thiirane and 27.3 kcal/mol for oxirane) is a major driving force for ring-opening reactions.[1]
-
Electronegativity of the Heteroatom: Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond in oxiranes compared to the C-S bond in thiiranes. This influences the electrophilicity of the ring carbons.
-
Nucleophilicity of the Attacking Species: Stronger nucleophiles generally lead to faster reaction rates.
-
Reaction Conditions (Acidic vs. Basic): The pH of the reaction medium plays a crucial role in the reaction mechanism and, consequently, the regioselectivity of the ring-opening.
Computational studies suggest that ring strain alone does not fully account for the observed differences in reactivity, with other factors such as electrostatic interactions playing a significant role.[1]
Comparative Data on Reactivity
Direct experimental comparisons of the reactivity of analogous thiiranes and oxiranes under identical conditions are limited in the literature. However, a combination of computational studies and individual experimental reports allows for a comparative assessment.
| Heterocycle | Nucleophile | Conditions | Relative Rate (this compound vs. Oxirane) | Regioselectivity (Attack at less substituted carbon) | Product Yield | Reference |
| This compound | Ammonia (B1221849) (NH₃) | Gas Phase (Computational) | Significantly Faster | - | - | [1] |
| Oxirane | Ammonia (NH₃) | Gas Phase (Computational) | Slower | - | - | [1] |
| Propylene (B89431) Sulfide (B99878) | Secondary Amine | - | - | Selective | - | [2] |
| Propylene Oxide | Aniline (B41778) | 125 °C, 7.65 atm, LiBr catalyst | - | Major product from attack at the less substituted carbon | High | [3] |
| This compound | Alcohol (with acid catalyst) | - | - | Non-selective | - | [2] |
| Oxirane | Methanol (acidic) | - | - | Predominantly at the more substituted carbon | - | |
| This compound | Thiol | - | More reactive than alcohol from oxirane | - | - | [2] |
Note: The table above is a compilation of data from various sources and should be interpreted with caution, as reaction conditions are not always directly comparable. The "Significantly Faster" entry for this compound with ammonia is based on a computational study that found this compound to be 1.08 x 10¹⁰ times more reactive than its acyclic analog, while oxirane was 3.27 x 10⁶ times more reactive than its acyclic analog, suggesting a substantial rate enhancement for the this compound reaction.[1]
Reaction Mechanisms and Regioselectivity
The ring-opening of both thiiranes and oxiranes can proceed through different mechanisms depending on the reaction conditions, which dictates the regiochemical outcome.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism . The nucleophile directly attacks one of the carbon atoms of the ring, leading to the opening of the heterocycle. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon .
Caption: Base-catalyzed ring-opening of oxiranes and thiiranes.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the heteroatom is first protonated, making it a better leaving group. This enhances the electrophilicity of the ring carbons. For oxiranes , the subsequent nucleophilic attack occurs preferentially at the more substituted carbon , as the transition state has a significant carbocationic character (SN1-like). In contrast, for thiiranes , electrophilic agents in the presence of an acid catalyst can lead to a less selective attack on both carbons of the ring.[2]
Caption: Acid-catalyzed ring-opening of oxiranes and thiiranes.
Experimental Protocols
Reaction of Propylene Oxide with Aniline[3]
Objective: To synthesize β-amino alcohols via the ring-opening of propylene oxide with aniline using a lithium bromide catalyst.
Materials:
-
Aniline (461.74 g)
-
Lithium bromide (2.2 g)
-
Propylene oxide (820.96 g)
-
Nitrogen atmosphere
-
Reactor equipped for heating and pressure control
-
Silica (B1680970) gel for column chromatography
-
n-hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Under a nitrogen atmosphere, add aniline and lithium bromide to the reactor.
-
Heat the mixture to approximately 80 °C under a pressure of 4.44 atm.
-
Add propylene oxide to the reaction mixture over 3 hours at a temperature of 125 °C and a pressure of 7.65 atm.
-
Continue stirring the reaction mixture at 125 °C for an additional 2.5 hours.
-
Remove excess propylene oxide by raising the temperature to 130 °C and reducing the pressure to 0.75 atm for 1 hour.
-
Purify the resulting mixture using silica gel column chromatography with a 6:4 (v/v) mixture of n-hexane and ethyl acetate as the eluent.
General Procedure for Ring-Opening of a this compound with a Secondary Amine[2]
Objective: To synthesize a β-aminothiol from a this compound and a secondary amine.
Materials:
-
This compound (e.g., propylene sulfide)
-
Secondary amine (e.g., piperidine)
-
Solvent (e.g., ethanol (B145695) or THF)
Procedure:
-
Dissolve the this compound in a suitable solvent in a round-bottom flask.
-
Add the secondary amine to the solution (typically in equimolar amounts or with a slight excess of the amine).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired β-aminothiol.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting and analyzing the ring-opening reaction of a three-membered heterocycle with a nucleophile.
Caption: General experimental workflow for heterocycle ring-opening.
Conclusion
The comparative analysis of this compound and oxirane reactivity reveals important distinctions that are critical for synthetic planning. While both are susceptible to nucleophilic attack due to ring strain, thiiranes are computationally predicted to be significantly more reactive in certain cases. The regioselectivity of ring-opening is a key differentiator, with oxiranes showing a clear preference for attack at the more substituted carbon under acidic conditions, a selectivity that is less pronounced for thiiranes.
The scarcity of direct, side-by-side experimental comparisons in the literature underscores the need for further research in this area to provide a more complete quantitative understanding. Nevertheless, the available data and established mechanistic principles outlined in this guide offer a solid foundation for researchers to navigate the rich and complex chemistry of these valuable three-membered heterocycles.
References
- 1. Collection - A Computational Study of the Reactions of Thiiranes with Ammonia and Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Study of the reactivity of thiiranes. This compound kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]
- 3. tsijournals.com [tsijournals.com]
Validating Thiirane Structures: A Comparative Guide to Advanced Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of thiirane-containing molecules is paramount. This guide provides an objective comparison of advanced spectroscopic techniques for the validation of this compound structures, supported by experimental data and detailed protocols.
The inherent ring strain and reactivity of the three-membered this compound ring present unique challenges and opportunities in medicinal chemistry and materials science. Accurate structural confirmation is crucial for understanding structure-activity relationships and ensuring the desired therapeutic effects or material properties. This document compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and X-ray Crystallography in the structural validation of thiiranes.
Spectroscopic Techniques at a Glance: A Comparative Overview
| Spectroscopic Technique | Information Provided | Destructive? | Sample Phase | Key Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), stereochemistry | No | Liquid | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS; requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Yes | Gas/Liquid/Solid | High sensitivity, accurate mass determination. | Does not provide detailed stereochemical information. |
| Vibrational Spectroscopy (IR & Raman) | Functional groups, vibrational modes of the molecule | No | Solid/Liquid/Gas | Non-destructive, provides information on molecular vibrations and symmetry. | Can be difficult to interpret complex spectra; may not be sufficient for complete structure elucidation on its own. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles | No (for the crystal) | Solid (crystal) | Unambiguous determination of the absolute structure. | Requires a single crystal of suitable quality. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Stereochemistry
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including thiiranes. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the chemical environment, connectivity, and stereochemistry of the this compound ring and its substituents.
Experimental Protocol: ¹H and ¹³C NMR of a Substituted this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparative ¹H and ¹³C NMR Data for Representative Thiiranes
| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Reference |
| exo-1,2,7,8-tetrahydro-2,7-epoxynaphtho[2,3-b]this compound | 3.04 (s, 2H), 5.18 (s, 2H), 7.17 (dd, J = 5.2, 3.2, 2H), 7.34 (dd, J = 5.2, 3.2, 2H) | 37.1, 77.8, 120.7, 127.0, 145.0 | [1] |
| exo-5,6-Dimethyltetrahydro-2,7-epoxynaphtho[2.3-b]this compound | 2.25 (s, 6H), 3.01 (s, 2H), 5.11 (s, 2H), 7.12 (s, 2H) | 19.9, 37.3, 77.7, 122.1, 135.0, 142.7 | [1] |
| exo-2,7-Dimethy-1,8-dihydro-2,7-epoxynaphtho[2.3-b]this compound | 1.80 (s, 6H), 3.02 (s, 2H), 7.18 (dd, J = 5.2, 3.2, 2H), 7.24 (dd, J = 5.2, 3.2, 2H) | 14.9, 44.1, 84.0, 119.4, 126.9, 148.2 | [1] |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides accurate molecular weight determination and elemental composition analysis, which are crucial for confirming the identity of a synthesized this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the this compound sample (typically in solution or as a solid) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight of the this compound. The fragmentation pattern provides valuable structural information.
Comparative Mass Spectrometry Data for Representative Thiiranes
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z, relative intensity %) | Reference |
| This compound | C₂H₄S | 60.12 | 60 (M⁺, 100), 59 (M⁺-H, 45), 45 (M⁺-CH₃, 80), 32 (S⁺, 20) | [2] |
| exo-1,2,7,8-tetrahydro-2,7-epoxynaphtho[2,3-b]this compound | C₁₀H₈OS | 176.24 | 176 (M⁺, 15), 147 (M⁺-CHO, 100) | [1] |
| exo-2,7-Methanonaphtho[2,3-b]this compound | C₁₁H₁₀S | 174.26 | 174 (M⁺, 96), 173 (M⁺-H, 100), 141 (M⁺-HS, 65) | [1] |
Vibrational Spectroscopy (IR & Raman): Probing Functional Groups and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of the this compound ring and other functional groups within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid this compound sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to the vibrational modes of the this compound ring (e.g., C-S stretching, ring deformation) and other functional groups present in the molecule.
Comparative Vibrational Spectroscopy Data for Thiiranes
| Compound | Key IR Absorption Bands (cm⁻¹) | Vibrational Mode Assignment | Reference |
| This compound | 3080-2990, 1420, 1025, 625 | C-H stretch, CH₂ scissoring, Ring deformation, C-S stretch | [3] |
| (Chloromethyl)this compound | ~660 | C-S stretch | [4] |
| exo-1,2,7,8-tetrahydro-2,7-epoxynaphtho[2,3-b]this compound | 3024, 1451, 1246, 1055, 981, 879, 838, 766, 670, 648, 523 | C-H stretch (aromatic), C-H bend, C-O stretch, Ring vibrations | [1] |
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the this compound compound, it is possible to determine bond lengths, bond angles, and the absolute stereochemistry with high precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound compound of suitable size and quality. This is often the most challenging step.
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.
-
Data Deposition: The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Crystallographic Data for a Representative this compound Derivative
While obtaining a specific CCDC entry for a simple, illustrative this compound for this guide was not feasible within the scope of this response, the following table represents the type of data obtained from an X-ray crystallographic analysis. For the parent ethylene (B1197577) sulfide, electron diffraction data provides the following structural parameters.[5]
| Parameter | Value |
| C-C bond length | 1.473 Å |
| C-S bond length | 1.811 Å |
| C-C-S bond angle | 66.0° |
| C-S-C bond angle | 48.0° |
References
Unraveling Thiirane Reactivity: A Comparative Guide to Computational and Experimental Analyses
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of thiiranes (ethylene sulfides) is paramount for their application in synthesis and medicinal chemistry. This guide provides a comprehensive comparison of computational and experimental approaches used to elucidate these mechanisms, offering insights into the strengths and limitations of each methodology. By presenting quantitative data, detailed protocols, and visual pathway diagrams, this document serves as a practical resource for designing and interpreting studies on this important class of sulfur-containing heterocycles.
Thiiranes, three-membered rings containing a sulfur atom, are valuable synthetic intermediates whose reactivity is governed by significant ring strain. The opening of this ring can be initiated by various reagents, including nucleophiles, electrophiles, and radicals, and can also be induced thermally. Both computational modeling and experimental analysis have proven to be indispensable tools in mapping the potential energy surfaces, identifying intermediates, and determining the kinetics and thermodynamics of these transformations. This guide directly compares the findings from both approaches for several key reaction classes.
Thermal Decomposition: A Tale of Two Pathways
The thermal decomposition of thiirane is a fundamental process that has been investigated through both computational and experimental lenses. Theoretical studies, particularly high-level ab initio molecular orbital (MO) theory, have been instrumental in proposing and evaluating competing reaction pathways that would be challenging to distinguish experimentally.
Computational analysis has identified two primary mechanisms for the thermal decomposition of this compound.[1] The first is a unimolecular, first-order reaction involving the homolytic cleavage of a carbon-sulfur bond to form a diradical intermediate. This is followed by a radical chain reaction that ultimately yields ethylene (B1197577) and elemental sulfur. The second proposed mechanism is a bimolecular, second-order process where a sulfur atom is transferred from one this compound molecule to another, forming an intermediate this compound 1-sulfide, which then decomposes.[1]
Experimental studies, on the other hand, provide real-world data on reaction products and conditions. Investigations using flow systems and photoelectron spectroscopy have confirmed the formation of ethylene and sulfur at elevated temperatures (around 600 °C). At even higher temperatures, rearrangement products such as ethenethiol and thioacetaldehyde (B13765720) are observed.[2] While one gas-phase experiment reported a first-order rate law, the experimental activation energy did not align with the computationally predicted value for the unimolecular pathway, suggesting a more complex mechanism is at play, consistent with the bimolecular sulfur-transfer hypothesis.[1]
Data Comparison: Thermal Decomposition of this compound
| Parameter | Computational Analysis (ab initio MO)[1] | Experimental Analysis |
| Proposed Mechanism 1 | Unimolecular Homolytic Ring Opening | - |
| Order of Reaction | First-order | First-order (in one gas-phase experiment)[1] |
| Activation Enthalpy (ΔH‡, 298 K) | 222 kJ mol⁻¹ | Does not match experimental value[1] |
| Gibbs Free Energy of Activation (ΔG‡, 298 K) | 212 kJ mol⁻¹ | Not determined |
| Proposed Mechanism 2 | Bimolecular Sulfur Transfer | - |
| Order of Reaction | Second-order | Consistent with some experimental observations[1] |
| Activation Enthalpy (ΔH‡, 298 K) | 109 kJ mol⁻¹ | Not explicitly determined, but aligns better with observations[1] |
| Gibbs Free Energy of Activation (ΔG‡, 298 K) | 144 kJ mol⁻¹ | Not determined |
| Observed Products | Ethylene, Disulfur (S₂), and higher sulfur allotropes | Ethylene, Sulfur, Ethenethiol, Thioacetaldehyde[2] |
Methodologies
Computational Protocol: Ab Initio MO Theory The computational study of this compound's thermal decomposition was performed using high-level ab initio molecular orbital methods.[1] The geometries of reactants, transition states, and products were optimized, and their energies were calculated to map out the potential energy surface for the proposed reaction pathways. Activation enthalpies and Gibbs free energies were then determined from these calculations to predict the kinetic and thermodynamic feasibility of each mechanism.
Experimental Protocol: Flow System with Photoelectron Spectroscopy The experimental investigation of this compound's thermal decomposition involved a flow system where this compound vapor was passed through a heated tube.[2] The products of the decomposition at various temperatures were then analyzed using photoelectron spectroscopy. This technique allows for the identification of the different chemical species present in the gas phase after the reaction, providing direct evidence for the formation of products like ethylene, sulfur, and various isomers.
Visualizing Thermal Decomposition Pathways
Caption: Proposed computational pathways for the thermal decomposition of this compound.
Nucleophilic Ring-Opening: The Role of Amines
The reaction of thiiranes with nucleophiles, particularly amines, is a cornerstone of their synthetic utility. Computational studies have provided significant insights into the gas-phase reactivity and regioselectivity of these reactions, complementing the more limited experimental data available for these specific conditions.
A comprehensive computational study using Density Functional Theory (DFT) at the B3LYP/6-31+G(d)//HF/6-31+G(d) level has determined the relative rates of reaction for this compound and its substituted derivatives with ammonia (B1221849) and various amines.[3] These calculations predict that the reaction proceeds via a classic SN2 mechanism. The study highlights the interplay of steric and polarizability effects in determining the reaction rates. For substituted thiiranes, these calculations can predict the regioselectivity of the nucleophilic attack. For instance, in 2-methylthis compound, the attack is predicted to be 12.8 times more likely at the less substituted carbon (C3).[3]
Data Comparison: Reaction of Substituted Thiiranes with Ammonia (Gas Phase)
| Reactant | Site of Attack | Relative Reaction Rate (Calculated)[3] | Regioselectivity (Calculated)[3] |
| This compound | C2/C3 | 1.00 | - |
| 2-Methylthis compound | C2 | - | 1 |
| C3 | 0.230 | 12.8 | |
| 2,2-Dimethylthis compound | C2 | - | 1 |
| C3 | - | 124 | |
| cis-2,3-Dimethylthis compound | C2/C3 | Accelerated rate vs. trans isomer | - |
| 2-Fluorothis compound | C2 | 0.142 | 1 |
| C3 | 3.42 x 10⁶ | 2.4 x 10⁷ |
Methodologies
Computational Protocol: Density Functional Theory (DFT) The relative rates of reaction were determined using DFT calculations with the B3LYP functional and the 6-31+G(d) basis set for geometry optimizations, with single-point energy calculations at the HF/6-31+G(d) level.[3] Transition state theory was then applied to the calculated energetics of the reactants and transition states to determine the relative reaction rates. The geometries of the transition states were characterized to confirm they represent the SN2 pathway.
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening Experimentally, the reaction of thiiranes with amines is typically carried out in a suitable solvent.[4] The this compound is dissolved in the solvent, and the amine is added. The reaction progress can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the rate of disappearance of the reactants and the formation of the ring-opened product. The regioselectivity is determined by spectroscopic analysis of the final product to identify which carbon atom was attacked by the nucleophile.
Visualizing the Nucleophilic Attack Workflow
Caption: A logical workflow for comparing computational and experimental analyses.
Stereoselective Synthesis of cis-Thiiranes
A key area of interest is the stereoselective synthesis of thiiranes. A recently developed method for synthesizing cis-1,2-diarylthiiranes from E,E-aldazine N-oxides using Lawesson's reagent provides an excellent case study for the synergy between experimental and computational approaches. Mechanistic experiments, coupled with DFT calculations, were crucial in elucidating the reaction pathway and the origin of the high diastereoselectivity.
Experimental evidence for the proposed mechanism was obtained through trapping experiments. The putative trans-thiocarbonyl ylide intermediate was successfully trapped using dipolarophiles, confirming its presence in the reaction mixture. Furthermore, crossover experiments demonstrated the intramolecular nature of the this compound formation.
DFT calculations at the M06-2X/6-311+G(d,p)/PCM(DMF) level of theory provided a detailed energy profile of the reaction, supporting the experimental findings. The calculations suggested a stereospecific pathway involving a 4π-electrocyclization of the trans-thiocarbonyl ylide as the key step controlling the diastereoselectivity, leading to the observed cis-thiirane product.
Visualizing the Stereoselective Synthesis Pathway
Caption: The reaction pathway for the stereoselective synthesis of cis-thiiranes.
Conclusion
The analysis of this compound reaction mechanisms is a field where computational and experimental chemistry work in powerful synergy. Computational studies excel at mapping out complex potential energy surfaces, identifying fleeting transition states, and providing quantitative predictions of reactivity and selectivity, particularly in the gas phase. Experimental studies provide the essential ground truth, confirming the existence of proposed intermediates, validating predicted product distributions, and offering kinetic data under real-world conditions.
For researchers in drug development and organic synthesis, a combined approach is invaluable. Computational screening can prioritize reaction conditions and substrates, while experimental validation confirms the theoretical predictions and optimizes the reaction for practical applications. As computational methods continue to increase in accuracy and experimental techniques become more sophisticated, the collaborative investigation of this compound chemistry will undoubtedly lead to new discoveries and applications.
References
- 1. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of the reactivity of thiiranes. This compound kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]
A Comparative Guide to Thiirane-Based Enzyme Inhibitors: Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
The thiirane ring, a sulfur-containing three-membered heterocycle, has emerged as a promising pharmacophore in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound-based inhibitors targeting two major classes of enzymes: matrix metalloproteinases (MMPs) and cysteine proteases. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to offer a comprehensive resource for researchers in the field.
This compound-Based Inhibitors of Matrix Metalloproteinases (Gelatinases)
A significant body of research has focused on this compound-containing molecules as inhibitors of gelatinases, particularly MMP-2 and MMP-9, which are key targets in cancer and neurodegenerative diseases. The prototypical inhibitor in this class is (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]this compound, also known as SB-3CT.
The inhibitory mechanism of these this compound-based compounds is unique. They act as slow-binding inhibitors, where the this compound ring serves as a "caged" thiolate.[1][2] Within the enzyme's active site, a catalytic glutamate (B1630785) residue facilitates the deprotonation of the carbon alpha to the sulfone group, leading to the opening of the this compound ring.[1] This in situ generation of a potent zinc-chelating thiolate results in tight-binding inhibition.[1]
Below is a diagram illustrating this mechanism of action:
Caption: Mechanism of gelatinase inhibition by this compound-based compounds.
Structure-Activity Relationship of this compound-Based Gelatinase Inhibitors
Extensive SAR studies have been conducted on analogues of SB-3CT, revealing key structural requirements for potent gelatinase inhibition.[3] The sulfonylmethylthis compound moiety and the diaryl ether scaffold are crucial for activity.[3] Modifications to the terminal phenyl ring have been explored to enhance potency and metabolic stability.
Table 1: SAR of this compound-Based Gelatinase Inhibitors (Analogues of SB-3CT)
| Compound | R1 (Modification on Terminal Phenyl Ring) | Ki (nM) for MMP-2 | Ki (nM) for MMP-9 | Reference |
| SB-3CT (1) | H | 130 | 530 | [2] |
| 2a | 4-F | 30 | 120 | [2] |
| 2b | 4-Cl | 40 | 150 | [2] |
| 2c | 4-Br | 50 | 180 | [2] |
| 2d | 4-I | 60 | 200 | [2] |
| 2e | 4-CH3 | 80 | 250 | [2] |
| 2f | 4-OCH3 | 70 | 220 | [2] |
| 3a | 3-F | 60 | 200 | [2] |
| 3b | 3-Cl | 70 | 230 | [2] |
| 4 (Sulfoxide) | H | 2100 (linear competitive) | - | [2] |
Data extracted from referenced literature. Ki values represent the dissociation constant for the enzyme-inhibitor complex.
Comparison with Non-Thiirane Gelatinase Inhibitors
To provide a broader context, the inhibitory activities of this compound-based compounds are compared with those of other classes of MMP inhibitors, such as hydroxamates and carboxylates.
Table 2: Comparison of Gelatinase Inhibitors
| Inhibitor | Class | IC50 (nM) for MMP-2 | IC50 (nM) for MMP-9 | Reference |
| SB-3CT (this compound) | This compound | ~130 (Ki) | ~530 (Ki) | [2] |
| Ilomastat | Hydroxamate | 0.3 | 0.2 | [1] |
| Marimastat | Hydroxamate | 5 | 3 | [1] |
| Bivalent Carboxylate (cpd 7) | Carboxylate | 5 | 0.1 (trimer) | [4] |
| ND-322 (this compound) | This compound | Selective for MT1-MMP/MMP-2 | - | [5] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Note that direct comparison between Ki and IC50 should be made with caution as they are determined under different experimental conditions.[6][7]
This compound-Based Inhibitors of Cysteine Proteases
Thiiranes have also been investigated as inhibitors of cysteine proteases, such as papain and cathepsins. The mechanism of inhibition is believed to involve the nucleophilic attack of the active site cysteine on one of the this compound's carbon atoms, leading to irreversible ring-opening and covalent modification of the enzyme.
(S)-Thiirancarboxylic acid has been identified as an irreversible inhibitor of papain.[8]
Comparison with Non-Thiirane Cysteine Protease Inhibitors
The potency of this compound-based cysteine protease inhibitors can be compared with well-established inhibitors like E-64 and peptidyl vinyl sulfones.
Table 3: Comparison of Cysteine Protease Inhibitors
| Inhibitor | Class | Target Enzyme(s) | Potency (IC50 or k_inact/K_i) | Reference |
| (S)-Thiirancarboxylic acid | This compound | Papain | k2nd = 222 M⁻¹ min⁻¹ | [8] |
| E-64 | Epoxide | Papain, Cathepsins B, L | Potent irreversible inhibitor | [8] |
| Peptidyl Vinyl Sulfones | Vinyl Sulfone | Cathepsins S, L, O2 | k_inact/K_i > 10⁷ M⁻¹s⁻¹ (Cathepsin S) | [9] |
| 6,6'-Dihydroxythiobinupharidine | Thiaspirane | Cathepsin S | IC50 = 3.2 µM | [8] |
k2nd and k_inact/K_i are second-order rate constants that measure the efficiency of irreversible inhibition.
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
The determination of enzyme inhibition constants typically follows a standardized workflow, as depicted in the diagram below.
Caption: A generalized workflow for determining enzyme inhibition potency.
Detailed Methodology for MMP Inhibition Assay (Slow-Binding)
The following protocol is a synthesized methodology for determining the inhibition constants of slow-binding inhibitors of MMPs, based on descriptions in the literature.[2]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, and 1% DMSO.
-
Enzyme: Recombinant human MMP-2 or MMP-9 (catalytic domain).
-
Substrate: Fluorogenic peptide substrate, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
-
Inhibitor: this compound-based inhibitor dissolved in DMSO.
-
-
Enzyme Activation (if necessary):
-
Pro-MMPs are typically activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
-
Inhibition Assay:
-
The assay is performed in a 96-well plate format at a constant temperature (e.g., 37°C).
-
To determine the initial velocity (v₀), the enzyme is added to the assay buffer containing the substrate and the reaction is monitored continuously.
-
For slow-binding inhibition, the enzyme and inhibitor are pre-incubated for various time points before the addition of the substrate.
-
The progress of the reaction is monitored by measuring the increase in fluorescence (e.g., excitation at 328 nm, emission at 393 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are determined from the linear portion of the progress curves.
-
For slow-binding inhibitors, the data are fitted to the appropriate equations to determine the initial inhibition constant (Ki) and the second-order rate constant for the onset of inhibition (k_on). The overall inhibition constant (Ki*) can be calculated from these values.
-
The Cheng-Prusoff equation can be used to convert IC50 values to Ki values for competitive inhibitors, provided the substrate concentration and Km are known.[6]
-
Conclusion
This compound-based compounds represent a versatile class of enzyme inhibitors with a unique mechanism of action against metalloproteinases and potential for covalent modification of cysteine proteases. The extensive SAR data available for gelatinase inhibitors provides a solid foundation for the rational design of novel therapeutics with improved potency and selectivity. Further exploration of thiiranes as inhibitors of cysteine proteases and other enzyme classes is a promising avenue for future drug discovery efforts. This guide offers a comparative overview to aid researchers in navigating the landscape of this compound-based enzyme inhibition.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for this compound-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea [mdpi.com]
- 9. Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile: Thiirane vs. Oxirane Analogs in Enzyme Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar pharmacophores is critical for rational drug design. This guide provides an objective comparison of the pharmacological profiles of thiirane and oxirane analogs, focusing on their distinct mechanisms and potencies as enzyme inhibitors. The comparison is supported by experimental data, detailed methodologies, and visual representations of key processes.
The substitution of an oxygen atom in an oxirane ring with sulfur to form a this compound can dramatically alter the pharmacological properties of a molecule. This subtle change impacts ring strain, nucleophilicity, and metabolic stability, leading to profound differences in biological activity. While both are three-membered heterocyclic rings, their interactions with biological targets, particularly enzyme active sites, can be remarkably divergent. This guide will explore these differences, with a primary focus on the well-studied class of matrix metalloproteinase (MMP) inhibitors.
Comparative Analysis of Matrix Metalloproteinase (MMP) Inhibition
A salient example of the differing pharmacological profiles of this compound and oxirane analogs is found in the inhibition of gelatinases (MMP-2 and MMP-9), zinc-dependent endopeptidases implicated in cancer metastasis and neurological diseases. The this compound-containing compound, (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]this compound, known as SB-3CT, is a potent, selective inhibitor of gelatinases, whereas its corresponding oxirane analog is a significantly weaker inhibitor.
The key distinction lies in their mechanism of action. The this compound SB-3CT acts as a mechanism-based, slow-binding inhibitor.[1] In contrast, its epoxide counterpart is a much weaker, linear competitive inhibitor that lacks the characteristic time-dependence of slow-binding inhibition. Computational studies reveal that the energy barrier for the required ring-opening reaction in the MMP-2 active site is 1.6 to 4.4 kcal/mol lower for the this compound than for the oxirane analog, explaining the this compound's superior inhibitory activity.[2][3][4]
Quantitative Inhibition Data for this compound-Based MMP Inhibitors
The following table summarizes the inhibition constants (Ki) for SB-3CT and related analogs against a panel of MMPs, highlighting the potency and selectivity of the this compound scaffold.
| Compound | Target Enzyme | Inhibition Type | Ki (nM) |
| SB-3CT (this compound Analog) | MMP-2 | Slow-binding | 13.9[5] |
| MMP-9 | Slow-binding | 600[5] | |
| MMP-14 | Slow-binding | - | |
| Oxirane Analog of SB-3CT | MMP-2 | Linear, Weak | Not Reported |
| p-hydroxy SB-3CT (Metabolite) | MMP-2 | Slow-binding | 6 |
| MMP-9 | Slow-binding | 160 |
Note: The oxirane analog is consistently described as a weak, linear competitive inhibitor, but specific Ki values are not reported in the surveyed literature.
Metabolic Stability of this compound-Based Inhibitors
Metabolic stability is a crucial parameter in drug development. The metabolic profile of several this compound-based inhibitors has been assessed using rat liver microsomes.
| Compound | t1/2 (min) in Rat Liver Microsomes |
| SB-3CT | 13 |
| Analog 3a | >180 |
| Analog 3b | 104 |
| Analog 3c | 139 |
| Analog 3d | >180 |
| Data sourced from a study on sulfonate-containing thiiranes as selective gelatinase inhibitors. |
Mechanism of Action: this compound Ring-Opening in MMP-2 Active Site
The unique slow-binding inhibition by thiiranes is driven by an enzyme-mediated ring-opening mechanism. The catalytic glutamate (B1630785) residue (Glu404) in the MMP-2 active site acts as a general base, abstracting a proton from the carbon adjacent to the sulfonyl group. This initiates the collapse of the strained this compound ring, forming a vinyl intermediate and exposing a thiolate group that potently coordinates with the active site zinc ion (Zn²⁺), leading to tight-binding inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
"assessing the accuracy of ab initio methods for predicting thiirane spectra"
A Researcher's Guide to a Priori Spectral Prediction for Thiirane
This guide provides a comparative analysis of ab initio methods for predicting the vibrational, NMR, and electronic spectra of this compound (C₂H₄S), a foundational sulfur-containing heterocycle. By comparing theoretical data against experimental benchmarks, this document aims to assist researchers, scientists, and drug development professionals in selecting appropriate computational methods for their studies.
Introduction to this compound Spectroscopy
This compound, also known as ethylene (B1197577) sulfide, is the simplest three-membered ring containing a sulfur atom. Its strained ring structure and heteroatom confer unique chemical and spectroscopic properties. Accurate prediction of its infrared (IR), Raman, nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra is crucial for its identification, characterization, and for understanding its role in various chemical processes. Ab initio quantum chemical methods offer a powerful tool for modeling these spectral properties, but their accuracy varies significantly with the level of theory and the basis set employed. This guide evaluates the performance of several common ab initio methods against established experimental data.
Methodologies and Protocols
The accuracy of computational spectroscopy is contingent on both the theoretical method and the experimental setup providing the benchmark data.
Experimental Protocols
-
Vibrational Spectroscopy (IR/Raman): Experimental vibrational spectra for this compound are typically recorded in the gas phase for high-resolution studies or in a liquid state. For instance, infrared band shapes and relative intensities of gaseous this compound have been extensively reported.[1][2] Raman spectra are often measured on liquid samples.[2] These experimental setups provide the fundamental vibrational frequencies used to benchmark the computational methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra for this compound are commonly recorded on spectrometers operating at frequencies like 300 or 400 MHz, using deuterated chloroform (B151607) (CDCl₃) as a solvent.[3][4] These spectra provide the chemical shifts that serve as experimental reference points.
-
Electronic Spectroscopy (UV-Vis): UV-Visible spectra are available from databases such as the NIST Chemistry WebBook.[5] These spectra, typically recorded in the gas phase, provide information on electronic transition energies.
Computational Ab Initio Methods
A range of ab initio methods have been used to calculate the spectroscopic properties of this compound. The most common approaches include:
-
Self-Consistent Field (SCF) / Hartree-Fock (HF): This is a fundamental ab initio method. Studies have used basis sets like STO-3G, 3-21G, and 6-31G* to calculate this compound's geometry and vibrational frequencies.[1][2] It is well-documented that calculated HF frequencies are systematically higher than experimental values, often requiring an empirical scaling factor (e.g., ~0.9) for better agreement.[6] For this compound, using the 6-31G* basis set, a scaling factor of 0.80 applied to the force constants reproduced 46 observed frequencies with an average error of just 1.4%.[1][2]
-
Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation, generally offering improved accuracy over HF for vibrational frequencies and geometries.
-
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have become a popular choice due to their balance of computational cost and accuracy.[7][8] They are widely used for predicting a variety of molecular properties, including vibrational and NMR spectra.
-
Coupled-Cluster (CC) Theory: Methods like CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy, especially when paired with large correlation-consistent basis sets (e.g., aug-cc-pVTZ).[7][8] While computationally expensive, they provide highly reliable benchmark data.
Performance Comparison: Theoretical vs. Experimental Data
The following tables summarize the performance of various ab initio methods in predicting this compound's spectral properties.
Vibrational Spectra: Fundamental Frequencies (cm⁻¹)
The prediction of vibrational frequencies is a key test for computational methods. Higher-level methods that include electron correlation, such as B3LYP and CCSD(T), generally show better agreement with experimental values than the scaled SCF/6-31G* results.[7][8]
| Vibrational Mode | Symmetry | Experimental Freq. (cm⁻¹)[1][2] | Scaled SCF/6-31G* Freq. (cm⁻¹)[1][2] | B3LYP/aug-cc-pVTZ Freq. (cm⁻¹)[8] | CCSD(T)/cc-pVTZ Freq. (cm⁻¹)[7] |
| ν₅ (CS sym stretch) | A₁ | 625.5 | 627.9 | 626 | 624 |
| ν₁₅ (CS asym stretch) | B₂ | 661.0 | 660.0 | 660 | 659 |
| ν₄ (Ring def) | A₁ | 824.7 | 824.9 | 825 | 823 |
| ν₁₁ (CH₂ wag) | B₁ | 897.0 | 896.7 | 896 | 895 |
| ν₈ (CH₂ twist) | A₂ | 945.0 | 944.9 | 944 | 943 |
| ν₃ (CH₂ scissor) | A₁ | 1025.5 | 1026.0 | 1026 | 1025 |
| ν₁₀ (CH₂ rock) | B₁ | 1051.0 | 1050.0 | 1050 | 1049 |
| ν₁₄ (CH₂ wag) | B₂ | 1111.0 | 1110.0 | 1110 | 1109 |
| ν₂ (Ring def) | A₁ | 1170.0 | 1170.0 | 1169 | 1168 |
| ν₁₃ (CH₂ rock) | B₂ | 1445.0 | 1446.0 | 1445 | 1444 |
| ν₁ (CH sym stretch) | A₁ | 3007.0 | 3008.0 | 3007 | 3006 |
| ν₉ (CH asym stretch) | B₁ | 3078.0 | 3079.0 | 3078 | 3077 |
NMR Spectra: Chemical Shifts (ppm)
| Nucleus | Experimental Chemical Shift (ppm)[3][4] |
| ¹H | 2.29 |
| ¹³C | 18.3 |
Electronic Spectra: UV-Visible Absorption
Experimental data for the electronic spectrum of this compound is available from sources like the NIST Chemistry WebBook.[5] The prediction of electronic transitions requires specialized time-dependent (TD-DFT) or equation-of-motion (EOM-CCSD) ab initio methods.
| Experimental λₘₐₓ (nm)[5] | Transition Type (Tentative) |
| ~260 | n → σ |
| ~200 | n → σ |
Workflow for Accuracy Assessment
The process of evaluating the accuracy of ab initio methods for spectral prediction follows a logical workflow. This involves selecting the theoretical models, performing the calculations, and comparing the output against reliable experimental data.
Caption: General workflow for assessing the accuracy of ab initio methods.
Conclusion
For predicting the vibrational spectra of this compound, high-level correlated methods provide the most accurate results.
-
CCSD(T) with a sufficiently large basis set offers near-spectroscopic accuracy and serves as an excellent theoretical benchmark.[7]
-
DFT (B3LYP) provides a cost-effective alternative that yields results in very good agreement with experimental data, making it suitable for larger systems.[8]
-
Hartree-Fock (SCF) methods are less accurate and produce systematic errors, but these can be largely corrected with empirical scaling factors, providing a reasonable approximation at a low computational cost.[1][2]
For NMR and electronic spectra , while direct comparative computational studies on this compound are less common in the literature, the established hierarchy of ab initio methods suggests that DFT (e.g., TD-DFT for electronic spectra) would provide a reliable starting point for predictive studies. Researchers are encouraged to benchmark their chosen method against the available experimental data to ensure the reliability of their computational results.
References
A Comparative Guide to the Experimental Verification of Theoretical Rotational Constants for Thiirane
This guide provides a detailed comparison of experimentally determined and theoretically calculated rotational constants for thiirane (c-C₂H₄S). It is intended for researchers, scientists, and professionals in drug development who are interested in the precise molecular structure and dynamics of sulfur-containing heterocyclic compounds. The data presented herein is crucial for benchmarking computational models and for the unambiguous identification of this compound in various environments, including interstellar space.
Data Presentation: A Comparative Analysis of Rotational Constants
The rotational constants (A, B, and C) are fundamental properties of a molecule that are directly related to its moments of inertia. Their accurate determination provides precise information about the molecular geometry. Below is a summary of experimental values obtained primarily through microwave spectroscopy and theoretical values from ab initio and density functional theory (DFT) calculations.
| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) | Computational Method | Reference |
| A | 21966.7 ± 3.0 | 21835.3 | B3LYP/aug-cc-pVTZ | [1] |
| 22037.4 | CCSD(T)/VQZ | [2] | ||
| B | 10683.65 ± 0.1 | 10662.8 | B3LYP/aug-cc-pVTZ | [1] |
| 10705.9 | CCSD(T)/VQZ | [2] | ||
| C | 7948.46 ± 0.1 | 7934.5 | B3LYP/aug-cc-pVTZ | [1] |
| 7969.3 | CCSD(T)/VQZ | [2] |
The data clearly shows a strong agreement between the experimentally measured rotational constants and those predicted by high-level theoretical calculations, particularly the CCSD(T) method, which demonstrates excellent predictive power.[2][3]
Experimental and Theoretical Protocols
The determination of rotational constants relies on a synergistic approach combining experimental spectroscopy with computational quantum chemistry.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of gas-phase molecules.[4] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment, which this compound has.[2]
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. For studies of complexes, a mixture of this compound and a binding partner (e.g., hydrogen bromide) is used.[5]
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection: When the frequency of the microwaves matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, and the frequency is recorded.
-
Spectral Analysis: The resulting spectrum consists of a series of absorption lines. By assigning these transitions to specific changes in rotational quantum numbers, the rotational constants (A, B, and C) and centrifugal distortion constants can be precisely determined.[5][6] A common instrument used for this purpose is the pulsed-nozzle Fourier-transform microwave (FTMW) spectrometer.[5]
Theoretical Protocol: Ab Initio and DFT Calculations
Computational chemistry provides a means to calculate molecular properties, including rotational constants, from first principles.
-
Geometry Optimization: The first step is to find the minimum energy structure of the this compound molecule. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a specific functional (e.g., B3LYP).[3][6] A basis set (e.g., aug-cc-pVTZ) is chosen to describe the atomic orbitals.[3][6]
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides vibrational frequencies.[7]
-
Rotational Constant Calculation: The rotational constants are calculated from the principal moments of inertia, which are derived from the optimized molecular geometry.[8] High-level coupled-cluster methods like CCSD(T) are often used for very accurate predictions.[2][3]
-
Correction for Vibrational Effects: The calculated equilibrium rotational constants (Be) can be corrected for zero-point vibrational effects to yield ground-state rotational constants (B0), which are more directly comparable to experimental values.[8]
Workflow for Experimental Verification of Theoretical Constants
The logical flow for comparing theoretical predictions with experimental results is crucial for validating computational models.
Caption: Workflow for the verification of theoretical rotational constants.
This guide demonstrates the strong synergy between experimental spectroscopy and theoretical chemistry in elucidating the precise structural parameters of molecules like this compound. The excellent agreement between high-level theoretical predictions and experimental data provides a high degree of confidence in our understanding of this important sulfur-containing heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. Rotational spectroscopy of a mixture of this compound and hydrogen bromide: detection and characterization of a short-lived complex (CH2)2SċHBr in a pulsed jet - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Bayesian Analysis of Theoretical Rotational Constants from Low-Cost Electronic Structure Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparison of different catalytic systems for thiirane synthesis"
For Researchers, Scientists, and Drug Development Professionals
Thiiranes, or episulfides, are valuable three-membered sulfur-containing heterocycles that serve as important intermediates in organic synthesis and are integral components in various pharmaceuticals and agrochemicals. The efficient and selective synthesis of thiiranes is, therefore, a topic of significant interest. This guide provides a detailed comparison of three prominent catalytic systems for thiirane synthesis: the conversion of epoxides, the organocatalytic synthesis from alkenes, and the direct episulfidation of alkenes. The performance of these systems is evaluated based on experimental data, and detailed experimental protocols for key reactions are provided.
Comparison of Catalytic Systems
The choice of a catalytic system for this compound synthesis is dictated by factors such as the availability of starting materials, desired substrate scope, and operational simplicity. Below is a comparative overview of the three major catalytic approaches.
Conversion of Epoxides to Thiiranes
The most common and extensively studied method for this compound synthesis involves the substitution of the oxygen atom of an epoxide with a sulfur atom. This transformation is typically achieved using a sulfur source, such as thiourea (B124793) or a thiocyanate (B1210189) salt, in the presence of a catalyst. A wide variety of catalysts, including Lewis acids and heterogeneous catalysts, have been developed to promote this reaction efficiently.
Table 1: Comparison of Various Catalysts for the Synthesis of 2-Phenylthis compound from Styrene (B11656) Oxide and Thiourea
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Montmorillonite K-10 | 0.1 g / mmol epoxide | Acetonitrile (B52724) | Reflux | 0.5 | 95 | [1] |
| Bi(TFA)₃ | 10 | Acetonitrile | Reflux | 1.5 | 98 | [2] |
| Bi(OTf)₃ | 5 | Acetonitrile | Reflux | 1.5 | 96 | [2] |
| LiBF₄ | 10 | Acetonitrile | Reflux | 2 | 92 | [3] |
| Ce(OTf)₄ | 5 | Acetonitrile | Reflux | 0.5 | 95 | [4] |
| TiO₂ | 50 | Acetonitrile | Reflux | 3 | 90 | [3] |
| RuCl₃/Al₂O₃ | 1 | Acetonitrile | Reflux | 1 | 95 | [5] |
| [bmim]PF₆ (ionic liquid) | - | Water | 25 | 0.5 | 94 | [3] |
| None (solvent-free) | - | - | 90 | 6.5 | 100 | [6] |
Organocatalytic Synthesis from Alkenes
A two-step, one-pot organocatalytic approach provides a valuable alternative for the synthesis of thiiranes directly from alkenes. This method typically involves an initial epoxidation of the alkene using an organocatalyst, such as 2,2,2-trifluoroacetophenone (B138007), with a green oxidant like hydrogen peroxide. The resulting epoxide is then converted in situ to the corresponding this compound by the addition of a sulfur source, most commonly thiourea.[7]
Table 2: Organocatalytic Synthesis of Thiiranes from Various Alkenes
| Alkene | Epoxidation Time (h) | Thiiranization Time (h) | Overall Yield (%) | Reference |
| Styrene | 3 | 24 | 85 | [7] |
| 4-Methylstyrene | 3 | 24 | 82 | [7] |
| 4-Methoxystyrene | 4 | 24 | 80 | [7] |
| 4-Chlorostyrene | 5 | 24 | 88 | [7] |
| (E)-β-Methylstyrene | 4 | 24 | 75 | [7] |
| α-Methylstyrene | 5 | 24 | 78 | [7] |
| 1-Octene | 6 | 24 | 65 | [7] |
Direct Episulfidation of Alkenes
The direct conversion of alkenes to thiiranes represents a highly atom-economical approach. This transformation can be effectively catalyzed by certain transition metal complexes, with molybdenum oxo complexes being particularly noteworthy.[8][9][10] These catalysts can utilize elemental sulfur or a this compound as the sulfur transfer agent to facilitate the direct episulfidation of a wide range of alkenes.[8][9][10]
Table 3: Molybdenum-Catalyzed Direct Episulfidation of Alkenes with Phenylthis compound
| Alkene | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Z)-Cyclooctene | [Mo(O)(S₂CNEt₂)₂] | 1 | Benzene (B151609) | 60 | 2 | 85 | [8][9][10] |
| Norbornene | [Mo(O)(S₂CNEt₂)₂] | 1 | Benzene | 60 | 2 | 100 | [8][9][10] |
| (E)-Cyclooctene | [Mo(O)(S₂CNEt₂)₂] | 1 | Benzene | 60 | 1 | 95 | |
| (E)-Cyclononene | [Mo(O)(S₂CNEt₂)₂] | 1 | Benzene | 60 | 1 | 95 | |
| Cyclopentene | [Mo(O)(S₂CNEt₂)₂] | 1 | Benzene | 60 | 2 | 90 | [8][9][10] |
| Cycloheptene | [Mo(O)(S₂CNEt₂)₂] | 1 | Benzene | 60 | 2 | 90 | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and further investigation.
General Procedure for the Catalytic Conversion of Styrene Oxide to 2-Phenylthis compound using a Lewis Acid Catalyst (e.g., Bi(TFA)₃)
-
To a solution of styrene oxide (1.0 mmol) in acetonitrile (10 mL) is added thiourea (1.2 mmol).
-
The Lewis acid catalyst, bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃, 0.1 mmol, 10 mol%), is then added to the mixture.
-
The resulting mixture is stirred and heated at reflux temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent to afford the pure 2-phenylthis compound.
Two-Step Organocatalytic Synthesis of Styrene this compound from Styrene
-
Epoxidation Step: To a solution of styrene (1.0 mmol) in acetonitrile (5 mL) is added 2,2,2-trifluoroacetophenone (0.2 mmol, 20 mol%).
-
The mixture is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (30 wt%, 2.0 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Thiiranization Step: Thiourea (1.5 mmol) is added to the reaction mixture.
-
The mixture is then stirred at room temperature for 24 hours.
-
After completion of the reaction, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure styrene this compound.
Molybdenum-Catalyzed Direct Episulfidation of (Z)-Cyclooctene
-
A solution of (Z)-cyclooctene (1.0 mmol) and phenylthis compound (1.2 mmol) in anhydrous benzene (10 mL) is prepared in a Schlenk tube under an inert atmosphere of argon.
-
The molybdenum oxo complex, [Mo(O)(S₂CNEt₂)₂] (0.01 mmol, 1 mol%), is added to the solution.
-
The reaction mixture is heated at 60 °C with stirring.
-
The reaction progress is monitored by gas chromatography (GC).
-
Once the starting alkene is consumed, the reaction mixture is cooled to room temperature.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a generalized signaling pathway for the catalytic synthesis of thiiranes.
Caption: Workflow for the conversion of epoxides to thiiranes.
Caption: Organocatalytic synthesis of thiiranes from alkenes.
Caption: Generalized pathway for direct episulfidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiiranes from epoxides [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct episulfidation of alkenes and allenes with elemental sulfur and thiiranes as sulfur sources, catalyzed by molybdenum oxo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molybdenum-catalyzed episulfidation of (E)-cycloalkenes with elemental sulfur - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"kinetic studies validating the slow-binding inhibition mechanism of thiiranes"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies validating the slow-binding inhibition mechanism of thiiranes, a class of compounds showing significant promise as selective inhibitors of matrix metalloproteinases (MMPs), particularly gelatinases (MMP-2 and MMP-9). Through a detailed comparison with alternative inhibitors, supported by experimental data, this document serves as a valuable resource for researchers in the fields of enzymology and drug discovery.
Mechanism of Action: The "Caged Thiolate"
Thiiranes, three-membered rings containing a sulfur atom, function as mechanism-based inhibitors.[1][2] Their inhibitory activity stems from an enzyme-mediated ring-opening event within the active site of the target enzyme.[3][4] This process has led to the characterization of thiiranes as "caged thiolates."[2] The proposed mechanism involves the deprotonation of the carbon adjacent to the sulfone group by an active site residue, which then initiates the opening of the thiirane ring.[2] This results in the formation of a stable zinc-thiolate complex, leading to potent and slow-binding inhibition.[2] The time-dependent nature of this inhibition is a key characteristic that distinguishes thiiranes from classical, rapid-equilibrium inhibitors.[1][2]
Quantitative Kinetic Data Comparison
The efficacy of this compound-based inhibitors is quantified by their kinetic parameters, including the inhibition constant (Kᵢ), the association rate constant (kₒₙ), and the dissociation rate constant (kₒff). The slow-binding nature is characterized by a rapid onset of inhibition (high kₒₙ) followed by a slow dissociation of the enzyme-inhibitor complex (low kₒff).[5]
Below is a summary of kinetic data for selected this compound inhibitors against various MMPs.
| Inhibitor | Target Enzyme | Kᵢ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Inhibition Type | Reference |
| This compound 1 (SB-3CT) | MMP-2 | 0.53 (calculated from kₒff/kₒₙ) | 1.1 x 10³ | 5.8 x 10⁻⁴ | Slow-Binding | [4][5] |
| MMP-9 | - | - | - | Slow-Binding | [3] | |
| MMP-14 | - | - | - | Slow-Binding | [3] | |
| MMP-1 | >206,000 | - | - | Competitive | [5] | |
| MMP-3 | - | - | - | Poor/No Inhibition | [3] | |
| MMP-7 | - | - | - | Poor/No Inhibition | [3] | |
| Epoxide Analog of 1 | MMP-2 | Weak Inhibition | - | - | Not Time-Dependent | [1] |
| Vinylsulfone 7 | MMP-2 | 0.53 | - | - | Competitive (No Slow-Binding) | [1] |
| Compound 19a | MMP-2 | 0.2 | - | - | Slow-Binding | [3] |
| MMP-9 | 1.1 | - | - | Slow-Binding | [3] | |
| MMP-14 | 0.8 | - | - | Slow-Binding | [3] | |
| Compound 22a | MMP-2 | 0.3 | - | - | Slow-Binding | [3] |
| MMP-9 | 1.3 | - | - | Slow-Binding | [3] | |
| MMP-14 | 0.8 | - | - | Slow-Binding | [3] |
Experimental Protocols
The validation of the slow-binding inhibition mechanism of thiiranes relies on meticulous kinetic assays. Below is a detailed methodology synthesized from established protocols for determining the kinetic parameters of these inhibitors against MMPs.
General Enzyme Inhibition Assay
1. Materials and Reagents:
-
Purified recombinant human MMP catalytic domain (e.g., MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
This compound inhibitor stock solution (typically in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
96-well black microplates.
-
Fluorometric microplate reader.
2. Experimental Procedure:
-
Enzyme Preparation: Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions. Dilute the active enzyme in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound inhibitor in assay buffer. It is crucial to maintain a constant, low percentage of DMSO in all wells to avoid solvent effects.
-
Assay Execution (Time-Dependent Inhibition):
-
To measure the time-dependent inhibition, pre-incubate the enzyme with various concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Following each pre-incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration equivalent to its Kₘ value.
-
Immediately monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate.
-
-
Data Analysis for Slow-Binding Inhibition:
-
The initial reaction velocities (v₀) are determined from the linear phase of the fluorescence progress curves.
-
For slow-binding inhibitors, the observed rate of inhibition (kₒbs) at each inhibitor concentration is determined by fitting the progress curves to the equation for slow-binding inhibition: [P] = vₛt + (v₀ - vₛ)(1 - exp(-kₒbs*t))/kₒbs where [P] is the product concentration, v₀ is the initial velocity, vₛ is the steady-state velocity, and t is time.
-
The values of kₒₙ and kₒff are then determined by plotting kₒbs versus the inhibitor concentration [I]. For a simple two-step mechanism, this plot will be linear, and the slope will correspond to kₒₙ and the y-intercept to kₒff.
-
The overall inhibition constant, Kᵢ*, is calculated as the ratio of kₒff/kₒₙ.[4]
-
-
Determination of Kᵢ for Competitive Inhibitors:
-
For inhibitors that do not exhibit slow-binding kinetics, the Kᵢ can be determined using a Dixon plot.[3] This involves measuring the initial reaction velocity at various substrate and inhibitor concentrations.
-
For tight-binding inhibitors, where the inhibitor concentration is comparable to the enzyme concentration, the Morrison equation should be used to calculate Kᵢ.[1]
-
Visualizing the Mechanism and Pathway
To better understand the context of this compound inhibition, the following diagrams illustrate the proposed mechanism of action and a relevant biological signaling pathway involving MMP-2 and MMP-9.
Caption: Proposed kinetic model for slow-binding inhibition by thiiranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for this compound-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiirane vs. Thietane: A Comparative Analysis of Ring Strain and Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between small heterocyclic scaffolds is paramount for rational molecular design. This guide provides a comprehensive comparison of thiirane and thietane (B1214591), two fundamental sulfur-containing heterocycles. We delve into their respective ring strain and unpack how these structural constraints dictate their reactivity, supported by experimental data and detailed protocols.
This compound, a three-membered ring containing a sulfur atom, and its four-membered counterpart, thietane, are foundational structures in organic synthesis and medicinal chemistry. Their utility stems from the inherent ring strain that makes them susceptible to various chemical transformations, allowing for the introduction of sulfur-containing moieties into larger molecules. While both are reactive electrophiles, their reactivity profiles exhibit significant differences that are not solely dictated by the magnitude of their ring strain.
Ring Strain: A Tale of Two Rings
Contrary to what might be intuitively expected, the smaller this compound ring does not possess significantly more ring strain than the thietane ring. The strain energies of both heterocyles are remarkably similar, with this compound having a strain energy of approximately 19.8 kcal/mol and thietane having a strain energy of about 19.6 kcal/mol.[1] This similarity is a consequence of the interplay between angle strain and torsional strain.
In this compound, the C-S-C bond angle is severely compressed to about 48.0-48.5°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2] This acute angle is a primary contributor to its high angle strain. The C-C bond length is 1.473 Å, and the C-S bond length is 1.811 Å.[2]
Thietane adopts a puckered conformation to alleviate some of the torsional strain that would be present in a planar structure.[3] However, this puckering does not completely eliminate strain. The internal bond angles in thietane are also compressed, with a C-S-C bond angle of approximately 77.86° and C-C-C bond angles around 93.06°.[3] The C-S bond length in thietane is about 1.85 Å.[3]
The key takeaway is that while the nature of the strain differs—dominated by angle strain in this compound and a mix of angle and torsional strain in thietane—the overall energetic penalty is comparable. This finding suggests that factors other than the magnitude of ring strain play a crucial role in their differential reactivity.
Table 1: Comparison of Structural Parameters and Strain Energies
| Property | This compound | Thietane |
| Molecular Formula | C₂H₄S | C₃H₆S |
| Ring Size | 3-membered | 4-membered |
| Strain Energy (kcal/mol) | ~19.8[1] | ~19.6[1] |
| C-S-C Bond Angle (°) | ~48.0[2] | ~77.86[3] |
| C-C-S Bond Angle (°) | ~66.0 | ~92.82 - 96.26[3] |
| C-S Bond Length (Å) | ~1.811[2] | ~1.85[3] |
| C-C Bond Length (Å) | ~1.473[2] | ~1.54[3] |
Reactivity: Beyond Ring Strain
Despite their similar ring strain energies, this compound is generally more reactive towards nucleophiles than thietane.[4] This enhanced reactivity can be attributed to the greater relief of strain in the transition state of the ring-opening reaction for the three-membered ring. A computational study on the reaction of these heterocycles with ammonia (B1221849) showed that this compound reacts significantly faster than thietane.[3] This suggests that the energy barrier for the ring-opening of this compound is lower.
Nucleophilic Ring-Opening
Both this compound and thietane undergo nucleophilic ring-opening reactions, which are central to their synthetic utility.
This compound: The reaction of this compound with nucleophiles is a facile process that proceeds via an S(_N)2 mechanism, resulting in the formation of a thiolate intermediate which is typically protonated upon workup to yield a thiol. The attack of the nucleophile generally occurs at the less substituted carbon atom.[5] A common and synthetically useful transformation is the ring expansion of thiiranes to thietanes, which involves a nucleophilic ring-opening followed by an intramolecular cyclization.[6]
Thietane: Thietane also reacts with strong nucleophiles, such as organolithium reagents, to afford ring-opened products.[4] However, these reactions often require more forcing conditions compared to thiiranes. The lower reactivity of the four-membered ring makes it a more stable scaffold under certain conditions.
Figure 1: General signaling pathway for nucleophilic ring-opening of this compound and thietane.
Electrophilic Ring-Opening
The sulfur atom in both this compound and thietane is nucleophilic and can be attacked by electrophiles. This activates the ring towards subsequent nucleophilic attack and ring cleavage. For instance, thiiranes react with acyl chlorides where the sulfur atom attacks the electrophilic carbonyl carbon, leading to ring opening.[7]
Oxidation
The sulfur atom in both this compound and thietane can be readily oxidized to the corresponding sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions. For example, oxidation of this compound with sodium metaperiodate can yield the corresponding sulfoxide.[8] Similarly, thietanes can be oxidized to thietane-1-oxides and thietane-1,1-dioxides using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[9]
Desulfurization
Desulfurization, the removal of the sulfur atom to form an alkene, is a characteristic reaction of thiiranes. This reaction can be achieved using various reagents, such as phosphines or carbenes, and often proceeds with retention of stereochemistry.[8][10] The thermal decomposition of this compound also leads to desulfurization.[11] While thietanes can also undergo desulfurization, the reaction is generally less facile than for thiiranes.
Experimental Protocols
Oxidation of Thietane to Thietane-1,1-dioxide
This protocol outlines a general procedure for the oxidation of a thietane to its corresponding sulfone using m-CPBA.
Materials:
-
Thietane derivative (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the thietane derivative in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 6-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Add saturated aqueous sodium thiosulfate solution to reduce any excess peroxide.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
References
- 1. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 2. stereochemistry - Why is C-S-C bond angle in this compound so small at 48.5 degrees? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. youtube.com [youtube.com]
- 5. Study of the reactivity of thiiranes. This compound kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the efficacy of different sulfur transfer agents in episulfidation"
For researchers, scientists, and drug development professionals, the efficient synthesis of thiiranes (episulfides) is a critical step in the development of novel therapeutics and functional materials. This guide provides an objective comparison of the efficacy of different sulfur transfer agents in the molybdenum-catalyzed episulfidation of alkenes, supported by experimental data and detailed protocols.
The direct transfer of a sulfur atom to an alkene double bond offers an atom-economical route to thiiranes. The choice of the sulfur transfer agent is paramount to the success of this transformation, influencing reaction yields, substrate scope, and reaction conditions. This guide focuses on a comparative analysis of elemental sulfur and substituted thiiranes as sulfur sources in a well-defined catalytic system, providing valuable insights for reaction optimization and development.
Data Presentation: Efficacy of Sulfur Transfer Agents
The following table summarizes the quantitative data from a comparative study on the molybdenum-catalyzed episulfidation of various alkenes, utilizing elemental sulfur and thiiranes as sulfur donors. The data highlights the impact of the sulfur source and catalyst on the yield of the corresponding thiirane.
| Alkene Substrate | Catalyst | Sulfur Donor | Temp (°C) | Time (h) | Conversion (%) | This compound Yield (%) | Ref. |
| (E)-Cyclooctene | 1a | S₈ | 25 | 24 | >95 | 85 | [1] |
| (E)-Cyclononene | 1a | S₈ | 25 | 24 | >95 | 80 | [1] |
| (E)-Cyclodecene | 1a | S₈ | 25 | 24 | >95 | 75 | [1] |
| (Z)-Cyclooctene | 1b | Phenylthis compound | 25 | 1 | >95 | 93 | [1] |
| (E)-Cyclononene | 1b | Phenylthis compound | 25 | 1 | >95 | 91 | [1] |
| (Z)-Cyclononene | 1b | Phenylthis compound | 25 | 1 | >95 | 88 | [1] |
| (E)-Cyclodecene | 1b | Phenylthis compound | 25 | 1 | >95 | 85 | [1] |
| Cyclopentene | 1b | Phenylthis compound | 25 | 1 | 85 | 75 | [1] |
| Cycloheptene | 1b | Phenylthis compound | 25 | 1 | 90 | 82 | [1] |
| Norbornene | 1b | Phenylthis compound | 25 | 1 | >95 | 95 | [1] |
| Bicyclopropylidene | 1b | Phenylthis compound | 25 | 1 | 80 | 70 | [1] |
Catalyst 1a : MoO(S₂CNEt₂)₂ Catalyst 1b : MoO(S₂P(OEt)₂)₂
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are based on the work of Adam et al.[1].
General Procedure for the Molybdenum-Catalyzed Episulfidation of Alkenes
Materials:
-
Alkene (1.0 mmol)
-
Molybdenum oxo complex catalyst (1a or 1b ) (0.05 mmol, 5 mol %)
-
Sulfur donor (elemental sulfur (S₈), 1.5 mmol; or phenylthis compound, 1.2 mmol)
-
Solvent (e.g., CDCl₃), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, the molybdenum oxo complex catalyst (0.05 mmol) and the sulfur donor (1.5 mmol for S₈ or 1.2 mmol for phenylthis compound) are dissolved in the anhydrous solvent (5 mL).
-
The alkene (1.0 mmol) is added to the solution via syringe.
-
The reaction mixture is stirred at the specified temperature (see data table) for the indicated time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., pentane/diethyl ether mixture) to afford the pure this compound product.
-
The yield of the isolated this compound is determined gravimetrically.
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and a proposed catalytic cycle for the episulfidation reaction.
References
Elucidating Thiirane Formation Mechanisms: A Guide to Cross-Over Experiments
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of thiirane formation is crucial for the stereoselective synthesis of these valuable sulfur-containing heterocycles. Cross-over experiments, often coupled with isotopic labeling, serve as a powerful tool to distinguish between intermolecular and intramolecular reaction pathways. This guide compares these mechanistic alternatives and provides the experimental framework for their investigation.
The formation of a this compound ring, the three-membered heterocycle containing a sulfur atom, can conceptually proceed through various mechanisms. A key question in many synthetic routes is whether the sulfur atom is transferred from a reagent to a substrate in a single molecular event (intramolecular) or if reactive intermediates are generated that can exchange components with other molecules in the reaction mixture (intermolecular). Cross-over experiments are designed to directly probe this question.
The principle of a cross-over experiment is to run a reaction with a mixture of two similar, yet distinguishable, substrates. If the reaction is purely intramolecular, each substrate will only form its corresponding product. However, if the reaction proceeds through an intermolecular pathway involving dissociated and re-associating fragments, "cross-over" or "scrambled" products containing components from both initial substrates will be observed.[1]
Case Study: Synthesis of cis-Diarylthiiranes
A recent study on the synthesis of cis-diarylthiiranes from E,E-aldazine N-oxides using Lawesson's reagent provides an excellent example of a cross-over experiment to elucidate the reaction mechanism. The researchers proposed a mechanism involving the formation of a trans-thiocarbonyl ylide intermediate, which then undergoes a stereospecific 4π-electrocyclization to yield the cis-thiirane.[2] To rule out an alternative intermolecular pathway, a cross-over experiment was conducted.[2]
Experimental Protocol: Cross-Over Experiment
Objective: To determine if the formation of cis-thiiranes from aldazine (B74668) N-oxides proceeds via an intramolecular or intermolecular mechanism.
Reactants:
-
Benzaldazine N-oxide (Substrate A)
-
4-Methylbenzaldazine N-oxide (Substrate B)
-
Lawesson's reagent (Sulfur source)
Procedure: A 1:1 mixture of benzaldazine N-oxide and 4-methylbenzaldazine N-oxide was subjected to the standard reaction conditions with Lawesson's reagent. The reaction mixture was then analyzed to identify the products formed.[2]
Expected Outcomes:
-
Intramolecular Pathway: Only the direct products, cis-diphenylthis compound (from Substrate A) and cis-di(4-methylphenyl)this compound (from Substrate B), would be formed.
-
Intermolecular Pathway: In addition to the direct products, a "cross-over" product, cis-(phenyl)-(4-methylphenyl)this compound, would be detected.
Data Presentation
The results of the cross-over experiment are summarized in the table below.
| Reactant(s) | Product(s) Observed | Detection of Cross-Over Product | Conclusion |
| Benzaldazine N-oxide | cis-Diphenylthis compound | - | - |
| 4-Methylbenzaldazine N-oxide | cis-Di(4-methylphenyl)this compound | - | - |
| 1:1 Mixture of Benzaldazine N-oxide and 4-Methylbenzaldazine N-oxide | cis-Diphenylthis compound and cis-Di(4-methylphenyl)this compound | Not Detected | Intramolecular Mechanism[2] |
Mechanistic Visualization
The following diagrams illustrate the logic of the cross-over experiment and the proposed intramolecular signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiirane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Thiirane, also known as ethylene (B1197577) sulfide, is a sulfur-containing heterocycle with a highly unpleasant odor that requires careful handling due to its toxic and flammable nature.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Logistical Information
This compound is classified as a hazardous substance due to its toxicity and flammability.[2] All handling and disposal procedures must be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazardous Waste Classification:
While specific waste codes may vary by jurisdiction, this compound should be treated as hazardous waste. Based on its properties, it would likely fall under the following classifications:
-
Ignitability: this compound is a flammable liquid with a flash point of 10 °C (50 °F).[2] Wastes with a flashpoint below 60°C are considered hazardous due to ignitability.[3]
-
Toxicity: this compound is listed as toxic.[2] Wastes that are harmful when ingested or absorbed are considered toxic.[3]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste classification and disposal procedures in your location.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₂H₄S | [1][2][4] |
| Molar Mass | 60.12 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Density | 1.01 g/cm³ | [2] |
| Melting Point | -109 °C | [2][4] |
| Boiling Point | 56 °C | [2] |
| Vapor Pressure | 28.6 kPa (at 20 °C) | [2] |
| Flash Point | 10 °C (50 °F) | [2] |
| Solubility | Slightly soluble in ethanol (B145695) and ether; soluble in acetone (B3395972) and chloroform. Low solubility in water. | [1][4] |
Operational and Disposal Plan
The ultimate disposal of this compound must consider its impact on air quality, potential migration in soil or water, and effects on animal and aquatic life.[4] The most favorable course of action is to use an alternative, less hazardous chemical if possible.[4] If disposal is necessary, follow these procedural steps:
Step 1: Waste Collection and Storage
-
Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with this compound. Avoid using containers that may react with sulfur compounds.
-
Store the waste container in a cool, well-ventilated, and designated hazardous waste accumulation area, away from heat, sparks, and open flames.
Step 2: Neutralization of Small Residual Amounts (for decontamination of apparatus)
For decontaminating laboratory glassware that has come into contact with small amounts of this compound, a carefully controlled neutralization procedure can be employed. This should only be performed by trained personnel in a fume hood.
Experimental Protocol: Neutralization with Sodium Hypochlorite (B82951) Solution
-
Preparation: Prepare a 10% aqueous solution of sodium hypochlorite (bleach).
-
Rinsing: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.
-
Neutralization: Carefully add the 10% sodium hypochlorite solution to the glassware, ensuring all contaminated surfaces are wetted.
-
Reaction Time: Allow the solution to react for at least one hour. The hypochlorite will oxidize the this compound.
-
Disposal of Neutralized Solution: The resulting solution should be tested for residual this compound if analytical capabilities are available. Otherwise, it should be disposed of as hazardous waste according to institutional guidelines.
-
Final Cleaning: After neutralization, the glassware can be cleaned using standard laboratory procedures.
Step 3: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Emergency Spill Response
In the event of a this compound spill, immediate and appropriate action is critical to minimize harm.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If it can be done without risk, close the fume hood sash and shut down any ignition sources.
-
Notify: Contact your institution's emergency response team and EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Only personnel trained in hazardous spill response and equipped with the appropriate PPE should attempt to clean up a this compound spill. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. The absorbed material should be collected in a sealed container and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Navigating the Safe Handling and Disposal of Thiirane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. Thiirane, a sulfur-containing heterocycle also known as ethylene (B1197577) sulfide, is a valuable reagent in organic synthesis but requires stringent safety protocols due to its flammability, toxicity, and corrosive nature. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Essential Safety and Logistical Information
Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions. The following table summarizes key quantitative data for this compound, providing a quick reference for risk assessment.
| Property | Value | Source |
| Molecular Formula | C₂H₄S | [1][2] |
| Molar Mass | 60.12 g/mol | [2] |
| Appearance | Pale, yellow liquid | [1] |
| Density | 1.01 g/cm³ | [1] |
| Melting Point | -109 °C | [1] |
| Boiling Point | 56 °C | [1] |
| Flash Point | 10 °C | [1] |
| Vapor Pressure | 28.6 kPa (at 20 °C) | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact with the corrosive and toxic liquid. |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect the eyes and face from splashes and vapors. |
| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. | To protect the skin from accidental spills and prevent clothing contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of harmful vapors, especially when working outside of a fume hood or in case of a spill. |
Operational Plan: Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for minimizing risks associated with this compound.
1. Preparation:
-
Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids are readily accessible.
-
Spill Kit: Have a chemical spill kit specifically designed for flammable and toxic liquids available in the immediate work area.
-
Waste Container: Prepare a designated, properly labeled, and sealed container for this compound waste.
2. Handling Procedure:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment in the correct order (e.g., gown, respirator, eye protection, gloves).
-
Transferring: Use only compatible, properly grounded equipment to transfer this compound to minimize the risk of static discharge, which could ignite the flammable liquid.[1]
-
Heating: Avoid heating this compound as it can lead to hazardous polymerization.[1] If heating is necessary, use a well-controlled heating mantle and monitor the temperature closely.
-
Reactions: When using this compound in a reaction, add it slowly to the reaction mixture to control any exothermic processes.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove personal protective equipment in a manner that avoids cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, toxic, corrosive).
2. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials, heat, and sources of ignition.
3. Disposal Procedure:
-
DO NOT dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Visualization
To provide a clear, at-a-glance overview of the safe handling and disposal process, the following workflow diagram has been created.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
By adhering to these detailed protocols and utilizing the provided safety information, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
